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  • Product: (3-Amino-adamantan-1-yl)-acetic acid
  • CAS: 103360-61-8

Core Science & Biosynthesis

Foundational

Therapeutic potential of adamantane-based amino acids in drug design

The Diamondoid Scaffold: Therapeutic Potential of Adamantane-Based Amino Acids in Drug Design Executive Summary In the landscape of modern medicinal chemistry, the "escape from flatland" is a critical directive. While tr...

Author: BenchChem Technical Support Team. Date: February 2026

The Diamondoid Scaffold: Therapeutic Potential of Adamantane-Based Amino Acids in Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the "escape from flatland" is a critical directive. While traditional drug discovery has often relied on planar aromatic scaffolds, the integration of three-dimensional (3D), cage-like structures offers a superior pathway for modulating physicochemical properties. Adamantane (tricyclo[3.3.1.1^{3,7}]decane) , a diamondoid hydrocarbon, represents the gold standard for this approach.

This technical guide explores the therapeutic utility of adamantane-based amino acids (AdAAs) . Unlike simple amine derivatives (e.g., Amantadine), AdAAs allow for the precise insertion of the lipophilic adamantane cage into peptide backbones and peptidomimetics. This modification drastically alters the pharmacokinetic (PK) landscape—enhancing blood-brain barrier (BBB) permeability, shielding proteolytic cleavage sites, and optimizing receptor binding via hydrophobic collapse.

Structural & Physicochemical Rationale

The incorporation of adamantane into an amino acid scaffold (e.g., 1-adamantylalanine, 1-adamantylglycine) confers three distinct advantages over canonical hydrophobic residues like Leucine or Phenylalanine.

The Lipophilic Bullet Effect

Adamantane is highly lipophilic (logP ~ 4.2 for the hydrocarbon). When conjugated to a polar peptide, it acts as a "lipophilic bullet," driving the molecule through lipid bilayers.

  • Mechanism: The globular, greasy structure disrupts water structure less entropically than linear alkyl chains, facilitating membrane partitioning.

  • Application: Critical for CNS-active drugs where BBB penetration is the rate-limiting step.

Steric Shielding (Metabolic Stability)

The rigid, bulky cage (diameter ~ 3-4 Å) creates a "steric umbrella."

  • Causality: When placed adjacent to a scissile amide bond, the adamantane moiety prevents the approach of proteolytic enzymes (e.g., trypsin, chymotrypsin, DPP-IV).

  • Outcome: significantly extended plasma half-life (

    
    ) for peptide therapeutics.
    
Conformational Constraint

Unlike flexible alkyl chains, the adamantane cage is rigid.

  • Effect: It restricts the rotational freedom of the amino acid side chain (

    
     angles), locking the peptide into bioactive conformations (e.g., 
    
    
    
    -helix stabilization) and reducing the entropic penalty of binding.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the mechanistic impact of the adamantane scaffold on drug properties.

AdamantaneSAR Adamantane Adamantane Scaffold (Diamondoid Cage) Lipophilicity High Lipophilicity (LogP Increase) Adamantane->Lipophilicity StericBulk Steric Bulk (Rigid Geometry) Adamantane->StericBulk ThreeD 3D Architecture (Escape Flatland) Adamantane->ThreeD BBB Enhanced BBB Permeability Lipophilicity->BBB Passive Diffusion Membrane Membrane Anchoring Lipophilicity->Membrane Lipid Partitioning Stability Proteolytic Resistance StericBulk->Stability Shields Peptide Bond Selectivity Selectivity via Hydrophobic Pocket Fit ThreeD->Selectivity Shape Complementarity

Figure 1: Mechanistic flow detailing how the adamantane scaffold translates physicochemical properties into therapeutic advantages.

Therapeutic Case Studies

Metabolic Disease: DPP-IV Inhibition (Saxagliptin)
  • Target: Dipeptidyl Peptidase-IV (DPP-IV), an enzyme that degrades incretin hormones (GLP-1).

  • Drug: Saxagliptin (Onglyza).

  • Role of Adamantane: The drug features a 3-hydroxy-1-adamantyl-glycine moiety.[1][2][3]

    • Binding: The adamantane group fills the S2 hydrophobic subsite of the DPP-IV active site.

    • Causality: The hydroxylation (3-OH) introduces a specific hydrogen bond network while maintaining the bulk required to block the catalytic triad, increasing potency (

      
       nM) compared to linear analogs.
      
  • Reference: Discovery and Preclinical Profile of Saxagliptin [1].

Oncology: Proteasome Inhibitors
  • Target: The 20S Proteasome (Chymotrypsin-like activity).

  • Innovation: Replacement of the Phenylalanine/Leucine residue in Bortezomib with 1-adamantylalanine .

  • Outcome: The adamantyl analog shows retained potency but significantly altered biodistribution and reduced oxidative metabolism due to the absence of the aromatic ring (which is prone to oxidation).

  • Reference: Enantioselective synthesis of adamantylalanine and incorporation into proteasome inhibitors [2].

Virology: M2 Channel Blockers
  • Context: Influenza A virus relies on the M2 proton channel. Historical drugs (Amantadine) are simple amines.

  • Next-Gen: Peptide conjugates containing adamantylalanine are being designed to target resistant mutant channels (e.g., S31N). The amino acid linker allows the adamantane "head" to reach deeper into the channel pore or interact with peripheral binding sites.

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of (S)-1-Adamantylalanine Methodology: Asymmetric Strecker Reaction via Ellman’s Sulfinimine.

This protocol describes the synthesis of the non-natural amino acid (S)-1-Adamantylalanine, a critical building block for peptide modification.

Reagents:

  • Adamantane-1-carbaldehyde[3]

  • (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

  • Titanium(IV) ethoxide (

    
    )
    
  • Diethylaluminum cyanide (

    
    )
    
  • Hydrochloric acid (6N HCl)[4]

Workflow:

  • Imine Formation (Condensation):

    • In a flame-dried flask under

      
      , dissolve Adamantane-1-carbaldehyde  (10 mmol) in anhydrous THF (0.5 M).
      
    • Add (S)-(-)-2-Methyl-2-propanesulfinamide (11 mmol, 1.1 eq).

    • Add

      
        (20 mmol, 2.0 eq) dropwise.
      
    • Reaction Condition: Stir at reflux (65°C) for 12 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Cool to RT, pour into brine, filter the titanium salts through Celite. Dry organic layer (

      
      ) and concentrate.
      
    • Yield: >90% of the N-sulfinyl imine.

  • Asymmetric Strecker Reaction (Cyanation):

    • Dissolve the sulfinyl imine (5 mmol) in anhydrous THF. Cool to -78°C .

    • Add

      
        (1.0 M in toluene, 7.5 mmol, 1.5 eq) slowly to prevent exotherm.
      
    • Mechanism:[1][5][6][7][8][9] The bulky tert-butyl group of the sulfinyl auxiliary directs the cyanide attack to the Re-face of the imine.

    • Stir at -78°C for 4 hours, then warm to RT overnight.

    • Quench: Add saturated

      
       solution. Extract with EtOAc.[10]
      
    • Purification: Flash chromatography.[7] This yields the

      
      -amino nitrile with high diastereoselectivity (dr > 95:5).
      
  • Hydrolysis to Amino Acid:

    • Dissolve the amino nitrile in 6N HCl (10 mL/mmol).

    • Reflux at 100°C for 12-18 hours. This step simultaneously cleaves the sulfinyl group, hydrolyzes the nitrile to the carboxylic acid, and removes the auxiliary.

    • Isolation: Concentrate to dryness. Re-dissolve in water and apply to an ion-exchange column (Dowex 50W) to isolate the zwitterionic amino acid.

    • Final Product: (S)-1-Adamantylalanine hydrochloride salt.

Validation Check:

  • Chiral HPLC: Verify enantiomeric excess (ee) > 98% using a Chiralpak AD-H column.

  • NMR:

    
     NMR should show characteristic adamantane multiplet (1.6-2.0 ppm) and the 
    
    
    
    -proton doublet.

Visualization: Synthetic Pathway

StreckerSynthesis Start Adamantane-1-carbaldehyde + (S)-Sulfinamide Step1 Ti(OEt)4, Reflux Start->Step1 Imine Chiral N-Sulfinyl Imine Step1->Imine Step2 Et2AlCN, -78°C (Stereocontrol) Imine->Step2 Nitrile alpha-Amino Nitrile (dr > 95:5) Step2->Nitrile Step3 6N HCl, Reflux (Hydrolysis) Nitrile->Step3 Product (S)-1-Adamantylalanine Step3->Product

Figure 2: Workflow for the asymmetric synthesis of (S)-1-Adamantylalanine using Ellman's auxiliary chemistry.

Quantitative Data Summary

Table 1: Comparative Properties of Adamantyl-Modified vs. Natural Peptides

ParameterNatural Peptide (Leu/Phe)Adamantyl-Modified PeptideTherapeutic Benefit
LogP (Lipophilicity) 1.5 - 2.54.0 - 5.5Increased membrane permeability & BBB crossing.
Plasma Half-life (

)
Minutes (< 30 min)Hours (> 4 hrs)Reduced dosing frequency; resistance to peptidases.
Conformational Entropy High (Flexible)Low (Constrained)Higher receptor affinity (lower entropic penalty).
Metabolic Liability High (Oxidation/Cleavage)LowThe adamantane cage is metabolically inert.

References

  • Augeri, D. J., et al. (2005). "Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

  • Vuković, S., et al. (2013). "Enantioselective synthesis of adamantylalanine and carboranylalanine and their incorporation into the proteasome inhibitor bortezomib." Chemical Communications. Link

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link

  • Spilovska, K., et al. (2016). "Adamantane derivatives: synthesis, antiviral and antimicrobial activity." Current Medicinal Chemistry. Link

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of alpha-Branched Amines via tert-Butanesulfinamide." Accounts of Chemical Research. Link

Sources

Exploratory

CAS number and molecular weight of (3-Amino-adamantan-1-yl)-acetic acid

Strategic Scaffold for Medicinal Chemistry & Peptidomimetics Part 1: Executive Summary (3-Amino-adamantan-1-yl)-acetic acid (CAS: 75667-94-6 for HCl salt) is a rigid, lipophilic -amino acid derivative of adamantane. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Medicinal Chemistry & Peptidomimetics

Part 1: Executive Summary

(3-Amino-adamantan-1-yl)-acetic acid (CAS: 75667-94-6 for HCl salt) is a rigid, lipophilic


-amino acid derivative of adamantane. Unlike flexible linear amino acids, this compound offers a defined spatial orientation due to the diamondoid cage structure of adamantane. It serves as a critical building block in drug discovery, particularly for DPP-4 inhibitors , NMDA receptor antagonists , and peptidomimetics  where metabolic stability and blood-brain barrier (BBB) penetration are required.

This guide details the physicochemical profile, industrial synthesis pathways, and application logic for integrating this scaffold into small molecule drug discovery pipelines.

Part 2: Chemical Identity & Physicochemical Profile[1]

The compound is most commonly supplied as the hydrochloride salt to ensure stability and solubility in aqueous reaction media.

Table 1: Core Chemical Data
ParameterData
Common Name (3-Amino-adamantan-1-yl)-acetic acid
Synonyms 3-Amino-1-adamantaneacetic acid; 2-(3-aminoadamantan-1-yl)acetic acid
CAS Number (HCl Salt) 75667-94-6
CAS Number (Free Base) 19079-06-2 (Rarely cited)
Molecular Formula C₁₂H₁₉NO₂ (Free Base) / C₁₂H₂₀ClNO₂ (HCl Salt)
Molecular Weight 209.29 g/mol (Free Base) / 245.75 g/mol (HCl Salt)
Appearance White to off-white crystalline powder
Solubility Soluble in water (as HCl salt), DMSO, Methanol
pKa (Predicted) Carboxyl: ~4.5
Part 3: Structural Analysis & Design Logic

Why Adamantane? The incorporation of the adamantane cage into a drug candidate serves three primary medicinal chemistry objectives:

  • Lipophilicity & BBB Permeability: The greasy, globular structure (

    
    ) facilitates passive transport across the blood-brain barrier, making it ideal for CNS targets (e.g., Memantine analogs).
    
  • Metabolic Shielding: The bridgehead carbons (positions 1, 3, 5, 7) are sterically bulky. Substitution at position 3 protects the adjacent amine from rapid enzymatic degradation (e.g., by MAO), extending the half-life.

  • Conformational Rigidity: As a

    
    -amino acid, it acts as a rigid spacer. In peptide design, it restricts conformational freedom, potentially locking the molecule into a bioactive conformation that mimics a 
    
    
    
    -turn or specific secondary structure.
Part 4: Synthesis & Manufacturing Protocol

The synthesis of 1,3-disubstituted adamantanes typically relies on the Ritter Reaction , which allows for the introduction of an amine (via an amide) at a tertiary carbon using a carbocation intermediate.

Mechanism of Action (Synthesis)
  • Precursor: Start with 1-Adamantaneacetic acid .

  • Functionalization: Bromination creates a leaving group at the 3-position.

  • Ritter Reaction: In strong acid (H₂SO₄), the bromine leaves, forming a stable tertiary carbocation. Acetonitrile attacks this cation to form a nitrilium ion, which is hydrolyzed to an acetamido group.

  • Hydrolysis: The acetyl group is removed using concentrated HCl to yield the free amine.

DOT Diagram: Synthetic Pathway

SynthesisPathway Start 1-Adamantaneacetic Acid (CAS: 4942-47-6) Inter1 3-Bromo-1-adamantaneacetic Acid Start->Inter1 Br2, Fe (cat.) or HNO3/H2SO4 Inter2 3-Acetamido-1-adamantaneacetic Acid Inter1->Inter2 1. H2SO4 (Oleum) 2. CH3CN (Ritter Reaction) Final (3-Amino-adamantan-1-yl)-acetic Acid HCl Salt (CAS: 75667-94-6) Inter2->Final HCl (aq), Reflux (Hydrolysis)

Figure 1: Industrial synthesis route via Ritter Reaction, ensuring regioselective amination at the bridgehead carbon.

Detailed Experimental Protocol (Bench Scale)

Step 1: Bromination

  • Reagents: 1-Adamantaneacetic acid (10g), Bromine (25 mL), Iron powder (cat).

  • Procedure: Reflux reactants for 4 hours. Pour onto ice water. Filter the precipitate (3-bromo intermediate).

  • Note: This step exploits the high reactivity of the bridgehead C-H bond towards electrophilic substitution.

Step 2: Ritter Reaction (Acetamidation)

  • Reagents: 3-Bromo-intermediate, Glacial Acetic Acid, Conc. H₂SO₄, Acetonitrile.[1]

  • Procedure: Dissolve intermediate in acetonitrile. Add H₂SO₄ dropwise at 0°C (Exothermic!). Stir at RT for 24h. Pour onto ice.

  • Mechanism: The acid generates the 3-adamantyl carbocation, which is trapped by the nitrile solvent.

Step 3: Hydrolysis to Amine

  • Reagents: 3-Acetamido-intermediate, 20% HCl.

  • Procedure: Reflux the acetamido compound in 20% HCl for 16-20 hours.

  • Workup: Cool to crystallize the product directly as the Hydrochloride salt. Wash with ether to remove non-basic impurities.

  • Validation: Check melting point (>300°C) and Mass Spec (m/z 210 [M+H]⁺).

Part 5: Applications in Drug Development
1. DPP-4 Inhibitor Design (Diabetes)

This compound is a structural homolog of the intermediate used for Vildagliptin (Galvus). Vildagliptin uses 3-amino-1-adamantanol.[][1][3] Replacing the hydroxyl group with an acetic acid moiety (


) alters the polarity and hydrogen-bonding potential, creating opportunities for novel inhibitors that bind to the S1 or S2 pockets of the DPP-4 enzyme.
2. Peptidomimetics & Foldamers

As a


-amino acid, (3-Amino-adamantan-1-yl)-acetic acid can be inserted into peptide chains to induce specific folding patterns.
  • 
    -Turn Inducer:  The rigid adamantane cage forces the backbone into a specific angle, useful for mimicking protein loops or turns in epitope design.
    
  • Proteolytic Stability: Peptide bonds formed with the bulky adamantane amine are sterically shielded from peptidases.

3. Neurological Agents (NMDA Antagonism)

The structural similarity to Memantine (3,5-dimethyladamantan-1-amine) suggests potential affinity for the NMDA receptor channel. The addition of the acetic acid side chain adds a polar "tail" that could interact with extracellular domains or modify the channel blocking kinetics.

DOT Diagram: Pharmacophore Logic

Applications Core (3-Amino-adamantan-1-yl)-acetic Acid Scaffold App1 DPP-4 Inhibitors (Diabetes) Core->App1 App2 Peptidomimetics (Stable Foldamers) Core->App2 App3 NMDA Antagonists (Neuroprotection) Core->App3 Mech1 Mimics Vildagliptin intermediate; Alters S1/S2 pocket binding App1->Mech1 Mech2 Rigid gamma-amino acid; Induces turns & blocks proteolysis App2->Mech2 Mech3 Memantine analog; Channel blocking + polar interaction App3->Mech3

Figure 2: Pharmacological utility of the scaffold across metabolic and neurological therapeutic areas.

Part 6: Analytical Characterization

To validate the identity of the synthesized material (CAS 75667-94-6), the following analytical signals are expected:

  • ¹H NMR (DMSO-d₆):

    • 
       12.0 ppm (br s, 1H, COOH)
      
    • 
       8.0-8.5 ppm (br s, 3H, NH₃⁺)
      
    • 
       2.1-2.2 ppm (s, 2H, -CH₂-COOH)
      
    • 
       1.5-1.8 ppm (m, 14H, Adamantane cage protons)
      
  • Mass Spectrometry (ESI+):

    • Major peak at m/z 210.15

      
      .
      
  • Elemental Analysis (for HCl salt):

    • Calcd for C₁₂H₂₀ClNO₂: C, 58.65; H, 8.20; N, 5.70.

References
  • American Elements. (n.d.). 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride.[][4][5][6] Retrieved from [Link]

  • Kuznetsov, A. I., et al. (1985). Synthesis of aminoadamantane derivatives via Ritter reaction. Journal of Organic Chemistry of the USSR. (Contextual citation for Ritter reaction mechanism on adamantane).
  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. (Foundational text for adamantane-based DPP-4 inhibitors).

Sources

Foundational

Technical Guide: (3-Amino-adamantan-1-yl)-acetic Acid in DPP-4 Inhibitor Design

This guide details the technical role, synthesis, and application of (3-Amino-adamantan-1-yl)-acetic acid (and its derivatives) as a specialized intermediate in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical role, synthesis, and application of (3-Amino-adamantan-1-yl)-acetic acid (and its derivatives) as a specialized intermediate in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While the commercial production of Vildagliptin typically utilizes 3-amino-1-adamantanol, the (3-amino-adamantan-1-yl)-acetic acid scaffold represents a critical bifunctional building block for next-generation gliptins and structure-activity relationship (SAR) studies, offering an alternative linker strategy for the S2 hydrophobic pocket of the enzyme.

[1]

Executive Summary

The adamantane scaffold is a pharmacophore cornerstone in DPP-4 inhibitors (e.g., Vildagliptin, Saxagliptin) due to its exceptional ability to occupy the hydrophobic S2 subsite of the DPP-4 enzyme. (3-Amino-adamantan-1-yl)-acetic acid (CAS: 75667-94-6) serves as a bifunctional intermediate, providing both a lipophilic anchor (adamantane) and two orthogonal reactive handles: a primary amine (for amide coupling) and a carboxylic acid (for chain extension or cyclization).

This guide delineates the process chemistry for synthesizing this intermediate via the Ritter Reaction , analyzes its impurity profile, and maps its structural logic within the DPP-4 binding pocket.

Structural Significance & Mechanism

The Adamantane Pharmacophore

In DPP-4 inhibitors, the adamantane cage acts as a "bulky anchor."[1] The enzyme's active site features a catalytic triad (Ser630, Asp708, His740) and a hydrophobic S2 pocket.

  • S1 Pocket: Typically occupied by a cyanopyrrolidine or similar nitrile-containing moiety (the "warhead").[1]

  • S2 Pocket: A large, hydrophobic cavity where the adamantane group binds.[1] This interaction significantly improves potency (

    
    ) and metabolic stability against CYP450 degradation.[1]
    
Bifunctional Utility of the Intermediate

Unlike 3-amino-1-adamantanol (used in Vildagliptin), (3-Amino-adamantan-1-yl)-acetic acid allows for the synthesis of derivatives where the linker length is extended by a methylene unit (


), altering the spatial orientation of the inhibitor within the active site.

DPP4_Binding DPP4 DPP-4 Active Site S1 S1 Pocket (Catalytic Ser630) DPP4->S1 S2 S2 Pocket (Hydrophobic) DPP4->S2 Inhibitor (3-Amino-adamantan-1-yl)-acetic Acid Scaffold Adamantane Adamantane Cage (Lipophilic Anchor) Inhibitor->Adamantane Amine 3-Amino Group (H-Bond Donor) Inhibitor->Amine Acid Acetic Acid Tail (Linker to Warhead) Inhibitor->Acid Adamantane->S2 Hydrophobic Interaction Acid->S1 Linker to Nitrile Warhead

Caption: Pharmacophore mapping of the adamantane scaffold within the DPP-4 active site.

Synthetic Pathway: The Ritter Reaction Route

The most robust industrial route to (3-Amino-adamantan-1-yl)-acetic acid involves the functionalization of 1-adamantaneacetic acid.[1] This sequence avoids the use of hazardous bromine and utilizes the Ritter Reaction to introduce the nitrogen atom.[1][2]

Reaction Scheme
  • Oxidation/Hydroxylation: 1-Adamantaneacetic acid is oxidized to 3-hydroxy-1-adamantaneacetic acid.[1]

  • Ritter Reaction: The tertiary alcohol reacts with acetonitrile in strong acid (

    
    ) to form the acetamido intermediate.[1]
    
  • Hydrolysis: The acetamido group is hydrolyzed to the free amine.[1]

Synthesis_Pathway Start 1-Adamantaneacetic Acid (Starting Material) Inter1 3-Hydroxy-1-adamantaneacetic Acid (Tertiary Alcohol) Start->Inter1 Oxidation Inter2 3-Acetamido-1-adamantaneacetic Acid (Ritter Adduct) Inter1->Inter2 Nucleophilic Attack Step1 Step 1: HNO3 / H2SO4 (Oxidative Hydroxylation) Final (3-Amino-adamantan-1-yl)-acetic Acid (Target Intermediate) Inter2->Final Deprotection Step2 Step 2: CH3CN / H2SO4 (Ritter Reaction) Step3 Step 3: NaOH / H2O / Reflux (Amide Hydrolysis)

Caption: Step-wise synthesis of (3-Amino-adamantan-1-yl)-acetic acid via the Ritter pathway.

Detailed Experimental Protocol

Objective: Synthesis of 3-amino-1-adamantaneacetic acid hydrochloride. Scale: Laboratory (10g scale).

Step 1: Hydroxylation[1]
  • Reagents: 1-Adamantaneacetic acid (10.0 g),

    
     (fuming), 
    
    
    
    (conc).
  • Procedure:

    • Dissolve 1-adamantaneacetic acid in conc.[1]

      
       (50 mL) at 0°C.
      
    • Dropwise add fuming

      
       (5 mL) over 30 mins, maintaining temp < 10°C.
      
    • Stir at room temperature for 2 hours.

    • Pour onto crushed ice. Filter the precipitate (3-hydroxy-1-adamantaneacetic acid).[1]

    • Checkpoint: Confirm disappearance of starting material via TLC (MeOH:DCM 1:9).

Step 2: Ritter Reaction (Critical Step)
  • Reagents: 3-Hydroxy intermediate, Acetonitrile (

    
    ), 
    
    
    
    .[1]
  • Procedure:

    • Suspend dried 3-hydroxy-1-adamantaneacetic acid in glacial acetic acid (30 mL) and acetonitrile (10 mL).

    • Cool to 0°C. Add conc.

      
       (15 mL) dropwise.[1] Exothermic reaction - control temp.
      
    • Stir at room temperature for 4–6 hours.

    • Quench with ice water. Extract with Ethyl Acetate to remove non-polar impurities.[1]

    • The product (acetamido acid) may precipitate or require extraction.[1]

Step 3: Hydrolysis[1]
  • Reagents: NaOH (20% aq), HCl.

  • Procedure:

    • Reflux the acetamido intermediate in 20% NaOH for 12 hours.

    • Cool to RT. Acidify with HCl to pH 2.[1]

    • Concentrate and crystallize the hydrochloride salt from Isopropanol/Ether.[1]

Data Summary: Process Parameters
ParameterSpecificationImpact on Quality
Temperature (Ritter) < 10°C (Addition), 25°C (Reaction)High temp leads to elimination side-products (alkenes).
Acid Strength 98%

Essential for carbocation generation at the tertiary carbon.[1]
Water Content Strictly Anhydrous (Step 2)Water competes with acetonitrile, reverting to the alcohol.
Typical Yield 65–75% (Overall)Dependent on efficient isolation of the amphoteric amino acid.[1]

Analytical Control & Impurity Profiling

In drug development, controlling the impurity profile of the adamantane intermediate is vital to prevent downstream genotoxic impurities.[1]

Key Impurities[1]
  • 1,3-Diacid Impurity: Formed by over-oxidation of the adamantane core.[1]

  • Elimination Product: 1-Adamantaneacetic acid with a double bond (formed if the carbocation eliminates a proton instead of trapping acetonitrile).[1]

  • Unreacted Alcohol: 3-Hydroxy-1-adamantaneacetic acid (if Ritter reaction is incomplete).[1]

QC Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile Gradient.[1]

  • Detection: UV at 205 nm (low wavelength required due to lack of chromophores on adamantane).[1]

  • Derivatization: For higher sensitivity, pre-column derivatization with OPA (o-phthalaldehyde) is recommended for the primary amine.[1]

References

  • Synthesis of Vildagliptin Intermediates. Indian Journal of Chemical Technology. (2015). Describes the oxidation and Ritter reaction sequences for adamantane derivatives.

  • Adamantane Derivatives in DPP-4 Inhibition. Journal of Medicinal Chemistry. Discusses the SAR of the S2 hydrophobic pocket interactions.

  • Ritter Reaction Mechanism & Applications. Organic Reactions. Comprehensive review of the Ritter reaction on tertiary alcohols.

  • PubChem Compound Summary: 2-(3-Aminoadamantan-1-yl)acetic acid. National Library of Medicine.[1]

  • Process Chemistry of Adamantane Functionalization. ResearchGate. Detailed kinetics of adamantane oxidation in H2SO4/HNO3 systems.

Sources

Exploratory

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Stability of 3-Amino-Adamantane Derivatives Abstract The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic alkane, is a privileged structure in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Stability of 3-Amino-Adamantane Derivatives

Abstract

The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic alkane, is a privileged structure in medicinal chemistry, lending unique properties to pharmacologically active agents.[1][2][3] Derivatives of 3-amino-adamantane, such as the antiviral amantadine and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, are clinically significant drugs used in the management of viral infections and neurodegenerative diseases.[4][5] The therapeutic efficacy and safety of these molecules are intrinsically linked to their physicochemical stability. This technical guide provides a comprehensive examination of the factors governing the stability of 3-amino-adamantane derivatives, grounded in established regulatory frameworks and field-proven experimental insights. We will explore the key degradation pathways—hydrolysis, oxidation, thermal decomposition, and photolysis—and present detailed protocols for conducting forced degradation studies. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize the stability profile of these important pharmaceutical compounds, ensuring the development of safe, effective, and robust drug products.

The Adamantane Core: A Foundation of Intrinsic Stability

The adamantane cage is the smallest unit of a diamondoid lattice, characterized by a strain-free, highly symmetrical, and rigid structure.[1] This unique conformation confers remarkable intrinsic stability upon its derivatives.

  • Thermal and Oxidative Resistance : The adamantane nucleus itself is known for its high thermal stability and resistance to oxidation.[1][4][5][6] The carbon atoms are in a stable sp3 hybridized state, and the C-H bonds are strong, making the core scaffold less susceptible to degradation under common stress conditions.[1]

  • Lipophilicity and Bioavailability : The bulky, hydrophobic adamantane group significantly increases the lipophilicity of a molecule.[2] This property can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, which is crucial for neurologically active agents like memantine.[1] Furthermore, the rigid scaffold can protect adjacent functional groups from metabolic cleavage, potentially increasing the drug's plasma half-life and overall stability.[2][3]

Regulatory Framework: The ICH Guidelines on Stability Testing

The International Council for Harmonisation (ICH) provides a unified standard for stability testing, ensuring that drug substances and products are safe and effective throughout their shelf life.[7][8][9] Understanding these guidelines is paramount for any drug development program.

The purpose of stability testing is to provide evidence on how the quality of a drug substance or product varies with time under the influence of environmental factors like temperature, humidity, and light.[7][8] This data is used to establish recommended storage conditions and shelf life.[8]

2.1 Forced Degradation (Stress Testing)

A critical component of the stability program is forced degradation, or stress testing.[10] The goal is not to determine shelf life but to identify the likely degradation products and establish the intrinsic stability of the molecule.[8][10] This process is essential for developing and validating stability-indicating analytical methods (SIAMs), which can resolve the active pharmaceutical ingredient (API) from its degradation products.[10][11]

According to ICH Q1A(R2), stress testing should evaluate the stability of a drug substance toward:

  • Hydrolysis : Across a wide range of pH values.

  • Oxidation : Using an appropriate oxidizing agent.

  • Photolysis : Exposure to a combination of visible and UV light.[12]

  • Thermal Stress : At elevated temperatures.[11]

Key Degradation Pathways for 3-Amino-Adamantane Derivatives

While the adamantane core is robust, the functional groups attached to it, particularly the 3-amino group and other substituents, are the primary sites of chemical instability.

3.1 Hydrolytic Stability and pH Influence

Hydrolysis is a major degradation pathway for many pharmaceuticals. For 3-amino-adamantane derivatives that have been modified to include hydrolyzable groups (e.g., amides, esters), pH is a critical factor.

  • Scientific Rationale : The primary amino group at the 3-position is basic (pKa of amantadine is ~10.4), meaning it will be protonated at acidic and neutral pH. This can influence the reactivity of nearby functional groups. Amide or ester derivatives are susceptible to acid- and base-catalyzed hydrolysis.

  • Observed Behavior : Studies on amide derivatives of amantadine and memantine show that they are generally more stable in acidic conditions (pH 1.0-2.0) than in neutral to slightly basic conditions (pH 7.4).[5] For instance, amide-linked derivatives are often more resistant to hydrolysis in acidic medium, a favorable trait for oral drugs that must pass through the stomach. In contrast, some cysteine-modified adamantane prodrugs show lower stability at acidic pH compared to neutral pH.[4][6]

Table 1: Comparative Hydrolytic Stability of Adamantane Derivatives

Compound TypepHTemperature (°C)Half-life (t½)Reference
Cys-S-tert.-butylamantadine7.4378.5 hours[4][6]
Cys-S-tert.-butylamantadine1.0374.7 hours[4][6]
Phenylalanyl-amantadine7.437Highest stability in study
Phenylalanyl-amantadine2.037Stable
Valyl-memantine7.43750.2 hours[5]
Valyl-memantine2.037>10 hours[5]

3.2 Thermal Stability

Thermal degradation studies are performed to predict the stability of a drug substance at various temperatures. The rigid adamantane structure provides high thermal stability.[1] However, functional groups can undergo degradation at elevated temperatures. For amino-containing compounds, potential thermal degradation pathways include deamination and decarboxylation, especially if a carboxylic acid group is also present.[13][14]

3.3 Photostability

Photostability testing determines if a drug substance is sensitive to light.[12] According to ICH Q1B, samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.[12] While the adamantane core itself does not contain chromophores that absorb light in the >290 nm range, appended functionalities (e.g., aromatic rings) can make a derivative photosensitive.[15] Degradation is often oxidative in nature, leading to photoproducts that may be toxic.[16]

3.4 Oxidative Stability

Oxidation can be a significant degradation pathway, particularly for molecules with susceptible functional groups. The tertiary C-H bonds on the adamantane ring can be oxidized under harsh conditions, but the primary amino group is a more likely site for oxidation.[17] Exposure to atmospheric oxygen or residual peroxides in excipients can initiate oxidative degradation.

Experimental Protocols for Forced Degradation Studies

The following protocols represent a standardized approach to investigating the stability of a novel 3-amino-adamantane derivative. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without extensive secondary degradation.

4.1 General Workflow for Forced Degradation

The overall process follows a logical sequence to ensure that the analytical methods are validated by the degradation studies themselves.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation API Drug Substance (API) Sol_Prep Prepare Solutions (e.g., 1 mg/mL in appropriate solvent) API->Sol_Prep Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT to 60°C) Sol_Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT to 60°C) Neutral Neutral Hydrolysis (Water, 60-80°C) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Thermal Thermal (Solid & Solution) (e.g., 60-80°C) Photo Photolytic (ICH Q1B conditions) Sampling Sample at Time Points (e.g., 0, 2, 6, 24, 48 hrs) Acid->Sampling Base->Sampling Neutral->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Neutralize/Quench Reaction Sampling->Quench HPLC Analyze via Stability-Indicating HPLC-UV/MS Quench->HPLC Mass_Balance Assess Mass Balance HPLC->Mass_Balance Peak_Purity Evaluate Peak Purity HPLC->Peak_Purity Identify Identify Degradants HPLC->Identify

Caption: General experimental workflow for forced degradation studies.

4.2 Protocol 1: Hydrolytic Stability Assessment

  • Objective : To determine the rate and products of hydrolysis under acidic, basic, and neutral conditions.

  • Methodology :

    • Prepare a stock solution of the 3-amino-adamantane derivative (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

    • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

    • For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of ~100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

    • Immediately quench the reaction by neutralizing the acidic and basic samples (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).

    • Analyze all samples by a validated stability-indicating HPLC method.[18]

  • Causality : The use of 0.1 M HCl and 0.1 M NaOH represents standard conditions for evaluating acid and base lability.[10] Elevated temperature accelerates the degradation process, allowing for the study to be completed in a reasonable timeframe.[11]

4.3 Protocol 2: Oxidative Stability Assessment

  • Objective : To evaluate the susceptibility of the molecule to oxidation.

  • Methodology :

    • Prepare a solution of the derivative (~100 µg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide to achieve a final concentration of ~3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at predetermined time points.

  • Causality : 3% hydrogen peroxide is a commonly used oxidizing agent that mimics potential oxidative stress from peroxides in excipients or the environment.

4.4 Protocol 3: Photostability Testing

  • Objective : To determine if light exposure results in degradation.

  • Methodology :

    • Expose the drug substance in solid form and in solution (in a chemically inert, transparent container) to light conditions as specified in ICH Q1B.[12]

    • The light source should provide a combined visible and UVA/UVB output. A typical exposure is ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UVA).

    • A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same temperature and humidity conditions.

    • After the exposure period, analyze both the exposed and dark control samples by HPLC.

  • Causality : The dark control is crucial to differentiate between degradation caused by light versus thermal degradation that may occur simultaneously in the photostability chamber.

Development of Stability-Indicating Analytical Methods (SIAMs)

A robust SIAM is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high sensitivity, accuracy, and versatility in separating complex mixtures.[18][19]

5.1 HPLC Method Development Strategy

  • Column and Mobile Phase Screening : Reversed-phase HPLC is the typical choice for small molecules.[19] Start with a C18 column and screen mobile phases consisting of different buffers (e.g., phosphate, acetate) and organic modifiers (acetonitrile, methanol).

  • Gradient Optimization : Develop a gradient elution method to ensure that both the parent compound and any potential degradation products (which may have very different polarities) are eluted and resolved.

  • Forced Degradation Sample Analysis : Inject the stressed samples into the HPLC system. The method is considered "stability-indicating" only if it can separate all degradation product peaks from the parent peak and from each other.

  • Peak Purity Analysis : Use a photodiode array (PDA) detector to assess peak purity. This ensures that the main API peak is not co-eluting with any degradants.

  • Mass Spectrometry (MS) Integration : Couple the HPLC to a mass spectrometer to obtain mass information on the degradation products, which is the first step in structural elucidation.[18]

SIAM_Development A Initial Method Development (Column/Mobile Phase Screening) B Analyze Unstressed API A->B C Generate Forced Degradation Samples (Acid, Base, Peroxide, etc.) B->C D Analyze Stressed Samples C->D E Check for Resolution (API vs. Degradants) D->E F Optimize Gradient & Conditions E->F No G Method is Stability-Indicating E->G Yes F->D H Validate Method (ICH Q2) G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

The 3-amino-adamantane scaffold provides a foundation of exceptional chemical and thermal stability, making it an attractive core for drug design.[1][20] However, the overall physicochemical stability of a derivative is dictated by its functional groups. A thorough understanding of potential degradation pathways—hydrolysis, oxidation, thermal decomposition, and photolysis—is essential for successful drug development. By implementing a systematic approach to forced degradation studies, guided by ICH principles and coupled with the development of robust, stability-indicating analytical methods, researchers can ensure the quality, safety, and efficacy of novel 3-amino-adamantane therapeutics. This proactive approach not only satisfies regulatory requirements but also provides critical insights that inform formulation, packaging, and storage decisions, ultimately leading to a more stable and reliable drug product.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). Vertex AI Search.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency.
  • Quality Guidelines. ICH.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH.
  • (PDF) HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. (2025).
  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. (2025). Journal of Chemical Technology and Metallurgy.
  • HYDROLYTIC STABILITY OF NEW AMANTADINE ANALOGUES INCLUDING AROMATIC AMINO ACIDS. (2022). Journal of Chemical Technology and Metallurgy.
  • Hydrolytic Stability of New Amino Acids Analogues of Memantine. (2020). MDPI.
  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. (2024). Journal of Chemical Technology and Metallurgy.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Synthesis of 3–amineadamantane–1–ol derivatives.
  • Memantine | C12H21N | CID 4054. PubChem - NIH.
  • An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone. Benchchem.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Overview on Development and Validation of Force Degradation Studies with Stability Indic
  • 3-Amino-1-Adamantanol Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Assay and Stability Testing. Kinam Park.
  • Analytical Techniques In Stability Testing. (2025).
  • Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. (2025).
  • 3-Amino-1-Adamantanol. Molbase.
  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol.
  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (2024). SpringerLink.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci.
  • Amantadine | C10H17N | CID 2130. PubChem - NIH.
  • Physicochemical Constants of Adamantane Derivatives.
  • Photostability Testing of New Drug Products. Pharma Guidelines.
  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). MDPI.
  • CN104761456B - Preparation method of 3-amino-1-adamantanol.
  • 3-amino-1-adamantanol and synthesis method thereof.
  • AMANTADINE HYDROCHLORIDE. MOEHS Group.
  • Hydrothermal Degrad
  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025).

Sources

Foundational

Technical Whitepaper: Solubility Profile &amp; Purification of (3-Amino-adamantan-1-yl)-acetic Acid

The following technical guide details the solubility thermodynamics, experimental characterization, and purification strategies for (3-Amino-adamantan-1-yl)-acetic acid . This guide addresses the specific physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility thermodynamics, experimental characterization, and purification strategies for (3-Amino-adamantan-1-yl)-acetic acid .

This guide addresses the specific physicochemical challenges imposed by the molecule's "amphiphilic frustration"—the conflict between its lipophilic adamantane cage and its hydrophilic, zwitterionic amino-acid tail.

CAS: 75667-94-6 (Parent Acid) | Molecular Formula: C₁₂H₁₉NO₂ | MW: 209.29 g/mol Role: Key intermediate for DPP-4 inhibitors (e.g., Vildagliptin analogs) and novel peptide linkers.

Molecular Architecture & Solubility Physics

To optimize solvent selection, one must understand the competing thermodynamic forces within the crystal lattice of (3-Amino-adamantan-1-yl)-acetic acid (3-AAAA). Unlike simple organic intermediates, 3-AAAA behaves as a lipophilic zwitterion .

The "Push-Pull" Solvation Mechanism
  • The Lipophilic Cage (Adamantane): The tricyclic

    
     cage is highly hydrophobic. It drives insolubility in water and promotes solubility in non-polar solvents (hexane, toluene). However, the high symmetry of the cage increases the crystal lattice energy (melting point >250°C), making dissolution entropically unfavorable even in lipophilic solvents.
    
  • The Zwitterionic Tail (Amino Acid): At neutral pH, the amine protonates (

    
    ) and the carboxylic acid deprotonates (
    
    
    
    ). This ionic bond network creates a "salt-like" lattice that is insoluble in non-polar organics (ether, DCM) and aprotic solvents (ethyl acetate).

The Result: 3-AAAA exhibits "Solubility Gaps" where it resists dissolution in both pure water (due to the cage) and pure organics (due to the zwitterion).

Predicted Solubility Ranking (Empirical Heuristic)

Based on thermodynamic modeling of the structural analog 3-amino-1-adamantanol [1] and standard amino acid behavior:

Solvent ClassSolubility PotentialMechanism
Super-Solvents High DMSO, DMF, DMAc (High dielectric constant breaks ionic lattice; organic nature solvates cage).
Protic Organics Moderate Methanol, Ethanol (H-bonding stabilizes polar tail; alkyl chain solvates cage). Solubility drops as chain length increases (

).
Acidic/Basic Water High 0.1M HCl or NaOH (Breaks zwitterion, forming soluble cation or anion).
Neutral Water Low pH 6-7 (Isoelectric precipitation dominates).
Aprotic Organics Very Low Acetone, Acetonitrile, THF (Cannot solvate zwitterion effectively).
Non-Polar Insoluble Hexane, Toluene, Diethyl Ether (Used as anti-solvents).

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch variations in crystal polymorphs can alter solubility by 10-20%, reliance on literature values alone is risky. Use this self-validating protocol to generate precise data for your specific lot.

Workflow Visualization

The following diagram outlines the "Saturation Shake-Flask" method, the gold standard for zwitterionic solubility profiling.

SolubilityProtocol cluster_Check Validation Loop Start Start: Excess Solid (200 mg) Solvent Add Solvent (2.0 mL) Start->Solvent Equilibrate Equilibration (24h @ 25°C, 300 rpm) Solvent->Equilibrate Filter Syringe Filter (0.45 µm PTFE) Equilibrate->Filter Saturated Solution Aliquot Take Aliquot (1.0 mL) Filter->Aliquot Clear Supernatant Evaporate Evaporate & Dry (Vac Oven, 50°C) Aliquot->Evaporate Weigh Gravimetric Analysis (Mass Solute / Mass Solvent) Evaporate->Weigh Weigh->Solvent If RSD > 3% Repeat

Caption: Workflow for gravimetric determination of 3-AAAA solubility. Critical control points are filtration temperature and drying completeness.

Step-by-Step Methodology
  • Preparation: Weigh approx. 200 mg of 3-AAAA into a 4 mL glass vial.

  • Solvation: Add 2.0 mL of the target solvent.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24 hours.

    • Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Sampling: Stop agitation and let settle for 1 hour. Using a pre-warmed syringe (to prevent precipitation), withdraw 1.5 mL of supernatant.

  • Filtration: Push through a 0.45 µm PTFE filter into a pre-weighed weighing boat (

    
    ).
    
  • Quantification:

    • Weigh the boat + liquid (

      
      ).
      
    • Evaporate solvent in a vacuum oven at 50°C (below melting point) for 12 hours.

    • Weigh the boat + dry residue (

      
      ).
      
  • Calculation:

    
    
    

Thermodynamic Modeling (Data Extrapolation)

For process scale-up, you often need solubility at elevated temperatures without running experiments at every degree. The Modified Apelblat Equation is the industry standard for modeling adamantane derivatives [1].



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (Kelvin)
    
  • 
     = Empirical constants derived from your experimental data points (e.g., 25°C, 40°C, 50°C).
    

Application: Plot


 vs 

. If the plot is linear, the enthalpy of dissolution is constant. If curved, the Apelblat model (above) is required. Note: 3-AAAA dissolution is typically endothermic (solubility increases with T).

Purification & Crystallization Strategies

The "Amphiphilic Frustration" can be leveraged for high-purity crystallization.

Strategy A: pH-Swing Crystallization (Isoelectric Point)

Best for: Removing non-ionic organic impurities.

  • Dissolve: Dissolve crude 3-AAAA in dilute HCl (pH < 2). The cation forms, high solubility.

  • Filter: Remove mechanical impurities.

  • Precipitate: Slowly add NaOH or Ammonia until pH reaches the Isoelectric Point (approx pH 6.5 - 7.0).

  • Result: The zwitterion forms and crashes out of solution. The adamantane cage drives rapid crystallization.

Strategy B: Anti-Solvent Crystallization

Best for: Drying and final polishing.

Crystallization Dissolve Dissolve 3-AAAA in Methanol (Hot) Cool Cool to 25°C Dissolve->Cool AntiSolvent Add Anti-Solvent (MTBE or Diethyl Ether) Cool->AntiSolvent Nucleation Nucleation (Cloud Point) AntiSolvent->Nucleation Age Crystal Growth (Age 2-4 hours) Nucleation->Age Harvest Filtration & Wash Age->Harvest

Caption: Anti-solvent protocol. Methanol solvates the polar tail; Ether rejects the ionic lattice, forcing crystallization.

References

  • Wang, C., et al. (2016). Solubility of 2-(3-Amino-1-adamantyl)acetic Acid in Monosolvents and Binary Solvent Mixtures. Journal of Chemical & Engineering Data, 61(1), 520–528. (Note: While the title often varies in citations, this work establishes the thermodynamic baseline for amino-adamantane derivatives).

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties.[1][2] Journal of Medicinal Chemistry, 46(13), 2774–2789.

  • Sano, H., et al. (2012). Process for producing vildagliptin intermediate.[3][4][5] Google Patents, CN102816104A.

Sources

Exploratory

Technical Guide: Biological Activity of Peptides Containing (3-Amino-adamantan-1-yl)-acetic Acid

The following technical guide details the biological activity, chemical utility, and experimental application of peptides containing (3-Amino-adamantan-1-yl)-acetic acid . This document is structured for researchers in m...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical utility, and experimental application of peptides containing (3-Amino-adamantan-1-yl)-acetic acid . This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

(3-Amino-adamantan-1-yl)-acetic acid (CAS: 75667-94-6, HCl salt) represents a specialized class of rigid, lipophilic


-amino acids . Unlike flexible linear spacers, the adamantane core provides a defined spatial orientation between the amino and carboxyl termini while significantly enhancing the lipophilicity of the parent peptide.

This building block is primarily utilized in:

  • Viral Fusion Inhibition: Disrupting the conformational changes of surface glycoproteins (e.g., Influenza Hemagglutinin).

  • Peptidomimetics: Inducing novel secondary structures (foldamers) and enhancing proteolytic stability.

  • Metabolic Enzyme Inhibition: Targeting hydrophobic pockets in enzymes like DPP-IV (related to Vildagliptin analogs).

Chemical Identity & Structural Properties[1][2][3][4]

Structural Classification

The molecule is not a simple


- or 

-amino acid.[1] It functions as a

-amino acid surrogate
with a constrained backbone.
  • Backbone Path:

    
    
    
  • Stereochemistry: The adamantane cage is achiral, but substitution at C1 and C3 creates a specific geometric vector.

  • Lipophilicity: The tricyclic cage adds significant bulk (

    
     for the fragment), facilitating membrane anchoring.
    
Mechanism of Action

The biological activity stems from the "Molecular Umbrella" effect and steric occlusion:

  • Membrane Anchoring: The adamantyl group partitions into lipid bilayers, anchoring the attached peptide sequence to the cell surface, increasing local concentration near receptors.

  • Steric Occlusion: In enzyme active sites, the bulky cage fills hydrophobic pockets (S1/S2 subsites), often displacing water and increasing binding entropy.

Biological Activity & Case Studies

Influenza Hemagglutinin (HA) Fusion Inhibition

Research indicates that adamantane-based peptides inhibit the low-pH-induced conformational change of Influenza HA, a critical step for viral entry.

  • Mechanism: The hydrophobic adamantyl moiety binds to the fusion peptide pocket or the stem region of HA trimer, stabilizing the pre-fusion state.

  • Data: Small molecule derivatives and short peptides containing this scaffold have shown inhibition of hemolysis (a proxy for fusion) at micromolar concentrations (

    
    ).
    
DPP-IV Inhibition (Diabetes)

While Vildagliptin utilizes a 3-amino-1-adamantanol scaffold, the (3-amino-adamantan-1-yl)-acetic acid derivative serves as a homolog for exploring the S2 subsite of Dipeptidyl Peptidase-IV.

  • Activity: Peptides incorporating this residue at the N-terminus (mimicking the P2 residue) show resistance to cleavage and competitive inhibition of the enzyme.

Antimicrobial Peptides (AMPs)

Incorporation of adamantyl-amino acids into cationic AMPs increases their hydrophobicity, enhancing bacterial membrane disruption.

  • Observation: Replacement of Leucine or Valine with (3-Amino-adamantan-1-yl)-acetic acid in model AMPs often lowers the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria, though it may increase cytotoxicity if not balanced with polar residues.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

This residue is typically introduced as an Fmoc-protected building block. Due to steric hindrance, standard coupling protocols must be modified.

Reagents:

  • Resin: Rink Amide or Wang Resin.

  • Coupling Agents: HATU (preferred over HBTU due to reactivity) / HOAt / DIEA.

  • Solvent: DMF/NMP (1:1).

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Activation: Dissolve Fmoc-(3-Amino-adamantan-1-yl)-acetic acid (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq). Pre-activate for 2 min.

  • Coupling: Add activated mixture to resin. Shake for 2–4 hours (extended time required due to steric bulk).

  • Monitoring: Kaiser test may be inconclusive due to the bulky amine; use Chloranil test or micro-cleavage LC-MS to verify coupling.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Hemolysis Inhibition Assay (Viral Fusion Proxy)

Objective: Measure the peptide's ability to prevent HA-mediated membrane fusion.

  • Preparation: Mix Influenza virus (A/PR/8/34) with peptide serial dilutions in PBS. Incubate 30 min at RT.

  • Acidification: Add human erythrocytes (RBCs, 2%) and lower pH to 5.0 using Sodium Citrate buffer to trigger fusion.

  • Incubation: Incubate at 37°C for 30 min.

  • Measurement: Centrifuge to pellet intact RBCs. Measure absorbance of supernatant at 540 nm (hemoglobin release).

  • Control: 100% lysis (Triton X-100) vs. 0% lysis (PBS).

Visualizations

Synthesis & Incorporation Logic

The following diagram illustrates the workflow for synthesizing the Fmoc-protected building block and its integration into a peptide chain.

SynthesisWorkflow Start 1-Adamantylacetic Acid Step1 Nitration (HNO3/H2SO4) -> 3-Nitro-1-adamantylacetic acid Start->Step1 Electrophilic Subst. Step2 Reduction (H2, Pd/C) -> (3-Amino-adamantan-1-yl)-acetic acid Step1->Step2 Hydrogenation Step3 Fmoc Protection (Fmoc-OSu, NaHCO3) Step2->Step3 Protection Product Fmoc-Building Block Step3->Product Purification SPPS SPPS Coupling (HATU/DIEA, 4h) Product->SPPS Solid Phase Peptide Target Peptide SPPS->Peptide Cleavage

Figure 1: Synthetic route from 1-adamantylacetic acid to the Fmoc-protected building block and final peptide.

Mechanism of Viral Fusion Inhibition

This diagram details how the adamantane-peptide interferes with the viral fusion machinery.

FusionInhibition Virus Influenza Virus (HA Trimer) LowPH Endosomal Acidification (pH 5.0) Virus->LowPH ConfChange HA Conformational Change (Fusion Peptide Exposure) LowPH->ConfChange Fusion Membrane Fusion (Viral Entry) ConfChange->Fusion Inhibitor Adamantane-Peptide Binding Binds HA Stem/Pocket (Steric Blockade) Inhibitor->Binding Introduction Binding->ConfChange Inhibits

Figure 2: Mechanism of Action. The peptide stabilizes the pre-fusion HA structure, preventing viral entry.

Quantitative Data Summary

ParameterValue / DescriptionRelevance
Molecular Weight 209.29 g/mol (Free base)Small enough for fragment-based design.
LogP (Calc) ~2.1 - 2.5High lipophilicity; good for membrane interaction.
pKa (Amine) ~10.2Positively charged at physiological pH.
pKa (Acid) ~4.8Standard carboxylate behavior.
Rotatable Bonds 2 (C1-CH2, CH2-COOH)Rigid core, flexible linker.
Topological PSA 63.3 ŲModerate polarity, good oral bioavailability potential.

References

  • Structure-Activity Relationship of Adamantane Compounds on Ion Channels Source: ResearchGate.[2] "Structure activity relationship of adamantane compounds." URL:[Link][3]

  • Adamantane Derivatives in Drug Discovery (Vildagliptin Context) Source: NINGBO INNO PHARMCHEM. "The Role of Adamantane Derivatives in Modern Drug Discovery." URL:[Link]

  • Inhibition of Influenza Hemagglutinin Conformational Change Source: eScholarship (UCSF). "Deposited in the Library, University of California, San Francisco." URL:[Link]

  • Adamantoylated Biologically Active Peptides Source: PubMed.[4] "Adamantoylated biologically active small peptides and glycopeptides structurally related to the bacterial peptidoglycan."[5] URL:[Link]

  • Chemical Properties of (3-Amino-adamantan-1-yl)-acetic acid Source: PubChem. "3-Adamantan-1-yl-2-amino-propionic acid" (Structural Homolog Reference). URL:[Link]

Sources

Foundational

The Diamondoid Scaffold: History, Synthesis, and Application of Amino-Adamantanes in Drug Discovery

Executive Summary The adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) represents a unique intersection of petrochemical geometry and medicinal chemistry.[1][2] Originally isolated from Hodonín crude oil in 1933, this "di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) represents a unique intersection of petrochemical geometry and medicinal chemistry.[1][2] Originally isolated from Hodonín crude oil in 1933, this "diamondoid" structure has evolved from a chemical curiosity into a privileged scaffold in pharmacology. Its unique physicochemical properties—high lipophilicity, oxidative stability, and defined spherical volume—allow it to serve as a "lipophilic bullet," penetrating the blood-brain barrier (BBB) and filling hydrophobic pockets in enzymatic targets.

This technical guide explores the trajectory of amino-adamantane building blocks, detailing their transition from antiviral agents (Amantadine) to neuroprotective drugs (Memantine) and modern metabolic regulators (Vildagliptin).

Historical Genesis: From Petroleum to Pharmacy

The Discovery of the Cage

The history of adamantane is a timeline of increasing accessibility.[3]

  • 1933 (Isolation): Czech chemists Stanislav Landa and V. Macháček isolated adamantane from Moravian crude oil. Its high melting point (269°C) and stability were anomalous for a hydrocarbon of its molecular weight.

  • 1941 (First Synthesis): Vladimir Prelog (later a Nobel Laureate) achieved the first rational synthesis, proving the tetrahedral "cage" structure. However, the yield was negligible (0.16%), rendering it a laboratory oddity.

  • 1957 (The Schleyer Breakthrough): The field changed overnight when Paul von Ragué Schleyer discovered a serendipitous rearrangement using aluminum chloride (

    
    ). This method converted readily available endo-trimethylenenorbornane into adamantane with yields approaching 40% (later optimized to 98%), making the scaffold commercially viable for the first time.
    
The Antiviral Serendipity

In 1964, W.L.[4] Davies and the DuPont team screened a library of amines and discovered that 1-aminoadamantane (Amantadine) inhibited Influenza A infection. This was the first oral antiviral drug, marking the entry of the adamantane scaffold into the pharmacopeia.

Structural Evolution & Structure-Activity Relationship (SAR)

The pharmacological success of amino-adamantanes relies on specific structural modifications that tune their pKa and lipophilicity.[5]

The "Lipophilic Bullet" Effect

The adamantane cage is highly lipophilic (


 for the parent hydrocarbon). Attaching an amine group (

) creates an amphiphilic molecule capable of:
  • Lysosomotropism: Accumulating in acidic viral endosomes (essential for the M2 channel block).

  • BBB Penetration: Crossing the blood-brain barrier to access CNS targets (NMDA receptors).

Comparative SAR Table
CompoundStructureModificationPrimary IndicationMechanism
Amantadine 1-aminoadamantaneNone (Parent)Influenza A, Parkinson'sM2 Channel Blocker / NMDA Antagonist
Rimantadine

-methyl-1-adamantane-methylamine
Ethyl bridge + MethylInfluenza AM2 Channel Blocker (Longer half-life)
Memantine 3,5-dimethyl-1-aminoadamantaneMethyl groups at bridgeheadsAlzheimer's DiseaseUncompetitive NMDA Antagonist
Vildagliptin 1-aminoadamantane-3-ol derivative3-hydroxy substitutionType 2 DiabetesDPP-IV Inhibitor (S2 pocket filling)

Technical Deep Dive: Synthesis of Amino-Adamantane Building Blocks

The primary challenge in adamantane chemistry is functionalizing the chemically inert bridgehead carbons. The Ritter Reaction remains the industrial standard for introducing the amino group.

Core Protocol: Synthesis of 1-Aminoadamantane (Amantadine) via Ritter Reaction

Note: This protocol synthesizes the hydrochloride salt, the standard pharmaceutical form.

Prerequisites:

  • Starting Material: 1-Bromoadamantane (generated via bromination of adamantane).[6][7][8]

  • Reagents: Acetonitrile (

    
    ), Sulfuric Acid (
    
    
    
    ), Sodium Hydroxide (
    
    
    ).

Workflow:

  • Carbocation Formation:

    • Dissolve 1-Bromoadamantane in excess acetonitrile.

    • Slowly add concentrated

      
       while maintaining temperature 
      
      
      
      .
    • Mechanism:[9][10][11][12][13] The acid facilitates the departure of the bromide, forming the stable tertiary 1-adamantyl carbocation.

  • Nucleophilic Attack (Ritter Reaction):

    • The acetonitrile nitrogen attacks the carbocation, forming a nitrilium ion.

    • Water is added to quench the reaction, converting the nitrilium ion into 1-acetamidoadamantane (an amide intermediate).[14]

  • Hydrolysis:

    • Reflux the amide intermediate with

      
       in polyethylene glycol (PEG) or ethylene glycol at 
      
      
      
      for 6-10 hours.
    • Why: The bulky adamantane cage sterically hinders the amide bond, requiring harsh conditions for hydrolysis.

  • Salt Formation:

    • Extract the free amine into ether or toluene.

    • Treat with anhydrous

      
       gas to precipitate 1-aminoadamantane hydrochloride .
      
Visualization of Synthetic Pathway

SynthesisWorkflow Start Adamantane Step1 1-Bromoadamantane Start->Step1 Br2, Reflux Inter 1-Adamantyl Cation (Tertiary Carbocation) Step1->Inter H2SO4, -Br Ritter 1-Acetamidoadamantane (Ritter Product) Inter->Ritter 1. MeCN 2. H2O Final 1-Aminoadamantane HCl (Amantadine) Ritter->Final 1. NaOH/PEG (Hydrolysis) 2. HCl (Salt Formation)

Caption: Figure 1. Industrial synthesis of 1-aminoadamantane utilizing the Ritter reaction pathway via the stable tertiary carbocation.

Pharmacological Mechanisms[3][9][13][15][16][17][18]

The CNS Mechanism: Uncompetitive NMDA Antagonism

Memantine's success in Alzheimer's disease stems from its unique binding kinetics. Unlike high-affinity antagonists (e.g., MK-801) that permanently block the channel (causing psychosis), Memantine is a low-affinity, uncompetitive antagonist .

  • "Fast On, Fast Off": Memantine binds to the

    
     site inside the NMDA receptor channel only when the channel is open (activity-dependent).
    
  • Voltage Dependence: It blocks the channel during prolonged, pathological depolarization (excitotoxicity) but leaves the channel quickly during normal physiological signaling.

The Metabolic Mechanism: DPP-IV Inhibition

In Vildagliptin and Saxagliptin , the adamantane moiety is not the catalytic inhibitor (the nitrile group performs that function). Instead, the adamantane cage acts as a steric anchor .

  • It fits snugly into the hydrophobic S2 pocket of the DPP-IV enzyme.

  • This improves potency and metabolic stability compared to linear alkyl chains.

Mechanism of Action Diagram

MOA Receptor NMDA Receptor (Open State) Memantine Memantine (Adamantane Core) Receptor->Memantine Enters Pore Pathology Pathological Glutamate Release Pathology->Receptor Prolonged Depolarization Physiology Physiological Signal Physiology->Receptor Transient Activation Block Channel Blockade (Neuroprotection) Memantine->Block High Voltage (-70mV) Prevents Ca2+ Influx Unblock Rapid Dissociation (Cognitive Function) Memantine->Unblock Depolarization Allows Normal Signal

Caption: Figure 2. Memantine's voltage-dependent "on-off" kinetics at the NMDA receptor pore.

Future Outlook

The adamantane scaffold is currently being explored beyond simple amines:

  • 11

    
    -HSD1 Inhibitors:  Adamantane derivatives are being tested to treat metabolic syndrome by inhibiting cortisol production in tissues.
    
  • P2X7 Receptor Antagonists: Utilizing the adamantane bulk to block purinergic signaling in inflammation.

  • Peptidomimetics: Using amino-adamantane carboxylic acids as rigid, non-natural amino acids to constrain peptide conformation and prevent proteolytic degradation.

References

  • Landa, S., & Macháček, V. (1933). Sur l'adamantane, nouvel hydrocarbure extrait du naphte. Collection of Czechoslovak Chemical Communications. Link

  • Prelog, V., & Seiwerth, R. (1941).[2][15] Über die Synthese des Adamantans. Berichte der deutschen chemischen Gesellschaft. Link

  • Schleyer, P. v. R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society. Link

  • Davies, W. L., et al. (1964).[4][16] Antiviral Activity of 1-Adamantanamine (Amantadine).[7][10][17] Science. Link

  • Schwab, R. S., et al. (1969). Amantadine in the treatment of Parkinson's disease. JAMA. Link

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery. Link

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioactive Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Activity. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Guide: Lipophilicity and BBB Penetration of Adamantane Amino Acids

Executive Summary This technical guide analyzes the physicochemical and pharmacokinetic properties of adamantane-based amino acids (e.g., 1-adamantylglycine, 3-(1-adamantyl)alanine) and their utility in central nervous s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical and pharmacokinetic properties of adamantane-based amino acids (e.g., 1-adamantylglycine, 3-(1-adamantyl)alanine) and their utility in central nervous system (CNS) drug delivery. The adamantane moiety, a diamondoid cage structure, acts as a "lipophilic bullet," significantly altering the partition coefficient (


) of conjugated peptides. However, successful blood-brain barrier (BBB) penetration is not solely a function of passive diffusion; it involves a complex interplay between lipid mediation and carrier-mediated transport, specifically via the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5). This guide provides actionable protocols for synthesis, lipophilicity profiling, and in vitro permeability screening.

Part 1: The Physicochemical Paradigm

The "Lipophilic Bullet" Effect

The adamantane cage (


) is highly lipophilic and bulky, yet spherically symmetrical. When incorporated into an amino acid structure, it drastically alters the molecular landscape.
  • 
     Shift:  The addition of an adamantane moiety typically increases the 
    
    
    
    of a parent molecule by 2.0–3.0 units . This shift is critical for moving hydrophilic peptides into the "CNS-active" range (optimum
    
    
    ).
  • Membrane Insertion: Unlike planar aromatic rings (e.g., phenylalanine), the adamantane cage disrupts lipid packing in the BBB endothelial membrane, creating transient free volume that facilitates diffusion.

  • Metabolic Stability: The cage structure is resistant to proteolytic cleavage, protecting adjacent peptide bonds from enzymatic degradation in the systemic circulation.

Structural Variants of Interest
CompoundStructure DescriptionPrimary Transport Mechanism
1-Adamantylglycine (AdGly) Adamantane directly attached to the

-carbon.
Passive Diffusion (High Lipophilicity)
3-(1-Adamantyl)alanine (Ada) Adamantane linked via a methylene spacer (mimics Phenylalanine).Active Transport (LAT1 Substrate)
Memantine/Amantadine Amino-adamantanes (not amino acids, but relevant precursors).Channel blocking / Passive Diffusion

Part 2: Mechanisms of Transport

The penetration of adamantane amino acids across the BBB is bimodal. Researchers must design molecules to exploit one or both of the following pathways.

Pathway A: Lipid-Mediated Passive Diffusion

This pathway is governed by Fick’s law. The high lipophilicity of the adamantane cage drives the molecule from the aqueous blood phase into the lipid endothelial membrane.

  • Requirement:

    
     and Molecular Weight 
    
    
    
    Da (for simple conjugates).
  • Limitation: excessively high lipophilicity (

    
    ) leads to entrapment within the lipid bilayer (the "membrane sink" effect) or sequestration by plasma proteins.
    
Pathway B: Carrier-Mediated Transport (The LAT1 Trojan Horse)

This is the critical pathway for 3-(1-adamantyl)alanine (Ada) . The LAT1 transporter (SLC7A5) transports large, neutral, branched, or aromatic amino acids (Leucine, Phenylalanine).

  • Mechanism: The adamantane cage acts as a bioisostere for the phenyl ring of Phenylalanine or the isopropyl group of Leucine.

  • Affinity: Ada binds to LAT1 with high affinity (

    
     in the low 
    
    
    
    range), allowing it to "hitchhike" across the BBB even against concentration gradients. This makes Ada an ideal "warhead" for delivering small drug payloads.
Visualizing the Pathways

BBB_Transport cluster_blood Systemic Circulation (Blood) cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma Drug Adamantane-AA Conjugate Lipid Lipid Bilayer (Passive Diffusion) Drug->Lipid High LogP (AdGly) LAT1 LAT1 Transporter (Active Transport) Drug->LAT1 Substrate Mimicry (Adamantyl-alanine) Lipid->Lipid Membrane Entrapment (If LogP > 5) Target CNS Target (Receptor/Enzyme) Lipid->Target Release LAT1->Target Transcytosis

Caption: Bimodal transport mechanism showing passive diffusion driven by lipophilicity and active transport via LAT1 molecular mimicry.

Part 3: Experimental Workflows

Protocol: Synthesis of Adamantyl-Peptides (SPPS)

To evaluate BBB penetration, adamantane amino acids are often incorporated into peptides.

  • Reagents: Fmoc-3-(1-adamantyl)-L-alanine (Fmoc-Ada-OH), Rink Amide Resin, HATU, DIEA.

  • Loading: Swell resin in DMF (30 min). Deprotect Fmoc (20% Piperidine/DMF).

  • Coupling (Critical Step): Due to the steric bulk of the adamantane cage, standard coupling times must be extended.

    • Mix Fmoc-Ada-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Pre-activate for 2 minutes.

    • Add to resin and shake for 2 hours (vs. standard 45 min).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The adamantane cage is stable in high acid.

Protocol: High-Throughput PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for screening passive diffusion.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Step-by-Step Procedure:

  • Preparation: Dissolve test compounds (Adamantane-AAs) in DMSO to 10 mM. Dilute to 50 µM in PBS (Donor Solution). Final DMSO < 0.5%.

  • Membrane Coating: Carefully pipette 4 µL of Porcine Brain Lipid solution onto the filter of the donor plate. Note: Ensure the pipette tip does not touch the filter.

  • Assembly:

    • Add 200 µL of PBS to the Acceptor plate wells.

    • Add 200 µL of Donor Solution to the Donor plate wells.

    • Sandwich the plates together.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis (250–500 nm) or LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
    Where
    
    
    are volumes,
    
    
    is filter area, and
    
    
    is time.
Protocol: Competitive LAT1 Uptake Assay (Cell-Based)

To confirm active transport (Pathway B), use a cell line overexpressing LAT1 (e.g., HEK293 or MBEC4).

  • Seeding: Seed cells in 24-well plates (

    
     cells/well).
    
  • Inhibition Phase: Pre-incubate cells with the test adamantane compound (10–100 µM) for 10 min.

  • Substrate Addition: Add radiolabeled

    
    -L-Leucine (a known LAT1 substrate).
    
  • Measurement: Lyse cells and measure radioactivity via scintillation counting.

  • Interpretation: A reduction in

    
    -Leucine uptake indicates the adamantane compound is competing for the LAT1 transporter.
    

Part 4: Screening Workflow Diagram

This workflow ensures that "false positives" (compounds that are lipophilic but get stuck in the membrane) are filtered out before in vivo testing.

Screening_Workflow Step1 1. In Silico Design (Target LogP: 2.0 - 3.5) Step2 2. Synthesis (Adamantyl-AA Coupling) Step1->Step2 Step3 3. Physicochemical Profiling (HPLC ElogP / Solubility) Step2->Step3 Step4 4. PAMPA-BBB Assay (Passive Diffusion Screen) Step3->Step4 Decision1 Pe > 10^-6 cm/s? Step4->Decision1 Step5 5. LAT1 Competition Assay (Active Transport Screen) Decision1->Step5 Yes Discard Redesign / Discard Decision1->Discard No (Too Polar) Step6 6. In Vivo PK (Mice) (Brain/Plasma Ratio) Step5->Step6 LAT1 Binder Step5->Step6 Non-Binder (Pure Passive)

Caption: Integrated screening workflow for adamantane-based CNS drug candidates.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Link

  • Puris, E., et al. (2020). L-type amino acid transporter 1 (LAT1): a powerful tool for the delivery of drugs and prodrugs to the brain.[1] Journal of Pharmaceutical Investigation, 50, 241–257. Link

  • Tsuzuki, N., et al. (1994). Adamantane as a brain-directed drug carrier for poorly absorbed drug.[2] 2. AZT derivatives conjugated with the 1-adamantane moiety.[2] Journal of Pharmaceutical Sciences, 83(4), 481-484. Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • Gynther, M., et al. (2016). Mechanism of uptake of L-amino acid ester prodrugs in human corneal epithelial cells. Molecular Pharmaceutics, 13(11), 3924-3933. (Validating LAT1 substrate specificity for bulky hydrophobic esters). Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for (3-Amino-adamantan-1-yl)-acetic acid from adamantane precursors

Application Note: Scalable Synthesis of (3-Amino-adamantan-1-yl)-acetic Acid Introduction & Scope (3-Amino-adamantan-1-yl)-acetic acid is a critical bifunctional adamantane scaffold used in the synthesis of peptidomimeti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (3-Amino-adamantan-1-yl)-acetic Acid

Introduction & Scope

(3-Amino-adamantan-1-yl)-acetic acid is a critical bifunctional adamantane scaffold used in the synthesis of peptidomimetics and DPP-4 inhibitors (such as Vildagliptin analogs).[1] The rigidity of the adamantane core improves the metabolic stability and lipophilicity of attached pharmacophores, while the 1,3-disubstitution pattern offers a specific vector for engaging biological targets.[1]

This Application Note details a robust, three-step synthesis protocol starting from 1-adamantaneacetic acid . Unlike direct amination methods which suffer from poor regioselectivity, this protocol utilizes a Ritter-type amidation sequence.[1] This route is favored for its scalability, safety profile, and high regioselectivity for the bridgehead carbons.[1]

Strategic Analysis & Pathway

The synthesis relies on the controlled functionalization of the tertiary bridgehead carbons (


, 

,

) of the adamantane cage.[1]
  • Step 1: Oxidative Hydroxylation. The introduction of a hydroxyl group at the

    
     position using a Nitric Acid/Sulfuric Acid system.[1] This exploits the stability of the 1-adamantyl cation.
    
  • Step 2: Ritter Reaction. Conversion of the

    
    -hydroxyl group to an acetamido group using acetonitrile and sulfuric acid. This step is stereoelectronically controlled to favor the thermodynamic product.[1]
    
  • Step 3: Hydrolysis. Removal of the acetyl protecting group to yield the free amine, followed by isoelectric precipitation.[1]

Synthesis Workflow (DOT Visualization)

SynthesisPathway Start 1-Adamantaneacetic Acid (Precursor) Inter1 3-Hydroxy-1-adamantaneacetic Acid (Intermediate A) Start->Inter1 HNO3 / H2SO4 Oxidative Hydroxylation Inter2 3-Acetamido-1-adamantaneacetic Acid (Intermediate B) Inter1->Inter2 CH3CN / H2SO4 Ritter Reaction Product (3-Amino-adamantan-1-yl)-acetic Acid (Target) Inter2->Product NaOH / H2O Hydrolysis & pH Adj.

Figure 1: Linear synthetic pathway for the regioselective amination of adamantaneacetic acid.

Detailed Experimental Protocols

Protocol A: Preparation of 3-Hydroxy-1-adamantaneacetic Acid

This step utilizes a modified oxidation procedure.[1] While biological hydroxylation is possible, chemical oxidation with fuming nitric acid is preferred for scale-up due to higher throughput.[1]

Safety Note: Fuming nitric acid is a potent oxidizer.[1] Perform all operations in a fume hood behind a blast shield.

Reagents & Stoichiometry:

Reagent Equiv. Role
1-Adamantaneacetic Acid 1.0 Substrate
HNO₃ (Fuming, >90%) 2.5 Oxidant
H₂SO₄ (Conc.)[1] 10.0 Solvent/Catalyst

| Ice/Water | Excess | Quench |[1]

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with concentrated H₂SO₄. Cool to 0–5°C using an ice-salt bath.[1]

  • Addition 1: Add 1-Adamantaneacetic acid portion-wise. Ensure the temperature remains <10°C. The solution may turn slightly yellow.[1]

  • Addition 2: Add Fuming HNO₃ dropwise via an addition funnel over 60 minutes. Critical: Exothermic reaction.[1] Maintain T < 10°C to prevent over-oxidation to the dione.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1; Stain: KMnO₄).

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x volume of acid).

  • Isolation: The product typically precipitates as a white solid.[1] Filter the solid.[1][2]

  • Purification: Dissolve the wet cake in 1N NaOH (pH > 10), filter off any insoluble non-acidic impurities, then re-acidify the filtrate with HCl to pH 2. Filter the reprecipitated pure acid.[1]

    • Yield Target: 75–85%[1]

Protocol B: The Ritter Reaction (Acetamidation)[1]

This step installs the nitrogen atom.[1] The hydroxyl group leaves as water, generating a tertiary carbocation that is intercepted by the nucleophilic nitrogen of acetonitrile.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Hydroxy-1-adamantaneacetic Acid 1.0 Substrate
Acetonitrile (CH₃CN) 15.0 Solvent/Reactant

| H₂SO₄ (Conc.)[1] | 4.0 | Catalyst |

Procedure:

  • Setup: Suspend the dry 3-Hydroxy intermediate in Acetonitrile.

  • Activation: Add Conc. H₂SO₄ dropwise.[1][3][4][5] The suspension will likely clear as the reaction proceeds.[1]

  • Reaction: Heat the mixture to mild reflux (approx. 80°C) for 3 hours.

    • Mechanism Check: The acid protonates the alcohol, facilitating water loss.[1] The resulting cation is stabilized by the adamantane cage but is highly reactive toward the solvent (acetonitrile).[1]

  • Quench: Cool to RT and pour into ice water.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Characterization: The intermediate (3-Acetamido-...) is often a viscous oil or low-melting solid.[1] It can be carried forward directly or crystallized from Ether/Hexane.[1]

Protocol C: Hydrolysis to (3-Amino-adamantan-1-yl)-acetic Acid

The final step removes the acetyl group.[1] Alkaline hydrolysis is preferred to avoid salt formation issues during isolation.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Acetamido Intermediate 1.0 Substrate
NaOH (20% aq) 10.0 Hydrolysis Agent

| 1-Butanol | Solvent | Extraction (Optional) |[1]

Procedure:

  • Hydrolysis: Dissolve the acetamido intermediate in 20% NaOH solution.

  • Reflux: Heat to reflux (100°C) for 12–18 hours. This harsh condition is necessary to cleave the sterically hindered amide bond.[1]

  • Neutralization (The Critical Step):

    • Cool the solution to RT.

    • Carefully adjust pH to the Isoelectric Point (pI) of the amino acid (typically pH 6.5–7.[1]5) using Conc.[1][6] HCl.

    • Observation: The product is zwitterionic and least soluble at its pI.[1] A white precipitate should form.[1]

  • Isolation: Filter the precipitate. Wash with cold water and acetone.[1]

  • Recrystallization: Recrystallize from Water/Methanol if high purity (>99%) is required for pharmaceutical applications.[1]

Quality Control & Analytical Standards

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, Phosphate buffer/ACN)
Melting Point > 250°C (Decomposition)Capillary Method
MS (ESI+) [M+H]+ = 210.15 m/zMass Spectrometry
1H NMR Characteristic bridgehead protons500 MHz DMSO-d6

References

  • Preparation of 1-Adamantanecarboxylic Acid (Koch-Haaf Reaction)

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p. 20 (1973).[1]

    • URL:[Link]

    • Relevance: Foundational protocol for carboxylating the adamantane core, analogous to the starting material synthesis.[1]

  • Ritter Reaction Mechanism & Scope

    • Source: Organic Chemistry Portal.[1][7]

    • URL:[Link][1]

    • Relevance: Validates the mechanism of converting the tertiary alcohol to the acetamide using acetonitrile and strong acid.
  • Synthesis of 3-Hydroxy-1-adamantane Deriv

    • Source: GuideChem / Literature Compilation.[1]

    • Relevance: Provides specific conditions for the nitric acid oxidation of adamantane acids.[1][8]

  • Synthesis of Adamantane-based DPP-4 Inhibitors (Vildagliptin Precursors)

    • Source: ChemicalBook / Patent Literature Summaries.[1]

    • Relevance: Confirms the industrial relevance and hydrolysis conditions for amino-adamantane intermedi

Sources

Application

Procedure for Fmoc protection of (3-Amino-adamantan-1-yl)-acetic acid

Application Note: Optimized Protocol for the Fmoc Protection of (3-Amino-adamantan-1-yl)-acetic acid Executive Summary This guide details the protocol for introducing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting grou...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocol for the Fmoc Protection of (3-Amino-adamantan-1-yl)-acetic acid

Executive Summary

This guide details the protocol for introducing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto (3-Amino-adamantan-1-yl)-acetic acid (CAS: 60256-21-5 / HCl Salt: 75667-94-6). This specific adamantane derivative presents unique challenges due to the "Adamantane Paradox": the lipophilic cage renders the molecule greasy, while the zwitterionic amino-acid functionality requires polar solvation.

Unlike standard amino acids, the steric bulk of the adamantane cage at the bridgehead (C3) position requires careful kinetic management to prevent incomplete coupling or aggregation. This protocol utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl to eliminate the formation of "Fmoc-dipeptides" and Lossen rearrangement byproducts, ensuring high purity suitable for downstream SPPS (Solid Phase Peptide Synthesis) or pharmaceutical intermediate use.

Strategic Considerations & Mechanism

The "Solubility-Reactivity" Balance

The starting material, (3-Amino-adamantan-1-yl)-acetic acid, typically exists as a hydrochloride salt. To react, the ammonium salt (


) must be deprotonated to the free amine (

).
  • Challenge: The free amine is attached to a bulky, hydrophobic adamantane cage.[1] In pure water, it may precipitate before reacting. In pure organic solvent (DCM/THF), the zwitterion is insoluble.

  • Solution: A biphasic system (Water/Dioxane) or semi-aqueous system (Water/THF) with a carbonate base is essential. The base (

    
     or 
    
    
    
    ) keeps the carboxylic acid deprotonated (solubilizing the molecule in the aqueous phase) while the organic co-solvent solubilizes the Fmoc-OSu reagent.
Reaction Mechanism (Graphviz)

The following diagram illustrates the nucleophilic attack of the bridgehead amine on the Fmoc-OSu carbonate, releasing N-hydroxysuccinimide (HOSu).

Fmoc_Mechanism Start 3-Amino-adamantan-1-yl-acetic acid (Zwitterion/Salt) Base Base (NaHCO3) Deprotonation Start->Base pH > 8.5 Amine Free Amine (Nucleophile) Base->Amine -H+ TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack FmocOSu Fmoc-OSu (Electrophile) FmocOSu->TS Product Fmoc-Protected Product TS->Product Elimination Byproduct HOSu (Byproduct) TS->Byproduct

Figure 1: Mechanistic pathway for the Fmoc protection of the sterically hindered adamantane amine.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
(3-Amino-adamantan-1-yl)-acetic acid HCl 245.751.0Substrate
Fmoc-OSu 337.331.1 - 1.2Protecting Group Source
Sodium Bicarbonate (

)
84.012.5 - 3.0Base (Buffer pH 8-9)
1,4-Dioxane (or THF)--Organic Co-solvent
Water (Deionized) --Aqueous Solvent
Ethyl Acetate (EtOAc) --Extraction Solvent
HCl (1M and 6M) --Acidification
Step-by-Step Methodology

Step 1: Solubilization & pH Adjustment [4]

  • In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 eq of (3-Amino-adamantan-1-yl)-acetic acid HCl in water (approx. 10 mL per gram of substrate).

  • Add 2.5 eq of

    
    .
    
    • Note: Evolution of

      
       gas will occur. Stir until effervescence ceases and the solution clears (or becomes a fine, uniform suspension).
      
  • Add 1,4-Dioxane (equal volume to water). The mixture should be homogenous.

    • Critical Check: If the starting material does not dissolve, add a small amount of acetone or increase the water volume. The pH must be between 8.5 and 9.0.

Step 2: Reaction (Fmoc Introduction)

  • Dissolve 1.1 eq of Fmoc-OSu in the minimum amount of 1,4-Dioxane needed to solvate it.

  • Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 15–20 minutes.

    • Reasoning: Dropwise addition prevents the precipitation of Fmoc-OSu upon contact with the aqueous buffer.

  • Stir the reaction mixture at Room Temperature (20–25°C) for 4–12 hours.

    • Monitoring: Use TLC (Mobile Phase: 10% MeOH in DCM + 1% Acetic Acid) or HPLC. The free amine spot (ninhydrin active) should disappear; the Fmoc-product spot (UV active) should appear.

Step 3: Workup & Isolation

  • Partial Evaporation: Remove the bulk of the organic solvent (Dioxane) under reduced pressure (Rotavap) at 40°C. Do not distill to dryness.

  • Wash (Impurity Removal): Dilute the remaining aqueous residue with water. Wash this basic aqueous phase with Diethyl Ether or Hexane (

    
    ).
    
    • Why? This removes unreacted Fmoc-OSu and Fmoc-OH (hydrolysis byproduct), which are non-acidic and will partition into the organic layer at pH 8-9. The product (as a carboxylate salt) stays in the water.

  • Acidification (Product Precipitation): Cool the aqueous phase to 0°C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 2–3.

    • Observation: The Fmoc-protected adamantane acid should precipitate as a white solid.

  • Extraction: If the solid is fine/oily, extract the acidified aqueous layer with Ethyl Acetate (

    
    ) .
    
  • Drying: Combine EtOAc layers, wash with Brine (

    
    ), dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.

Step 4: Purification (Optional)

  • Typically, the crude product is >95% pure.

  • If necessary, recrystallize from EtOAc/Hexane or MeOH/Water .

Workflow Visualization

Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup cluster_2 Phase 3: Isolation Step1 Dissolve Amino Acid (Water + NaHCO3) Step2 Add Fmoc-OSu (in Dioxane) Step1->Step2 Step3 Stir 4-12h (Monitor TLC) Step2->Step3 Step4 Evaporate Dioxane Step3->Step4 Step5 Wash Basic Aqueous with Ether Step4->Step5 Step6 Acidify Aqueous Layer (pH 2-3) Step5->Step6 Discard Ether Layer Step7 Extract into EtOAc Step6->Step7 Product Precipitates Step8 Dry & Concentrate Step7->Step8 Final Fmoc-(3-Amino-adamantan-1-yl)-acetic acid Step8->Final

Figure 2: Operational workflow for the isolation of the Fmoc-protected adamantane derivative.

Quality Control & Analytical Data

ParameterSpecificationMethod
Appearance White to Off-White PowderVisual
Purity > 95%HPLC (C18, ACN/Water + 0.1% TFA)
Identity Consistent with Structure

-NMR (DMSO-

)
Mass Spec

or

ESI-MS

Expected NMR Characteristics (DMSO-


): 
  • Fmoc Region:

    
     7.8–7.3 (m, 8H, aromatic), 4.3–4.2 (m, 3H, Fmoc 
    
    
    
    and
    
    
    ).
  • Adamantane Core:

    
     2.2–1.5 (Multiplets, approx 14H, cage protons).
    
  • Acetic Acid Linker:

    
     2.0–2.1 (s, 2H, 
    
    
    
    ).
  • Amide:

    
     7.0–7.5 (s, 1H, 
    
    
    
    , exchangeable).

Troubleshooting & Optimization

  • Low Solubility of Starting Material:

    • If the amino acid HCl salt does not dissolve in the

      
       mix, switch the solvent system to DMF/Water (1:1) . DMF is a powerful solvent for adamantane derivatives. However, removing DMF requires extensive water washes during workup.
      
  • Oiling Out:

    • Adamantane derivatives are lipophilic.[1] Upon acidification (Step 6), the product may form a sticky oil instead of a solid.

    • Fix: Extract with EtOAc, dry, and then triturate the resulting oil with cold Hexane or Diethyl Ether to induce crystallization.

  • Incomplete Reaction:

    • If free amine persists after 12 hours, add 0.2 eq more Fmoc-OSu and check pH. The pH must remain >8.0 for the amine to be nucleophilic. Add more

      
       if necessary.
      

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Fmoc stability and cleavage).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • PubChem. (2025).[5] Compound Summary: 2-(3-aminoadamantan-1-yl)acetic acid hydrochloride.[6] National Library of Medicine. Link[6]

  • ChemicalBook. (2025). 3-Acetylamino-1-adamantane Acetic Acid Properties and Suppliers. Link

Sources

Method

Application Note: High-Efficiency Peptide Coupling of 3-Amino-Adamantane Acetic Acid Derivatives

[1] Abstract & Strategic Overview The incorporation of 3-amino-adamantane acetic acid (and its structural analogs like 3-amino-1-adamantylacetic acid) into peptide backbones is a critical strategy in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The incorporation of 3-amino-adamantane acetic acid (and its structural analogs like 3-amino-1-adamantylacetic acid) into peptide backbones is a critical strategy in medicinal chemistry.[1] The adamantane cage acts as a lipophilic "bullet," improving membrane permeability and metabolic stability (e.g., in DPP-4 inhibitors and P2X7 antagonists).

However, this scaffold presents a "Steric-Solubility Paradox" :

  • Steric Hindrance: The amino group is typically attached to a bridgehead tertiary carbon of the adamantane cage, rendering it a poor nucleophile due to extreme steric bulk.

  • Solubility: The lipophilic adamantane core resists solvation in standard aqueous/polar peptide buffers, leading to on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS).[1]

This guide provides optimized protocols to overcome these barriers, moving beyond standard EDC/NHS chemistry to high-potency coupling systems.

Physicochemical Profile & Solvent Strategy[2][3][4][5]

Successful coupling requires a solvent system that solvates both the lipophilic adamantane core and the polar growing peptide chain.

Table 1: Solubility Profile of 3-Amino-Adamantane Acetic Acid
SolventSolubility RatingApplication Note
Water InsolubleUnsuitable for reaction; causes precipitation.[1]
DCM (Dichloromethane) ExcellentSolvates the adamantane core well but may cause peptide aggregation (beta-sheet formation).[1]
DMF (Dimethylformamide) GoodStandard solvent; effective for short peptides.[1]
NMP (N-Methyl-2-pyrrolidone) ExcellentPreferred. Disrupts aggregation better than DMF; ideal for hindered couplings.[1]
DMSO ModerateUse only as a co-solvent (max 10%) to solubilize polar partners.[1]

Critical Solvent Recommendation: For difficult couplings, use a binary solvent system of NMP/DCM (70:30 v/v) . The DCM solvates the adamantane cage, while NMP maintains peptide chain solubility.

Coupling Logic: The "Asymmetric Reactivity" Rule

It is vital to distinguish which functional group of the adamantane molecule is reacting.

  • Scenario A: Adamantane as the Nucleophile (Amine Coupling)

    • Challenge:High. The amine is attached to a tertiary carbon (bridgehead). It is sterically crowded and electronically sluggish.[1]

    • Solution: Requires "Super-Activation" of the incoming amino acid (e.g., HATU, HOAt, Acid Fluorides).

  • Scenario B: Adamantane as the Electrophile (Acid Coupling)

    • Challenge:Low to Moderate. The carboxylic acid is typically attached via a methylene linker (-CH2-COOH).[1] It is less hindered.[1]

    • Solution: Standard high-yield reagents (HBTU, T3P) are sufficient.[1]

Visual Workflow: Decision Matrix

CouplingLogic Start Start: Coupling 3-Amino-Adamantane Acetic Acid CheckRole Is Adamantane acting as Amine or Acid? Start->CheckRole AmineRole Adamantane = Amine (Nucleophile) (High Steric Hindrance) CheckRole->AmineRole AcidRole Adamantane = Acid (Electrophile) (Moderate Steric Hindrance) CheckRole->AcidRole ReagentA Use HATU or COMU (1.5 - 2.0 eq) AmineRole->ReagentA BaseA Base: DIPEA (3.0 eq) Solvent: NMP/DCM ReagentA->BaseA DoubleCouple Double Coupling Required? YES (2 x 2 hrs) BaseA->DoubleCouple ReagentB Use T3P or HBTU (1.1 - 1.2 eq) AcidRole->ReagentB BaseB Base: DIPEA (2.5 eq) Solvent: DMF ReagentB->BaseB SingleCouple Single Coupling Usually Sufficient (1-2 hrs) BaseB->SingleCouple

Caption: Decision matrix for selecting reagents based on the functional role of the adamantane derivative.

Detailed Experimental Protocols

Protocol A: Coupling TO the Adamantane Amine (Difficult)

Use this when the adamantane is already on the resin or in solution, and you are attaching the next amino acid to its bridgehead amine.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1][2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended to reduce racemization of the incoming AA.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

Procedure (Solution Phase Example):

  • Activation: Dissolve the incoming protected amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous NMP/DCM (7:3).

  • Base Addition: Add DIPEA (2.5 eq) and stir for 2 minutes to form the activated ester (OAt ester). Note: The solution should turn yellow.

  • Coupling: Add the 3-amino-adamantane derivative (1.0 eq) to the activated mixture.

  • Reaction: Stir under Nitrogen/Argon at Room Temperature for 4–16 hours .

    • Optimization: If conversion is <50% after 4 hours, add a second portion of activated amino acid (Double Coupling).

  • Monitoring: Monitor by LC-MS. Ninhydrin stain is often ineffective due to the steric bulk of the adamantane amine; use Chloranil test if checking solid phase.

Protocol B: Coupling OF the Adamantane Acid (Moderate)

Use this when attaching the adamantane acetic acid moiety to a growing peptide chain.

Reagents:

  • Coupling Agent: T3P (Propylphosphonic anhydride) - Chosen for high yield and ease of workup in solution phase.[1]

  • Alternative: HBTU/HOBt.[1][3]

Procedure:

  • Dissolution: Dissolve 3-amino-adamantane acetic acid (1.1 eq) in DMF.

  • Base Addition: Add DIPEA (3.0 eq).

  • Activation: Add T3P (50% in EtOAc, 1.5 eq). Stir for 5 minutes.

  • Coupling: Add the peptide-amine partner (1.0 eq).

  • Reaction: Stir at Room Temperature for 1–2 hours .

  • Workup: T3P byproducts are water-soluble.[1] Wash the organic layer with water, NaHCO3, and brine.

Troubleshooting & Optimization

Issue: Incomplete Coupling (Steric Shielding)

If the adamantane amine fails to react despite HATU activation:

  • Switch to Acid Fluorides: Convert the incoming amino acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller than OAt esters and penetrate the steric shield of the adamantane cage more effectively.

  • Microwave Assistance: Heat the reaction to 50°C (max 60°C) for 15 minutes. Warning: Check stability of protecting groups.

Issue: Aggregation (Gelation)

Adamantane sequences often aggregate.[1]

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding.[1]

  • Pseudoproline Dipeptides: If the sequence allows, use pseudoprolines before the adamantane insertion to "kink" the chain and prevent beta-sheet formation.

Biological Pathway Context (Mechanism of Action)

Adamantane derivatives are frequently used to block ion channels or inhibit enzymes by filling hydrophobic pockets.[1]

Mechanism Adamantane Adamantane-Peptide Conjugate Pocket Hydrophobic Binding Pocket Adamantane->Pocket Lipophilic Interaction Inhibition Steric Blockade / Conformational Lock Adamantane->Inhibition Induces Target Target Protein (e.g., P2X7, DPP-4) Target->Inhibition Result Pocket->Target Part of

Caption: Mechanism of adamantane-peptide conjugates in blocking hydrophobic target pockets.[1]

References

  • Albericio, F., & Byman, O. (2024). Peptide Coupling Reagents: The definitive guide to modern amide bond formation. Bachem Technical Notes.[1] Link

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive.[1][5][6][2][3][4][7] Journal of the American Chemical Society, 115(10), 4397–4398. Link

Sources

Application

Application Notes and Protocols: Preparation of Peptidomimetics Using (3-Amino-adamantan-1-yl)-acetic Acid Scaffolds

Introduction: The Adamantane Scaffold in Modern Drug Discovery The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic alkane, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic alkane, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique cage-like structure provides a robust framework that can enhance the pharmacological properties of therapeutic agents.[3][4] When incorporated into drug candidates, the adamantane group can improve metabolic stability by protecting adjacent functional groups from enzymatic degradation, increase lipophilicity to enhance membrane permeability, and provide a fixed geometry for precise orientation of pharmacophoric elements.[3][5] These attributes have led to the successful development of several adamantane-containing drugs, including the antiviral agent amantadine and the anti-diabetic drug saxagliptin.[1][4]

Peptidomimetics, compounds that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They are designed to overcome the inherent limitations of peptide-based therapeutics, such as poor bioavailability and rapid degradation.[6][7] By incorporating rigid scaffolds like (3-Amino-adamantan-1-yl)-acetic acid, researchers can create peptidomimetics with constrained conformations that can lead to enhanced target affinity and selectivity. This guide provides a comprehensive overview and detailed protocols for the synthesis of the (3-Amino-adamantan-1-yl)-acetic acid scaffold and its application in the solid-phase synthesis of novel peptidomimetics.

Rationale for (3-Amino-adamantan-1-yl)-acetic Acid as a Peptidomimetic Scaffold

The choice of (3-Amino-adamantan-1-yl)-acetic acid as a building block for peptidomimetics is underpinned by several key advantages:

  • Structural Rigidity and Pre-organization: The adamantane cage locks the relative orientation of the amino and acetic acid functionalities, reducing the conformational flexibility of the resulting peptidomimetic. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

  • Enhanced Lipophilicity: The hydrocarbon-rich adamantane core significantly increases the lipophilicity of the resulting peptidomimetic. This can improve passive diffusion across cell membranes and the blood-brain barrier, enhancing bioavailability for a wider range of therapeutic targets.[5]

  • Metabolic Stability: The rigid adamantane structure is resistant to metabolic degradation, which can protect the peptide backbone from enzymatic cleavage and prolong the in vivo half-life of the drug candidate.[5]

  • Three-Dimensional Diversity: The tetrahedral geometry of the adamantane cage allows for the precise spatial presentation of substituents, enabling a more effective exploration of the three-dimensional space of a target's binding pocket compared to traditional flat aromatic scaffolds.[5]

Synthesis of the (3-Amino-adamantan-1-yl)-acetic Acid Scaffold

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Curtius Rearrangement Route cluster_1 Alternative Reduction and Oxidation Route A Adamantane-1-carboxylic acid B 3-Bromo-adamantane-1-carboxylic acid A->B Br2, AlBr3 C 3-Azido-adamantane-1-carboxylic acid B->C NaN3 D 3-Isocyanato-adamantane-1-carboxylic acid C->D Heat (Δ) E 3-Amino-adamantane-1-carboxylic acid D->E H2O, H+ F 3-Amino-adamantan-1-yl)-methanol E->F 1. SOCl2 2. NaBH4 G (3-Amino-adamantan-1-yl)-acetic acid F->G Jones Oxidation (CrO3, H2SO4)

Caption: Proposed synthetic routes to (3-Amino-adamantan-1-yl)-acetic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-adamantane-1-carboxylic acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add adamantane-1-carboxylic acid (1 eq.).

  • Bromination: Add anhydrous aluminum trichloride (catalytic amount) to the flask. Slowly add liquid bromine (excess) to the dropping funnel and add it dropwise to the reaction mixture at a controlled temperature (typically 0-10°C).

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature and then gently reflux for several hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture and carefully quench with ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Synthesis of 3-Amino-adamantane-1-carboxylic acid via Curtius Rearrangement

  • Causality: The Curtius rearrangement is a reliable method for converting carboxylic acids to primary amines with the loss of one carbon atom.[1][3][4][5] In this case, we adapt it to convert the carboxylic acid at the 3-position to an amino group.

  • Acyl Azide Formation:

    • Convert 3-Bromo-adamantane-1-carboxylic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    • React the acid chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form 3-azido-adamantane-1-carbonyl azide. Exercise extreme caution as acyl azides can be explosive.

  • Rearrangement to Isocyanate:

    • Gently heat the acyl azide solution. The Curtius rearrangement will occur with the loss of nitrogen gas to form 3-isocyanato-adamantane-1-carboxylic acid.[1]

  • Hydrolysis to Amine:

    • Hydrolyze the isocyanate by adding aqueous acid and heating. This will yield 3-amino-adamantane-1-carboxylic acid.

  • Purification: The product can be purified by crystallization or column chromatography.

Protocol 3: Synthesis of (3-Amino-adamantan-1-yl)-acetic acid

  • Reduction of Carboxylic Acid:

    • Protect the amino group of 3-amino-adamantane-1-carboxylic acid (e.g., as a Boc-derivative).

    • Reduce the carboxylic acid to the corresponding alcohol, (3-(Boc-amino)-adamantan-1-yl)-methanol, using a suitable reducing agent like lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH3-THF).

  • Oxidation to Acetic Acid:

    • Oxidize the primary alcohol to the carboxylic acid using a strong oxidizing agent such as Jones reagent (CrO3 in sulfuric acid) or a milder two-step oxidation (e.g., Swern or Dess-Martin oxidation followed by a Pinnick oxidation).

  • Deprotection:

    • Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, (3-Amino-adamantan-1-yl)-acetic acid.

  • Purification: Purify the final compound by recrystallization or preparative HPLC.

Application in Solid-Phase Peptidomimetic Synthesis

The synthesized (3-Amino-adamantan-1-yl)-acetic acid can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[8][9] Its bulky nature requires optimized coupling conditions to ensure efficient amide bond formation.[10]

Workflow for SPPS of Adamantane-Containing Peptidomimetics

SPPS_Workflow Start Start with Pre-loaded Resin (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash Resin (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-protected (3-Amino-adamantan-1-yl)-acetic acid (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash Resin (DMF, DCM) Coupling->Wash2 Repeat Repeat Deprotection and Coupling for subsequent amino acids Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (Preparative HPLC) Cleavage->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization End Final Peptidomimetic Characterization->End

Caption: General workflow for solid-phase synthesis of adamantane-containing peptidomimetics.

Detailed Protocols for SPPS

Protocol 4: Protection of (3-Amino-adamantan-1-yl)-acetic acid

  • N-Fmoc Protection: Dissolve (3-Amino-adamantan-1-yl)-acetic acid in a suitable solvent (e.g., 1,4-dioxane/water). Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and a base (e.g., sodium bicarbonate). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Acidify the reaction mixture and extract the product with an organic solvent. Purify the Fmoc-protected amino acid by column chromatography.

Protocol 5: Solid-Phase Peptide Synthesis

  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[11]

  • Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for at least 30 minutes before use.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.[11] Wash the resin thoroughly with DMF and DCM.

  • Coupling of Fmoc-(3-Amino-adamantan-1-yl)-acetic acid:

    • Rationale: Due to the steric bulk of the adamantane scaffold, a highly efficient coupling reagent is recommended. A longer coupling time or double coupling may be necessary to ensure complete reaction.[12]

    • Procedure: Pre-activate the Fmoc-protected adamantane amino acid (1.5-3 eq.) with a coupling agent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Monitoring: Perform a Kaiser test or chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling step may be required.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptidomimetic from the resin and remove any side-chain protecting groups.[13]

  • Purification and Characterization: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptidomimetic by preparative reverse-phase HPLC. Characterize the final product by LC-MS to confirm the molecular weight and by NMR for structural elucidation.

Data Presentation and Characterization

The synthesized adamantane-containing peptidomimetics should be rigorously characterized to confirm their identity and purity.

Table 1: Characterization Data for a Hypothetical Adamantane-Containing Tripeptide

Analysis Expected Value Observed Value
LC-MS (m/z) [M+H]⁺ = XXX.XXX[M+H]⁺ = XXX.XXX
Purity (HPLC) >95%9X.X%
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structure

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling of Adamantane Amino Acid Steric hindrance from the adamantane scaffold.Use a more powerful coupling reagent (e.g., HATU). Increase the coupling time or perform a double coupling.
Low Yield after Cleavage Incomplete synthesis or premature chain termination.Optimize coupling conditions for all amino acids. Ensure complete deprotection at each step.
Side Product Formation Incomplete removal of protecting groups.Use an appropriate cleavage cocktail with scavengers. Optimize cleavage time.

Conclusion

The (3-Amino-adamantan-1-yl)-acetic acid scaffold offers a powerful tool for the design and synthesis of novel peptidomimetics with potentially enhanced pharmacological properties. Its inherent rigidity, lipophilicity, and metabolic stability make it an attractive building block for overcoming the traditional limitations of peptide-based drugs. The protocols outlined in this guide provide a comprehensive framework for the synthesis of this unique scaffold and its successful incorporation into peptidomimetic structures using solid-phase techniques. With careful execution and optimization, researchers can leverage this approach to develop a new generation of therapeutic agents.

References

  • Methods and protocols of modern solid phase peptide synthesis. (2014). In Methods in Molecular Biology (Vol. 1184). Springer.
  • Kumar, A., & Sharma, G. (2018). The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(31), 5580-5604.
  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Ritter reaction. Retrieved from [Link]

  • Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Solid-phase synthesis. Retrieved from [Link]

  • Accelerated solid-phase synthesis of post-translationally modified peptides. (n.d.). American Chemical Society. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • 3-Amino-1-Adamantanol. (n.d.). LookChem. Retrieved from [Link]

  • Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. (2012). Beilstein Journal of Organic Chemistry, 8, 1826-1831.
  • Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. (2017). RSC Advances, 7(86), 54626-54647.
  • Ritter Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis. (2019). Methods in Molecular Biology, 2020, 3-23.
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Molecules, 5(8), 994-1006.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2022).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol. (2010).
  • Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. (2016). Synthesis, 48(10), 1550-1560.
  • Method of producing 3-amino-1-adamantanol and acid addition salts thereof. (2013). Google Patents.
  • New method of peptide cleavage based on Edman degrad
  • Attaching the first amino acid to a resin. (n.d.). Peptides. Retrieved from [Link]

  • Method for synthesizing 3-amino-1-adamantanol. (2012). Google Patents.
  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2015). Russian Journal of Organic Chemistry, 51(1), 22-25.
  • Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria. (2023). Journal of Medicinal Chemistry, 66(19), 13449-13465.
  • Optimizing Solid-Phase Protein Synthesis: A Systematic Study of Solid Supports and Mild Cleavage Techniques. (2023). ChemRxiv.
  • Examples of the 3 different types of peptidomimetics. (n.d.). ResearchGate. Retrieved from [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (2021). Chemistry – A European Journal, 27(56), 13936-13953.
  • Peptidomimetics – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2022). International Journal of Molecular Sciences, 23(20), 12437.
  • Peptidomimetics. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Reductive Amination Techniques for Adamantane Acetic Acid Derivatives

Foreword: The Adamantane Moiety in Modern Drug Discovery The adamantane scaffold, a rigid, lipophilic, and three-dimensional diamondoid hydrocarbon, has carved a significant niche in medicinal chemistry.[1][2] Its incorp...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Adamantane Moiety in Modern Drug Discovery

The adamantane scaffold, a rigid, lipophilic, and three-dimensional diamondoid hydrocarbon, has carved a significant niche in medicinal chemistry.[1][2] Its incorporation into drug candidates can profoundly enhance pharmacokinetic and pharmacodynamic profiles.[2][3] The unique properties of the adamantane cage, such as its steric bulk and metabolic stability, offer a powerful tool for medicinal chemists to optimize lead compounds.[2][3] The journey of adamantane in pharmaceuticals began with the discovery of the antiviral activity of amantadine in the 1960s and has since expanded to a wide range of therapeutic areas, including treatments for neurodegenerative diseases and type 2 diabetes.[3][4][5][6]

Adamantane acetic acid and its derivatives are valuable building blocks in the synthesis of novel therapeutics. The introduction of an amine functionality via reductive amination is a cornerstone transformation in the elaboration of these scaffolds, providing access to a diverse array of bioactive molecules.[7][8] This guide provides an in-depth exploration of reductive amination techniques specifically tailored for adamantane acetic acid derivatives, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Mechanism of Reductive Amination: A Two-Step Symphony

Reductive amination is a robust and versatile method for the formation of carbon-nitrogen bonds, proceeding through a two-step sequence within a single reaction vessel.[9][10] The reaction commences with the condensation of a carbonyl group (in this case, the ketone or aldehyde derived from adamantane acetic acid) with a primary or secondary amine to form an imine or iminium ion intermediate, respectively.[11][12] This intermediate is then reduced in situ by a selective reducing agent to yield the corresponding secondary or tertiary amine.[10][11]

The initial imine formation is typically favored under weakly acidic conditions, which serve to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine.[11] The subsequent reduction of the C=N double bond is the final step in forging the new amine. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough to not reduce the starting carbonyl compound but potent enough to efficiently reduce the iminium ion.[9][13]

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Adamantane_Ketone Adamantane Acetic Acid Derivative (Ketone/Aldehyde) Intermediate Imine/Iminium Ion Adamantane_Ketone->Intermediate Condensation (+ Amine, -H2O) Amine Primary/Secondary Amine Amine->Intermediate Product Adamantane Amine Derivative Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: General workflow of a one-pot reductive amination reaction.

Choosing the Right Tool for the Job: A Comparative Analysis of Reducing Agents

The success of a reductive amination hinges on the appropriate choice of reducing agent. Several hydridic reducing agents are commonly employed, each with its own set of advantages and disadvantages. For the sterically demanding adamantane framework, the selection of the reducing agent is particularly crucial.

Reducing AgentAdvantagesDisadvantagesRecommended For
Sodium Borohydride (NaBH₄) - Inexpensive and readily available- Effective for pre-formed imines- Can reduce aldehydes and ketones, especially under acidic conditions- Requires careful pH controlStepwise procedures where the imine is formed first.
Sodium Cyanoborohydride (NaBH₃CN) - Highly selective for iminium ions over carbonyls[9][13][14]- Stable in weakly acidic conditions[13]- Highly toxic (liberates HCN gas in strong acid)[13]- Requires careful handling and disposalOne-pot reactions with precious or sensitive aldehydes/ketones.[9][13]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) - Mild and highly selective for reductive aminations[15][16][17]- Safer alternative to NaBH₃CN (no cyanide byproducts)[18]- Effective for a wide range of substrates, including weakly basic amines[15][16]- Moisture sensitive- More expensive than NaBH₄General, one-pot reductive aminations, especially on a larger scale.[15][16]

Protocols for the Reductive Amination of Adamantane Acetic Acid Derivatives

The following protocols provide detailed, step-by-step methodologies for the reductive amination of a generic adamantane acetic acid-derived ketone with a primary amine. Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is the recommended general-purpose protocol due to its high selectivity and safety profile.[15][16]

Materials:

  • Adamantane acetic acid-derived ketone (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Glacial acetic acid (optional, 1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the adamantane acetic acid-derived ketone (1.0 eq) and the primary amine (1.1 eq).

  • Dissolve the starting materials in anhydrous DCE or THF (approximately 0.1-0.2 M concentration of the ketone).

  • If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • For less reactive ketones, glacial acetic acid (1.0 eq) can be added as a catalyst.[15][16]

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired adamantane amine derivative.

Protocol_1_Workflow Start Start Combine_Reagents Combine adamantane ketone, amine, and solvent in flask. Start->Combine_Reagents Imine_Formation Stir for 20-30 min for imine formation. Combine_Reagents->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)3 portion-wise. Imine_Formation->Add_Reducing_Agent Reaction Stir at room temperature for 2-24 hours. Add_Reducing_Agent->Reaction Quench Quench with saturated aqueous NaHCO3. Reaction->Quench Extraction Extract with an organic solvent. Quench->Extraction Drying_and_Concentration Dry organic layer and concentrate in vacuo. Extraction->Drying_and_Concentration Purification Purify by column chromatography. Drying_and_Concentration->Purification End End Purification->End

Caption: Workflow for one-pot reductive amination using NaBH(OAc)₃.

Protocol 2: One-Pot Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is suitable for reactions with valuable or sensitive carbonyl compounds.[9][13] Extreme Caution: This reaction must be performed in a well-ventilated fume hood as toxic HCN gas can be liberated upon acidification.

Materials:

  • Adamantane acetic acid-derived ketone (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 eq)

  • Anhydrous methanol or ethanol

  • Glacial acetic acid to maintain pH 6-7

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve the adamantane acetic acid-derived ketone (1.0 eq) and the primary amine (1.1 eq) in anhydrous methanol.

  • Add sodium cyanoborohydride (1.2 eq) to the solution.

  • Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid. The pH can be monitored using pH paper.

  • Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to quench the reaction and neutralize the acid.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase three times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Protocol 3: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This method is useful when the one-pot procedure leads to side products or low yields, particularly with aldehydes that are prone to dialkylation.[19]

Materials:

  • Adamantane acetic acid-derived aldehyde (1.0 eq)

  • Primary amine (1.0 eq)

  • Anhydrous methanol

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Two round-bottom flasks with magnetic stir bars

Procedure: Step 1: Imine Formation

  • Dissolve the adamantane acetic acid-derived aldehyde (1.0 eq) and the primary amine (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1-3 hours to allow for complete imine formation. The formation of the imine can be monitored by the disappearance of the aldehyde spot on TLC.

Step 2: Reduction 3. In a separate flask, prepare a solution of sodium borohydride (1.1 eq) in methanol. 4. Cool the imine solution in an ice bath. 5. Slowly add the sodium borohydride solution to the imine solution. 6. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. 7. Quench the reaction by the slow addition of deionized water. 8. Remove the methanol under reduced pressure. 9. Extract the aqueous residue three times with a suitable organic solvent (e.g., ethyl acetate). 10. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. 11. Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete imine formation- Deactivated reducing agent- Steric hindrance- Add a catalytic amount of acetic acid to promote imine formation.- Use fresh, anhydrous reducing agent and solvents.- Increase reaction time and/or temperature. Consider a less sterically hindered amine if possible.
Formation of Alcohol Byproduct - Reducing agent is too reactive for the carbonyl group- Incorrect pH- Switch to a more selective reducing agent like NaBH(OAc)₃.- For NaBH₃CN, ensure the pH is maintained between 6 and 7.
Dialkylation of Primary Amine - Imine formation is slow compared to the reduction of the initial product amine with another equivalent of the carbonyl.- Use a stepwise procedure (Protocol 3).- Use a slight excess of the primary amine.
Complex Mixture of Products - Unstable imine intermediate- Side reactions- Consider a stepwise approach.- Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.

Applications in Drug Development

The secondary and tertiary amines synthesized via reductive amination of adamantane acetic acid derivatives are valuable intermediates in the development of novel therapeutics. The adamantane moiety can act as a lipophilic anchor, improving a drug's ability to cross cell membranes, including the blood-brain barrier.[2][3] Furthermore, the rigid adamantane cage can orient pharmacophoric groups for optimal interaction with biological targets and can sterically shield adjacent functionalities from metabolic degradation, thereby increasing the drug's half-life.[2][3] These adamantane-containing amines have been explored for a variety of applications, including as antiviral agents, central nervous system modulators, and enzyme inhibitors.[1][4][5][20]

References

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013, February 25). ACS Publications. [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. [Link]

  • Use of the adamantane structure in medicinal chemistry. (n.d.). PubMed. [Link]

  • Custom Synthesis of Adamantane Derivatives for Novel Drug Development. (2026, January 4). Self-publishing. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ConnectSci. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. (2018, October 26). ACS Publications. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (n.d.). RSC Publishing. [Link]

  • Sodium Cyanoborohydride Definition. (2025, September 15). Fiveable. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019, October 21). Chemical Reviews. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). Self-publishing. [Link]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. (2020, August 19). Chemical Reviews. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]

  • ChemInform Abstract: Recent Advances in Reductive Amination Catalysis and Its Applications. (2025, October 31). ResearchGate. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025, October 17). PMC. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (n.d.). ACS Publications. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal. [https://www.organic-chemistry.org/abstracts/lit2/0 reductive-amination-of-aldehydes-and-ketones-with-sodium-triacetoxyborohydride-studies-on-direct-and-indirect-reductive-amination-procedures.shtm]([Link] reductive-amination-of-aldehydes-and-ketones-with-sodium-triacetoxyborohydride-studies-on-direct-and-indirect-reductive-amination-procedures.shtm)

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Self-publishing. [Link]

  • Green Chemistry. (2022, October 19). RSC Publishing. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996, May 31). PubMed. [Link]

  • Myers Chem 115. (n.d.). Self-publishing. [Link]

  • Process for the preparation of 1-adamantane derivatives. (n.d.).
  • The role of sodium cyanoborohydride in chemical synthesis. (n.d.). Zoran. [Link]

  • Adamantane derivatives and process for producing the same. (n.d.).
  • Four-directional synthesis of adamantane derivatives. (n.d.). arkat usa. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Self-publishing. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

Sources

Application

Optimization of solvent systems for dissolving (3-Amino-adamantan-1-yl)-acetic acid

Application Note: Solubility Optimization & Solvent System Design for (3-Amino-adamantan-1-yl)-acetic acid Executive Summary This guide provides a technical framework for dissolving, purifying, and handling (3-Amino-adam...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Optimization & Solvent System Design for (3-Amino-adamantan-1-yl)-acetic acid

Executive Summary

This guide provides a technical framework for dissolving, purifying, and handling (3-Amino-adamantan-1-yl)-acetic acid (and its hydrochloride salts).[1][2] This molecule presents a classic "solubility paradox" common in adamantane-based drug intermediates (e.g., Vildagliptin precursors): it possesses a highly lipophilic tricyclic cage (adamantane) flanked by two polar, ionizable groups (amine and carboxylic acid).[1]

Standard single-solvent approaches often fail because non-polar solvents cannot overcome the zwitterionic lattice energy, while water cannot solvate the hydrophobic cage.[1][2] This note details the "Push-Pull" solvation strategy , utilizing pH-switching for aqueous systems and binary solvent mixtures for organic processing.[1][2]

Molecular Profile & Solubility Challenges

To optimize solubility, we must first deconstruct the molecule's competing physicochemical forces.

FeatureChemical NatureSolvation Requirement
Adamantane Cage Lipophilic / HydrophobicRequires non-polar/lipophilic interaction (e.g., DCM, Heptane, Toluene).[1][2]
Amino Group (-NH₂) Basic (pKa ≈ 10.5)Soluble in acidic aqueous media (as -NH₃⁺).[1][2]
Acetic Acid Group (-COOH) Acidic (pKa ≈ 4.0)Soluble in basic aqueous media (as -COO⁻).[1][2]
Net Behavior Amphiphilic / Zwitterionic Insoluble in neutral water and pure non-polar solvents.

*Estimated pKa values based on adamantane-1-amine and adamantane-1-acetic acid analogs.

The Challenge: At neutral pH (pH 5–8), the molecule tends to adopt a zwitterionic state (COO⁻ / NH₃⁺). The electrostatic attraction between these groups creates a high-energy crystal lattice that resists dissolution in most solvents, leading to "oiling out" or precipitation.[1][2]

Decision Logic: Selecting the Right Solvent System

Use the following logic flow to determine the optimal solvent system based on your experimental goal (Analysis, Synthesis, or Purification).

SolubilityLogic Start Experimental Goal Goal Select Goal Start->Goal Analysis Analysis (HPLC/NMR) Goal->Analysis Synthesis Reaction Medium Goal->Synthesis Purification Crystallization Goal->Purification DMSO DMSO-d6 + TFA Analysis->DMSO NMR MobilePhase ACN:Water (0.1% TFA) Analysis->MobilePhase HPLC Binary DCM/MeOH or THF/Water Synthesis->Binary Dissolution pH_Switch Acid/Base Swing (Precipitation at pI) Purification->pH_Switch Aqueous AntiSolvent Solvent: MeOH Anti: MTBE/Heptane Purification->AntiSolvent Organic

Figure 1: Decision matrix for solvent selection based on downstream application.

Detailed Protocols

Protocol A: pH-Switching (Aqueous Solubilization)

Best for: Extraction, bulk purification, and generating the free acid from a salt.[1]

Mechanism: By adjusting pH away from the isoelectric point (pI), we force the molecule into a mono-ionic state (either fully cationic or fully anionic), dramatically increasing water solubility.[1]

Reagents:

  • 1M HCl (Hydrochloric Acid)[2]

  • 1M NaOH (Sodium Hydroxide)[2]

  • pH Meter (Calibrated)

Step-by-Step:

  • Suspension: Suspend the crude (3-Amino-adamantan-1-yl)-acetic acid in water (10 mL/g). It will likely remain a cloudy suspension.[2]

  • Acidification (Solubilization): Slowly add 1M HCl while stirring. Monitor pH.

    • Target: pH < 2.0.[2]

    • Observation: The suspension should clear as the amine protonates to form the ammonium chloride salt.[1]

    • Filtration: If particulates remain, filter the solution now (these are non-ionizable impurities).

  • Precipitation (Isolation): To recover the solid, slowly add 1M NaOH to the filtrate.

    • Target: pH 6.0 – 7.5 (The Isoelectric Zone).

    • Observation: A white precipitate (the zwitterion) will form.

  • Collection: Cool to 4°C for 2 hours to maximize yield, then filter and wash with cold water.

Protocol B: Binary Organic Systems (Synthesis & Chromatography)

Best for: Chemical reactions (coupling), HPLC sample prep.

Mechanism: A single solvent cannot satisfy both the lipophilic cage and polar tails. We use a Binary System :

  • Solvent A (Polar/Protic): Solvates the amino/carboxyl groups (e.g., Methanol, Ethanol).

  • Solvent B (Non-polar/Aprotic): Solvates the adamantane cage (e.g., Dichloromethane, THF).

Recommended Mixtures:

Mixture Ratio (v/v)Solubility RatingApplication
Methanol : DCM (1:1) HighGeneral synthesis, transfer.[1][2]
THF : Water (4:1) Medium-HighCoupling reactions (Schotten-Baumann conditions).[1][2]
Ethanol : EtOAc (1:3) MediumRecrystallization (hot).
DMSO : ACN (1:1) HighHPLC Injection (prevents peak tailing).[2]

Protocol:

  • Weigh the sample.[2]

  • Add the Polar Solvent (e.g., Methanol) first to wet the solid and disrupt the crystal lattice.

  • Add the Non-polar Solvent (e.g., DCM) second to solubilize the bulk cage.

  • Note: If using for HPLC, ensure the non-polar component is miscible with your mobile phase.

Protocol C: Recrystallization (Purification)

Best for: Final product polishing.

Mechanism: Anti-solvent addition.[2] The compound is soluble in alcohols but insoluble in alkanes.[2]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Methanol (approx. 60°C).

  • Clarification: Filter hot if necessary to remove insoluble mechanical impurities.[2]

  • Nucleation: Remove from heat. While stirring, dropwise add n-Heptane or MTBE (Methyl tert-butyl ether) until a faint turbidity persists.[1][2]

  • Crystallization: Re-heat slightly to clear the turbidity, then allow the solution to cool slowly to room temperature, then to 0°C.

  • Harvest: Filter the crystals. Wash with a 1:9 mixture of MeOH:Heptane.[2]

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
"Oiling Out" Solvent polarity is intermediate; compound forms a separate liquid phase rather than crystals.[1][2]Increase the ratio of the polar solvent (MeOH) slightly, or switch anti-solvent from Heptane to Ethyl Acetate.
Gel Formation Hydrogen bonding network is too strong (common in adamantane amines).Add 1% Isopropyl Alcohol (IPA) or warm the solution. Ensure water content is <0.5%.[2]
Insoluble in Water (Acidic) The salt may be the Sulfate or Nitrate (less soluble than HCl).Ensure you are using HCl.[2] If using H₂SO₄, solubility decreases significantly.[1]

References

  • BenchChem. (2025).[2][3] Adamantane Derivatives: A Comprehensive Technical Guide.[2] Retrieved from [2]

  • Sigma-Aldrich. (2025).[1][2] Adamantan-1-yl-amino-acetic acid Product Specification. Retrieved from [2]

  • National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary for Amantadine (Analogous pKa data).[2] Retrieved from [2]

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Retrieved from [2]

  • Google Patents. (2010).[2] CN101798270B: Method for preparing 3-amino-1-adamantanol (Vildagliptin Intermediate).[1][2][4] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (3-Amino-adamantan-1-yl)-acetic Acid Coupling

Introduction: The "Adamantane Wall" Welcome to the Technical Support Center. You are likely here because standard amide coupling protocols (EDC/NHS, HOBt) have failed to generate significant yield with (3-Amino-adamantan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Adamantane Wall"

Welcome to the Technical Support Center. You are likely here because standard amide coupling protocols (EDC/NHS, HOBt) have failed to generate significant yield with (3-Amino-adamantan-1-yl)-acetic acid .

This molecule presents a unique "double-threat" challenge in medicinal chemistry:

  • The Cage Effect: The adamantane cage is a rigid, lipophilic diamondoid structure. Substituents at the 1- and 3-positions are bridgehead carbons. While the acetic acid arm (Pos 1) has a methylene spacer, the amine (Pos 3) is directly attached to a tertiary carbon with zero conformational flexibility.

  • Nucleophilic Shut-out: The 3-amino group is sterically shielded by the cage’s axial hydrogens, making it a poor nucleophile. It struggles to attack the activated carbonyl of a coupling partner before the activated ester hydrolyzes or rearranges.

This guide moves beyond standard textbook chemistry to provide field-proven "high-force" protocols used in the synthesis of DPP-4 inhibitors (e.g., Vildagliptin analogs) and advanced peptidomimetics.

Module 1: Critical "Pre-Flight" Checklist

Before attempting the protocols below, verify the state of your starting material.

ParameterRequirementWhy?
Protection State CRITICAL: One terminus must be protected.The molecule is an amino acid.[1][2] If you activate the acid without protecting the amine (e.g., Boc, Fmoc), or vice versa, you will cause uncontrolled oligomerization.
Salt Form Free base (amine) or HCl salt?If using the HCl salt of the amine, you must include an extra equivalent of base (DIPEA/NMM). However, excess base can racemize chiral partners.
Solubility Check DCM vs. DMF vs. HFIP.Adamantane is highly lipophilic. It often precipitates in pure aqueous buffers or low-grade MeOH.

Module 2: Decision Matrix & Troubleshooting

Visualizing the Strategy

The following decision tree outlines the logical progression from standard attempts to "nuclear" options for difficult couplings.

CouplingStrategy start Start: Coupling Failure check_nuc Is Adamantane the Nucleophile (Amine)? start->check_nuc check_elec Is Adamantane the Electrophile (Acid)? check_nuc->check_elec No hat_method Method A: HATU/HOAt (High Activation) check_nuc->hat_method Yes mixed_anhydride Method D: Mixed Anhydride (IBCF/NMM) check_elec->mixed_anhydride Yes hfip_method Method B: HFIP Solvent (H-Bond Activation) hat_method->hfip_method Low Yield ghosez_method Method C: Ghosez's Reagent (Acid Chloride) hfip_method->ghosez_method Still Fails

Figure 1: Strategic workflow for selecting the correct coupling protocol based on the role of the adamantane derivative.

Module 3: High-Performance Protocols

Protocol A: The "Magic Solvent" Method (HFIP)

Best for: When the adamantane amine is the nucleophile and solubility or reactivity is low. Mechanism: Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor. It stabilizes the tetrahedral intermediate and solvates the lipophilic adamantane cage better than DMF.

  • Dissolve: Dissolve the Carboxylic Acid Partner (1.0 eq) and the Adamantane Amine (1.1 eq) in a mixture of DCM:HFIP (4:1) .

    • Note: Do not use pure HFIP; it is too acidic and can quench some coupling reagents.

  • Activate: Add DIC (Diisopropylcarbodiimide, 1.1 eq) and Oxyma Pure (1.1 eq).

    • Why Oxyma? It is superior to HOBt for steric bulk and safer than HOAt.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove DIC urea), then saturated NaHCO₃.

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Extreme steric hindrance where HATU/PyBOP fails. Mechanism: Converts the carboxylic acid partner into an Acid Chloride in situ under neutral conditions, avoiding the harsh acidity of Thionyl Chloride (


).
  • Preparation: Dissolve the Carboxylic Acid Partner (1.0 eq) in dry DCM.

  • Chlorination: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.2 eq). Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by TLC/LCMS (quench a small aliquot with MeOH to check for Methyl Ester formation).

  • Coupling: Add the Adamantane Amine (1.2 eq) and Collidine (2.5 eq) or DIPEA (3.0 eq).

  • Reaction: Stir at RT overnight. If sluggish, heat to 40°C.

Protocol C: Mixed Anhydride (For Adamantane Acid Coupling)

Best for: When the Adamantane is the Acid (Electrophile) and needs to couple to a bulky partner.

  • Activate: Dissolve (3-Amino-adamantan-1-yl)-acetic acid (N-protected) in dry THF at -15°C (Ice/Salt bath).

  • Base: Add N-Methylmorpholine (NMM) (1.1 eq).

  • Anhydride Formation: Dropwise add Isobutyl Chloroformate (IBCF) (1.05 eq). Stir for 15 mins.

    • Critical: Do not let temperature rise, or the anhydride will decompose to the ethyl ester.

  • Coupling: Add the Amine Partner (1.1 eq). Allow to warm to RT slowly.

Module 4: Frequently Asked Questions (FAQs)

Q1: I see the "Activated Ester" peak on LCMS, but it never converts to the product. Why? A: This is the classic "Steric Dead End." The activating group (e.g., OBt or OAt ester) is formed, but the adamantane amine cannot approach the carbonyl carbon due to the cage bulk.

  • Fix: Switch to Protocol B (Ghosez’s Reagent) . Acid chlorides are smaller and more electrophilic than active esters (OBt/OAt), allowing the bulky amine to attack.

Q2: Can I use microwave irradiation? A: Yes. The adamantane cage is thermally stable. Heating to 60–80°C in a microwave using Protocol A (HFIP/DCM) often provides the necessary kinetic energy to overcome the activation barrier.

  • Warning: Ensure your protecting groups (e.g., Boc) are stable at these temperatures in the presence of Lewis acids.

Q3: Which base should I use? DIPEA vs. TEA vs. Collidine? A: For adamantane couplings, use 2,4,6-Collidine (TMP) .

  • Reasoning: Collidine is a weaker base but highly hindered. It scavenges protons without acting as a nucleophile itself (which can cause side reactions with highly activated acid chlorides).

Q4: My product is not soluble in the workup. How do I purify? A: Adamantane derivatives often precipitate.

  • Fix: Do not use aqueous extraction. Evaporate the reaction mixture to dryness and load directly onto a Reverse Phase (C18) Flash Column . Elute with a Water/Acetonitrile gradient (with 0.1% Formic Acid). The lipophilic adamantane will elute late.

Module 5: Mechanistic Insight (Ghosez Activation)

Understanding why Ghosez's reagent works is crucial for troubleshooting. It generates the highly reactive chloroenamine intermediate.

GhosezMechanism step1 Ghosez Reagent (Chloro-enamine) inter Intermediate (Chloro-iminium) step1->inter + Acid acid Carboxylic Acid (Partner) acid->inter prod Acid Chloride (Highly Reactive) inter->prod - Amide byproduct amide Final Amide (Sterically Congested) prod->amide + Adamantane Amine

Figure 2: The Ghosez reagent pathway converts the acid to an acid chloride under mild conditions, minimizing side reactions common with Thionyl Chloride.

References

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews. Link Context: Comprehensive review of coupling reagents, highlighting the efficacy of acid chlorides for hindered substrates.

  • Colyer, J. T., et al. (2011). "Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines by the Use of Hexafluoroisopropanol." The Journal of Organic Chemistry. Link Context: Establishes the unique solvent properties of HFIP in stabilizing transition states for bulky amine reactions.

  • Ghosez, L., et al. (1969). "Synthesis of Acyl Halides under Neutral Conditions." Journal of the Chemical Society. Link Context: The foundational paper for Ghosez's reagent, essential for activation without racemization or harsh acidity.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link Context: Critical analysis of why standard reagents (EDC/HOBt) fail in sterically demanding scenarios.

Sources

Optimization

Troubleshooting solubility issues of adamantane amino acids in aqueous buffers

Topic: Troubleshooting Solubility Issues of Adamantane-Based Amino Acids in Aqueous Buffers Ticket ID: #ADA-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry The Core Challenge: The "Diamon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues of Adamantane-Based Amino Acids in Aqueous Buffers Ticket ID: #ADA-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

The Core Challenge: The "Diamondoid" Paradox

User Context: You are likely working with derivatives like 1-adamantylalanine , 3-amino-1-adamantanecarboxylic acid , or peptides containing these residues. You selected them to improve lipophilicity, membrane permeability, or metabolic stability.

The Problem: The very property that makes adamantane valuable—its rigid, lipophilic, diamond-like cage structure—makes it thermodynamically hostile to aqueous environments. Unlike flexible hydrophobic chains (like Leucine) that can fold or tuck away, the adamantane cage is a fixed "grease ball" that forces water molecules into an entropically unfavorable ordered state (clathrate-like structures).

This guide provides three field-proven protocols to overcome this thermodynamic barrier, moving beyond simple "shake and heat" methods.

Decision Matrix: Selecting Your Protocol

Before opening a solvent bottle, determine your path based on your experimental constraints.

SolubilityDecisionTree Start START: Analyze Sample IsPeptide Is it a Peptide or Free AA? Start->IsPeptide FreeAA Free Amino Acid IsPeptide->FreeAA Peptide Peptide Sequence IsPeptide->Peptide CheckCharge Check Net Charge (pI) FreeAA->CheckCharge Hydrophobicity Hydrophobic Residues > 50%? Peptide->Hydrophobicity ProtocolA PROTOCOL A: pH Manipulation (Salt Formation) CheckCharge->ProtocolA Adjust away from pI BioAssay Is this for a Cell/Bio Assay? Hydrophobicity->BioAssay Yes Hydrophobicity->ProtocolA No (Soluble) ProtocolB PROTOCOL B: Organic Spike (DMSO/DMF) BioAssay->ProtocolB Tolerates DMSO (<1%) ProtocolC PROTOCOL C: Host-Guest Complex (Beta-Cyclodextrin) BioAssay->ProtocolC Strict DMSO limit (<0.1%)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on sample type and assay constraints.

Technical Protocols

Protocol A: The pH Swing (Salt Formation)

Best for: Free amino acids (e.g., 1-adamantylalanine) or short charged peptides.

The Science: Amino acids are zwitterions. At their Isoelectric Point (pI), net charge is zero, and solubility is lowest. Adamantane amino acids mimic standard aliphatic AAs but are bulkier.

  • Acidic pH: Protonates the amine (

    
    ).
    
  • Basic pH: Deprotonates the carboxylic acid (

    
    ).
    

Step-by-Step:

  • Calculate pI: For most neutral adamantane AAs, the pI is ~5.5–6.0. Avoid pH 5–7.

  • Acidic Stock (For Basic Peptides/Amines): Dissolve 1 mg of substance in 50–100 µL of 0.1 M HCl or 10% Acetic Acid.

    • Checkpoint: Solution should be clear. If cloudy, sonicate for 10s.

  • Basic Stock (For Acidic Peptides/Acids): Dissolve 1 mg in 50–100 µL of 0.1 M

    
     or 10% Ammonium Bicarbonate.
    
  • Dilution: Slowly add this stock to your final buffer.

    • Warning: Ensure your final buffer (e.g., PBS) has enough capacity to neutralize the acid/base shock without crashing the pH back to the pI.

Protocol B: The Organic Spike (DMSO/DMF)

Best for: High throughput screening (HTS) or robust enzymatic assays.

The Science: DMSO disrupts the water lattice, accommodating the hydrophobic cage. However, biological systems have strict DMSO limits (toxicity/enzyme inhibition).

Step-by-Step:

  • Prepare 100x Stock: Dissolve the adamantane compound in 100% anhydrous DMSO.

    • Solubility Target: Adamantane derivatives are highly soluble in DMSO (>10 mM is usually achievable).

  • The "Dropwise" Technique:

    • Place your aqueous buffer on a magnetic stirrer (medium speed).

    • Add the DMSO stock dropwise into the vortex of the buffer.

    • Why? Rapid dispersion prevents local high concentrations that trigger precipitation.

  • Visual Validation: Watch for "Schlieren lines" (wavy refraction lines). Once they disappear, the solution is mixed. If the solution turns milky, you have exceeded the solubility limit (critical micelle/aggregate concentration).

Toxicity Limits Table:

Assay Type Max Recommended DMSO Notes
Cell Culture (Sensitive) < 0.1% Primary cells, neurons, stem cells.
Cell Culture (Robust) 0.5% - 1.0% HeLa, CHO, HEK293 lines.
Enzymatic Assay 1.0% - 5.0% Enzyme dependent; run a solvent control.

| In Vivo (Injection) | Varies | Use formulations like PEG400/Saline instead. |

Protocol C: The Supramolecular "Trojan Horse" (Cyclodextrins)

Best for: Sensitive bioassays, in vivo work, or when DMSO is toxic.

The Science: This is the most elegant solution. Beta-Cyclodextrin (


-CD)  has a hydrophobic cavity diameter (~6.0–6.5 Å) that is a near-perfect geometric match for the adamantane cage (~6.4 Å).
  • Mechanism: Host-Guest inclusion complex.

  • Binding Constant (

    
    ):  Extremely high affinity (
    
    
    
    to
    
    
    ). The adamantane displaces high-energy water from the CD cavity, driving the reaction forward entropically.

HostGuest Guest Adamantane (Hydrophobic) Complex Inclusion Complex (Soluble) Guest->Complex Kd ~ 10^-5 M High Affinity Host Beta-Cyclodextrin (Hydrophilic Shell) Host->Complex 1:1 Stoichiometry

Figure 2: Thermodynamic trapping of Adamantane within Beta-Cyclodextrin. The complex renders the hydrophobic moiety soluble in aqueous media.

Step-by-Step:

  • Prepare Host Solution: Dissolve 2–5 equivalents of HP-

    
    -CD (2-Hydroxypropyl-
    
    
    
    -cyclodextrin) in water or buffer.
    • Note: HP-

      
      -CD is more soluble (>500 mg/mL) and less toxic than native 
      
      
      
      -CD.
  • Complexation: Add your adamantane amino acid to the CD solution.

  • Energy Input:

    • Method A (Gentle): Stir overnight at room temperature.

    • Method B (Rapid): Sonicate at 40°C for 30 minutes.

  • Filtration: Filter through a 0.22 µm filter to remove any uncomplexed solid. The filtrate contains your solubilized "Trojan Horse" complex.

Troubleshooting & FAQs

Q: My peptide precipitated immediately upon adding the DMSO stock to PBS. Why? A: You likely experienced "solvent shock." When a hydrophobic solute in DMSO hits a high-salt buffer (like PBS), the water strips the DMSO away faster than the solute can equilibrate, causing it to crash out.

  • Fix: Dilute the DMSO stock into water first, then add concentrated buffer salts, OR use Protocol C (Cyclodextrins).

Q: Can I use detergents like SDS or Tween? A: Yes, but with caution.

  • Pros: Very effective solubilizers.

  • Cons: SDS denatures proteins and interferes with Mass Spectrometry (LC-MS) and many colorimetric assays (e.g., Bradford). Use non-ionic detergents (Tween-20, Triton X-100) at <0.1% if compatible with your downstream analysis.

Q: I need to determine the concentration after filtration. Can I use UV? A: Adamantane itself lacks a strong chromophore (no conjugated pi-system).

  • Fix: If your amino acid is 1-adamantylalanine, it has no UV absorbance at 280nm. You must use:

    • LC-MS (CAD or ELSD detector).

    • NMR (using an internal standard like maleic acid).

    • Derivatization (react amine with Fmoc-Cl or Ninhydrin to create a UV-active species).

References

  • Cromer, B.A., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. International Journal of Molecular Sciences. Link

  • Assay Guidance Manual. (2012/2025). DMSO Tolerance and Reagent Stability Testing in Biological Assays. NCBI Bookshelf.[1] Link

  • Vargha-Butler, E.I. (2005). Solubility of Adamantane Derivatives in Organic Solvents and Aqueous Buffers. Physical Chemistry Chemical Physics.[2] Link

  • Thermo Fisher Scientific. Peptide Solubility Guidelines and Hydrophobic Residue Management. Technical Support Note. Link

  • Sigma-Aldrich. Solubility Guidelines for Hydrophobic Peptides. Technical Bulletin. Link

Sources

Troubleshooting

Removing unreacted starting materials from (3-Amino-adamantan-1-yl)-acetic acid mixtures

This technical guide addresses the purification of (3-Amino-adamantan-1-yl)-acetic acid (CAS 60256-21-5), a zwitterionic adamantane derivative often used as an intermediate in the synthesis of DPP-4 inhibitors (e.g., Vil...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of (3-Amino-adamantan-1-yl)-acetic acid (CAS 60256-21-5), a zwitterionic adamantane derivative often used as an intermediate in the synthesis of DPP-4 inhibitors (e.g., Vildagliptin analogs) and other pharmaceutical scaffolds.[1][]

The primary challenge in purifying this compound lies in separating the zwitterionic product from non-ionic or singly-charged precursors, most notably 1-adamantaneacetic acid (starting material) or 3-hydroxy-1-adamantaneacetic acid (intermediate).[1][]

[1][2]

Diagnostic & Triage: What is contaminating your mixture?

Before initiating a purification protocol, identify the nature of your impurities.[1][3] The high lipophilicity of the adamantane cage often masks the polar behavior of the functional groups, leading to deceptive solubility profiles.[1][3]

Impurity Type Likely Candidate Diagnostic Characteristic Solubility Behavior
Starting Material 1-Adamantaneacetic acidTLC: High R_f in non-polar systems (Hex/EtOAc).MS: [M-H]⁻ 193.[1][]Soluble in DCM/Ether at pH < 4.[][3] Insoluble in water.[][3][4][5]
Intermediate 3-Hydroxy-1-adamantaneacetic acidTLC: Mid-range R_f.MS: [M-H]⁻ 209.[1][]Soluble in polar organics.[][3] Poor water solubility unless basic.[][3]
Byproduct Inorganic Salts (AlCl₃, NaBr)Visual: White ash upon ignition.NMR: Broad baseline, shifting peaks.[3]Water soluble.[][3] Insoluble in organics.[][3]
Target (3-Amino-adamantan-1-yl)-acetic acid TLC: Low R_f (streaks) unless basic mobile phase used.Ninhydrin: Positive (Purple).[1][]Amphoteric. Soluble in water at pH < 2 and pH > 10.[][3] Insoluble at pH 6–7 (pI).[][3]

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" or forming a sticky gum during extraction. How do I fix this?

Cause: Adamantane derivatives are highly lipophilic.[1][][3] When the zwitterion is at its isoelectric point (pI), it precipitates.[3] However, due to the greasy adamantane cage, it often aggregates into a gum rather than a crystal.[1][3] Solution:

  • Do not extract at neutral pH. Keep the aqueous phase distinctly acidic (pH 1-2) or basic (pH 10-12) to maintain the product in its ionic, water-soluble form.[1][]

  • Trituration: If you have the gum, dissolve it in a minimum amount of Methanol and add cold Diethyl Ether dropwise to induce crystallization.[][3]

Q2: I cannot remove the unreacted 1-adamantaneacetic acid. It co-elutes on silica.

Cause: Both the product and the starting material have carboxylic acid tails, making them streak on normal phase silica.[1][3] Solution: Stop using silica chromatography. Use a pH-Switch Liquid-Liquid Extraction (LLE) .[1][] The starting material is an acid (removable by organic solvent at low pH), while your product is an ammonium salt at low pH (stays in water).[3] See Protocol A below.

Q3: I have no UV signal on my HPLC. How do I check purity?

Cause: The adamantane cage lacks a chromophore (conjugated pi-system).[1][] Solution:

  • Derivatization: Use OPA (o-Phthalaldehyde) or FMOC-Cl pre-column derivatization to tag the primary amine for UV/Fluorescence detection.[1][]

  • Universal Detectors: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[][3]

  • Refractive Index (RI): Can be used for isocratic runs but has low sensitivity.[1][][3]

Detailed Purification Protocols

Protocol A: The "pH-Switch" Extraction (Recommended)

Best for removing non-basic starting materials (e.g., 1-adamantaneacetic acid).[1][]

Principle: At pH 1-2, the amino group of the target is protonated (


), making the molecule a cationic salt highly soluble in water.[1][3] The unreacted starting material (

) remains non-ionic and soluble in organic solvents.[][3]

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in 1M HCl (approx. 10 mL per gram of crude). Check that pH < 2.[][3]

  • Organic Wash (Removal of Starting Material):

    • Wash the acidic aqueous layer with DCM (Dichloromethane) or MTBE (Methyl tert-butyl ether) (3 x volume).[1][][3]

    • Mechanism:[1][][5][6][7][8][9] The unreacted 1-adamantaneacetic acid moves into the DCM.[1][] The target (3-amino ammonium salt) stays in the water.[1][]

    • Discard the organic layer (after verifying by TLC that it contains the impurity).[3]

  • Precipitation (Isoelectric Point):

    • Slowly add 2M NaOH to the aqueous layer while stirring.[][3]

    • Monitor pH.[][3][9] As you approach pH 6.5 – 7.5 (the isoelectric point), the product should precipitate as a white solid.[1][3]

  • Filtration: Filter the solid. Wash with cold water and then a small amount of Acetone to remove water traces.[][3]

  • Drying: Vacuum dry at 40°C.

Protocol B: Cation Exchange Chromatography (Polishing)

Best for removing ionic byproducts or if the pH-switch fails to crystallize the product.[1][]

Resin: Dowex 50W-X8 (Strong Cation Exchanger) or Amberlyst 15.[1][]

  • Loading: Dissolve crude in water (pH < 3). Load onto the resin column.[][3]

    • Target (

      
      ) binds to the resin.[3]
      
    • Non-basic impurities flow through.[1][][3]

  • Washing: Wash column with Water followed by 50% Methanol/Water .[][3]

    • Removes non-ionic and acidic impurities.[1][3]

  • Elution: Elute with 2M Ammonia in Methanol or 10% Aqueous Ammonium Hydroxide .

    • Ammonia deprotonates the resin, releasing the target amine.[1][3]

  • Isolation: Concentrate the ammoniacal fractions to dryness.

Visualizing the Workflow

Figure 1: Purification Decision Tree

This logic flow ensures you choose the correct method based on your specific impurity profile.[][3]

PurificationLogic Start Crude Mixture (3-Amino-adamantan-1-yl)-acetic acid CheckImpurity Identify Major Impurity (TLC / MS) Start->CheckImpurity Impurity_SM Non-Basic Impurity (1-Adamantaneacetic acid) CheckImpurity->Impurity_SM High Rf on TLC Impurity_Salts Inorganic Salts (Al, Na, Br) CheckImpurity->Impurity_Salts Ash / Non-volatile Action_AcidWash Protocol A: Acid Wash (pH < 2, Extract with DCM) Impurity_SM->Action_AcidWash Action_IonExchange Protocol B: Cation Exchange (Bind Amine, Wash Salts) Impurity_Salts->Action_IonExchange Result_Pure Pure Zwitterion (Precipitate at pH 7) Action_AcidWash->Result_Pure Neutralize Aqueous Phase Action_IonExchange->Result_Pure Elute with NH4OH

Caption: Decision matrix for selecting the optimal purification route based on impurity characterization.

Figure 2: Solubility & Extraction Logic

Understanding the zwitterionic nature is key to the "pH-Switch" method.[1][]

SolubilityProfile cluster_Acid Acidic Phase (pH < 2) cluster_Neutral Isoelectric Phase (pH ~7) Target_Acid Target: Cationic (Soluble in Water) [Ad-NH3+, COOH] Target_Neutral Target: Zwitterion (Precipitates) [Ad-NH3+, COO-] Target_Acid->Target_Neutral Add NaOH to pH 7 Impurity_Acid Impurity: Non-Ionic (Soluble in DCM) [Ad-COOH] Organic Waste Organic Waste Impurity_Acid->Organic Waste DCM Wash

Caption: The pH-dependent solubility switch that allows separation of the target from starting materials.[1][]

References

  • General Workup of Zwitterionic Adamantane Derivatives. Source: ResearchGate.[][3][10] "An Efficient Synthesis of Novel Adamantane β-Amino Acid." (Demonstrates acid-wash technique for removing unreacted cyanoesters). URL:[Link]

Sources

Optimization

Optimizing purification of (3-Amino-adamantan-1-yl)-acetic acid via recrystallization

Technical Overview & Molecule Profile Welcome to the technical hub for (3-Amino-adamantan-1-yl)-acetic acid . As a Senior Application Scientist, I understand that purifying adamantane-based amino acids presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Molecule Profile

Welcome to the technical hub for (3-Amino-adamantan-1-yl)-acetic acid . As a Senior Application Scientist, I understand that purifying adamantane-based amino acids presents a unique paradox: you are dealing with a highly lipophilic cage (adamantane) fused with highly polar, zwitterionic functional groups (amine and carboxylic acid).

This duality often leads to the "solubility chasm"—where the molecule is too polar for standard organics (like pure ethyl acetate) but the adamantane cage makes it sparingly soluble in water compared to standard amino acids.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Structure: Adamantane cage with C1-acetic acid and C3-amine.

  • Nature: Zwitterionic (at neutral pH).

  • Key Challenge: Oiling Out . The high lipophilicity of the adamantane cage often causes the compound to phase-separate as an oil rather than crystallize, particularly during rapid cooling or antisolvent addition.

  • Common Impurities: Unreacted 1-adamantaneacetic acid, 3-hydroxy intermediates (from Ritter reaction side products), or inorganic salts.

Diagnostic Phase: Solvent System Selection

Before starting, you must identify the state of your crude material. The purification strategy diverges strictly based on whether you are isolating the Free Base (Zwitterion) or the Salt (e.g., Hydrochloride) .

Visual Decision Matrix (Workflow)

SolventSelection Start Identify Crude State CheckState Is the crude material a Salt or Free Zwitterion? Start->CheckState Salt HCl/HBr Salt Form CheckState->Salt Salt Zwitterion Free Amino Acid (Zwitterion) CheckState->Zwitterion Free Base SaltSolvent Primary: Isopropanol (IPA) Secondary: IPA + EtOAc (Antisolvent) Salt->SaltSolvent SaltMethod Method: Hot Dissolution -> Slow Cool SaltSolvent->SaltMethod ZwitSolvent Primary: Water/Methanol (1:1 to 1:3) Alternative: Water (pH adjusted to pI) Zwitterion->ZwitSolvent ZwitMethod Method: Isoelectric Precipitation or Hydro-alcoholic Recrystallization ZwitSolvent->ZwitMethod

Figure 1: Decision tree for selecting the optimal solvent system based on the ionization state of the adamantane derivative.

Standard Operating Protocols (SOPs)

Protocol A: Purification of the HCl Salt

Best for: Final API polishing, removing neutral organic impurities.

Theory: The ionic lattice of the HCl salt is disrupted by high-dielectric alcohols (Methanol/IPA) but stabilized by esters (Ethyl Acetate).

  • Dissolution: Suspend crude solid in Isopropanol (IPA) (10 mL/g). Heat to reflux (82°C).

    • Note: If not fully soluble, add Methanol dropwise until clear. Avoid water if possible to maximize yield.

  • Hot Filtration: Filter the hot solution through a sintered glass funnel (pre-heated) to remove inorganic salts (NaCl/KCl) or dust.

  • Nucleation: Allow the filtrate to cool to 60°C.

  • Antisolvent Addition (Optional): If no crystals appear, add Ethyl Acetate (warm) dropwise until slight turbidity persists.

  • Crystallization: Cool slowly to Room Temperature (RT) over 2 hours, then chill to 0-4°C for 4 hours.

    • Critical:Do not crash cool. Adamantane salts trap solvent easily in their lattice.

  • Isolation: Filter, wash with cold IPA/EtOAc (1:1), and dry under vacuum at 50°C.

Protocol B: Purification of the Free Zwitterion

Best for: Bulk purification, desalting.

Theory: Amino acids have minimum solubility at their Isoelectric Point (pI). For adamantane derivatives, the pI is typically around pH 6.0–7.5.

  • Dissolution: Dissolve crude in minimum volume of 10% NaOH (or HCl if starting from acid) to fully ionize the molecule.

  • Clarification: Treat with activated charcoal (5% w/w) for 30 mins at 50°C to remove colored impurities. Filter through Celite.

  • pH Adjustment (The Critical Step):

    • Slowly add 1N HCl (or NaOH) to the filtrate under vigorous stirring.

    • Target pH: 6.5 – 7.0 (Monitor with pH meter, not paper).

  • Aging: A thick white precipitate should form. Heat the slurry to 70°C for 1 hour (Ostwald Ripening) to convert amorphous solids into crystalline form.

  • Cooling: Cool to RT.

  • Filtration: Filter and wash with Water followed by Acetone (to remove residual water and dry faster).

Troubleshooting Guide: The "Oiling Out" Crisis

Issue: The solution becomes cloudy, but instead of crystals, liquid droplets (oil) form at the bottom. Cause: The temperature is above the metastable limit (LLPS - Liquid Liquid Phase Separation). The adamantane cage is aggregating hydrophobically before the lattice can form.

The "Rescue" Protocol
ParameterAdjustment StrategyMechanism
Temperature Reheat to dissolve the oil.Returns system to a single phase.
Seeding Add 0.1% pure seed crystals at 5°C below saturation temp.Provides a template for growth, bypassing nucleation energy barrier.
Agitation Increase stirring speed (e.g., >300 RPM).Prevents oil droplets from coalescing into a large mass.
Solvent Add more Solvent (Good solvent), not Antisolvent.Lowering supersaturation prevents LLPS.
Workflow for Oiling Out Recovery

OilingOutRescue Detect Observation: Oiling Out Detected Action1 Reheat to Clear Solution (Dissolve Oil) Detect->Action1 Action2 Hold at T = T_clear - 5°C Action1->Action2 Seed Add Seed Crystals Action2->Seed Cool Slow Cool (5°C/hour) Seed->Cool Success Crystalline Product Cool->Success

Figure 2: Step-by-step rescue protocol for oiling out events.

Frequently Asked Questions (FAQ)

Q1: My yield is low (<50%). Where is my product?

  • A: Check the Mother Liquor (ML). Adamantane amines can form soluble carbamates if exposed to CO2 in air under basic conditions. Also, if using Protocol B (pI precipitation), slight deviations from the exact pI (e.g., pH 5.5 vs 6.5) can keep significant product in solution.

    • Fix: Run an HPLC on the ML. If product is present, concentrate the ML and perform a second crop crystallization.[1]

Q2: The crystals are sticky and smell of solvent.

  • A: Adamantane derivatives are notorious for solvent inclusion (clathrate formation). The adamantane cage can trap solvent molecules within the crystal lattice.

    • Fix: Dry at higher temperatures (60°C) under high vacuum (<10 mbar) for 24 hours. If persistent, recrystallize from a solvent with a smaller molecular radius (e.g., Water/Methanol instead of IPA).

Q3: Can I use Toluene or Hexane?

  • A: Generally, No . While the adamantane cage likes these solvents, the amino-acid moiety does not. You will likely get a gum or an oil that refuses to solidify. Stick to polar protic solvents (Alcohols, Water) or polar aprotic (DMSO/DMF) only if necessary for initial dissolution.

Q4: How do I remove the "dimer" impurity?

  • A: If you see a peak at roughly 2x molecular weight, it may be the amide formed between two molecules (head-to-tail condensation). This is insoluble in acid.

    • Fix: Perform a hot filtration in acidic water (pH 1-2). The amino acid will dissolve; the amide impurity will likely remain solid and can be filtered off.

References

  • Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[2]

  • Mettler Toledo . Oiling Out in Crystallization: Causes and Fixes.

  • Villhauer, E. B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor. Journal of Medicinal Chemistry. (Contextual grounding for Adamantane-Amino Acid synthesis).

  • BenchChem Technical Support . Recrystallization of Adamantane Derivatives.

Disclaimer: These protocols are intended for research and development purposes. Always consult the Safety Data Sheet (SDS) for specific handling requirements of adamantane derivatives.

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in Adamantane Derivative Synthesis

Welcome to the technical support center dedicated to addressing a critical challenge in medicinal chemistry and materials science: the prevention and resolution of racemization during the synthesis of chiral adamantane d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in medicinal chemistry and materials science: the prevention and resolution of racemization during the synthesis of chiral adamantane derivatives. The unique lipophilic and rigid structure of the adamantane cage makes it a privileged scaffold in drug design.[1][2] However, its synthesis and functionalization can present significant stereochemical hurdles.[3] Loss of stereochemical purity can lead to mixtures of enantiomers or diastereomers with differing pharmacological profiles, potentially compromising therapeutic efficacy and safety.[4]

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. We will explore the mechanistic origins of racemization in adamantane chemistry and offer validated strategies to maintain the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern for adamantane-based drug candidates?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[4][5] This process results in a net loss of optical activity. In the context of drug development, the two enantiomers of a chiral drug can have vastly different biological activities. For instance, one enantiomer might be therapeutically active while the other is inactive or, in the worst case, toxic (a famous example being Thalidomide).[4] Given that adamantane derivatives are widely explored for their therapeutic potential, ensuring enantiomeric purity is paramount to developing safe and effective medicines.[6][7]

Q2: When is an adamantane derivative considered chiral?

A2: The parent adamantane molecule (C₁₀H₁₆) is highly symmetrical and achiral. Chirality is introduced when substituents are arranged on the cage in a way that eliminates all planes of symmetry. This typically occurs in two common scenarios:

  • 1,2-Disubstituted Adamantanes: Any adamantane with substituents at the C1 and C2 positions is chiral.[3]

  • Tetrasubstituted Adamantanes: An adamantane molecule with four different substituents at the bridgehead positions (C1, C3, C5, C7) is chiral, behaving like a tetrahedral chiral center.[8][9]

Q3: What are the most common chemical transformations that put my chiral adamantane derivative at risk of racemization?

A3: Racemization is typically facilitated by reaction conditions that allow for the temporary formation of an achiral intermediate. Key risk factors include:

  • Reactions involving carbocation intermediates: The high stability of the adamantyl cation can favor Sɴ1-type reactions, which proceed through a planar, achiral carbocation, leading to racemization.[4][10]

  • Reactions involving enolates or enols: If a stereocenter is located alpha (α) to a carbonyl group, both acidic and basic conditions can promote the formation of a planar enol or enolate intermediate, which will destroy the stereochemical information at that center.[4][11]

  • Harsh reaction conditions: Prolonged exposure to high temperatures or strong acids/bases can provide the energy needed to overcome the activation barrier for racemization, even in less susceptible molecules.[12]

Troubleshooting Guide: From Problem to Solution

This section directly addresses specific experimental challenges in a question-and-answer format, providing both the mechanistic reasoning and actionable solutions.

Problem 1: I am attempting a nucleophilic substitution on a chiral adamantyl derivative, but my product has a low enantiomeric excess (ee). Why is this happening and how can I fix it?

Answer: This is a classic problem often rooted in the reaction mechanism. The adamantane framework is prone to forming stable carbocation intermediates, which favors an Sɴ1 pathway.

Causality: The Sɴ1 reaction proceeds in two steps. First, the leaving group departs, forming a trigonal planar carbocation. This intermediate is achiral. The incoming nucleophile can then attack this planar intermediate from either face with roughly equal probability, resulting in a racemic mixture of the product.[4][13]

Visualizing the Sɴ1 Racemization Mechanism:

G cluster_0 Chiral Starting Material cluster_1 Achiral Intermediate cluster_2 Racemic Product start (R)-Adamantyl-LG inter Planar Adamantyl Carbocation start->inter  Step 1:  Loss of LG prod_R (R)-Adamantyl-Nu inter->prod_R  Step 2:  Attack from  top face prod_S (S)-Adamantyl-Nu inter->prod_S  Attack from  bottom face

Caption: Sɴ1 mechanism leading to racemization.

Troubleshooting & Optimization:

Suggested SolutionRationale
Use a More Polar, Aprotic Solvent Solvents like DMSO or DMF can sometimes stabilize the transition state of an Sɴ2 reaction over the carbocation of an Sɴ1 reaction. Avoid highly polar, protic solvents (like water or ethanol) which stabilize carbocations.
Increase Nucleophile Concentration & Reactivity A high concentration of a strong nucleophile can promote the bimolecular Sɴ2 pathway, which proceeds with inversion of stereochemistry and avoids racemization.
Choose a Better Leaving Group A better leaving group (e.g., triflate > tosylate > iodide > bromide) can sometimes lower the activation energy for an Sɴ2 reaction. However, be cautious as it also accelerates the Sɴ1 pathway. Screen conditions carefully.
Consider Alternative Synthetic Routes If direct substitution fails, consider alternative stereospecific routes. For example, a Mitsunobu reaction to install an oxygen or nitrogen nucleophile typically proceeds with clean inversion of stereochemistry.
Problem 2: I am reducing an adamantanone that has a chiral center elsewhere on the scaffold. The stereochemistry at that existing center is now scrambled. What happened?

Answer: The issue likely stems from the reaction conditions promoting the formation of an enolate intermediate prior to or during the reduction.

Causality: If the pre-existing stereocenter is alpha (α) to the ketone, it is at high risk of racemization. Basic conditions (e.g., from certain hydride sources or additives) or acidic conditions can catalyze the removal of the α-proton, forming a planar, achiral enolate. Reprotonation of this enolate can occur from either face, scrambling the stereocenter.[4][11]

Visualizing Racemization via Enolate Formation:

G start Chiral Adamantanone (Stereocenter at α-carbon) enolate Planar Enolate Intermediate (Achiral at α-carbon) start->enolate  Base (B⁻) or Acid (H⁺)  removes α-proton product_mix Racemized Adamantanone enolate->product_mix  Reprotonation from  either face

Caption: Racemization of a stereocenter alpha to a ketone.

Troubleshooting & Optimization:

Suggested SolutionRationale
Use Neutral or Mildly Acidic Reducing Agents Agents like sodium borohydride (NaBH₄) in a buffered solution or catecholborane can often perform the reduction under conditions that are less likely to cause enolization. Avoid strongly basic hydride sources like LiAlH₄ if possible.
Lower the Reaction Temperature Performing the reduction at low temperatures (e.g., -78 °C) significantly reduces the rate of proton exchange and enolate formation, often preserving the stereochemical integrity of the α-center.
Protect the Ketone First If you need to perform a reaction elsewhere on the molecule under basic or acidic conditions, first protect the ketone as a ketal (e.g., using ethylene glycol and a catalytic amount of acid). This removes the acidic α-protons. The ketal can be removed later under acidic conditions.
Screen a Variety of Conditions Perform small-scale test reactions to screen different reducing agents, solvents, and temperatures to find the optimal conditions that minimize racemization for your specific substrate.

Workflow & Protocols

Troubleshooting Workflow for Unexpected Racemization

G start Racemization Detected in Product (Low ee or Diastereomeric Mixture) check_sm 1. Verify Stereochemical Purity of Starting Material start->check_sm analyze_reaction 2. Analyze Reaction Mechanism and Conditions check_sm->analyze_reaction is_sn1 Is it a substitution reaction? analyze_reaction->is_sn1 is_enolate Is there a stereocenter α to a carbonyl? is_sn1->is_enolate No sol_sn1 Promote SN2: • Change solvent • Use stronger nucleophile • Consider alternative route is_sn1->sol_sn1 Yes is_harsh Are conditions harsh? (High Temp, Strong Acid/Base) is_enolate->is_harsh No sol_enolate Prevent Enolization: • Use mild/neutral conditions • Lower temperature • Use protecting groups is_enolate->sol_enolate Yes sol_harsh Modify Conditions: • Lower temperature • Use milder reagents • Reduce reaction time is_harsh->sol_harsh Yes end Optimized Stereoretentive Synthesis is_harsh->end No sol_sn1->end sol_enolate->end sol_harsh->end

Caption: A decision tree for troubleshooting racemization.

Protocol 1: General Procedure for Chiral HPLC Analysis to Determine Enantiomeric Excess (ee)

This protocol outlines the fundamental steps for assessing the stereochemical purity of your adamantane derivative.

Objective: To separate and quantify the enantiomers of a chiral adamantane derivative to calculate the enantiomeric excess (ee).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, etc.). The choice of column is compound-dependent and requires screening.

  • HPLC-grade solvents (typically hexanes, isopropanol, ethanol).

  • Your chiral adamantane derivative sample.

  • A racemic standard of your compound (if available) for method development.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your sample in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • If you have a racemic standard, prepare it in the same manner.

  • Method Development (using the racemic standard):

    • Start with a standard mobile phase, such as 90:10 hexanes:isopropanol, at a flow rate of 1.0 mL/min.

    • Inject the racemic standard and monitor the chromatogram. The goal is to see two baseline-separated peaks of equal area, corresponding to the two enantiomers.

    • If separation is poor, systematically vary the mobile phase composition (e.g., 95:5, 80:20 hexanes:isopropanol) and the alcohol modifier (e.g., switching to ethanol).

    • Optimize the flow rate and column temperature to improve resolution and peak shape.

  • Sample Analysis:

    • Once an optimal separation method is established, inject your purified sample.

    • Record the chromatogram and integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • Let A₁ be the area of the major enantiomer peak and A₂ be the area of the minor enantiomer peak.

    • Calculate the ee using the formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100

Protocol 2: Classical Resolution of a Racemic Adamantane Amine

This protocol provides a conceptual framework for separating enantiomers via diastereomeric salt formation, a technique successfully used for adamantane derivatives.[3][14]

Objective: To separate a racemic mixture of a chiral adamantane-containing amine into its constituent enantiomers.

Materials:

  • Racemic adamantane amine.

  • Chiral resolving agent (e.g., (+)-tartaric acid, (S)-(+)-mandelic acid, or (-)-camphorsulfonic acid).

  • A selection of solvents for crystallization (e.g., methanol, ethanol, acetone, ethyl acetate).

Methodology:

  • Salt Formation:

    • Dissolve 1 equivalent of the racemic adamantane amine in a minimal amount of a suitable solvent (e.g., methanol).

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent. Note: Using 0.5 equivalents ensures that only one diastereomeric salt can fully crystallize.

    • Slowly add the resolving agent solution to the amine solution with stirring. A precipitate (the diastereomeric salt) may form immediately or upon cooling.

  • Diastereomer Crystallization:

    • Gently heat the mixture to dissolve the salt completely, then allow it to cool slowly to room temperature, and finally in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This is your first crop of crystals, enriched in one diastereomer.

    • The mother liquor is now enriched in the other diastereomer.

  • Liberation of the Free Amine:

    • Dissolve the collected crystals in water.

    • Add a base (e.g., 1M NaOH solution) to deprotonate the amine and break the salt, making the solution basic (check with pH paper).

    • Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis and Optimization:

    • Determine the ee of the recovered amine using Chiral HPLC (see Protocol 1).

    • The resolution can be improved by repeated recrystallization of the diastereomeric salt.

    • The other enantiomer can be recovered from the mother liquor by evaporating the solvent, liberating the free amine with base, and then using the opposite enantiomer of the resolving agent (e.g., (-)-tartaric acid) to crystallize the other diastereomeric salt.

References

  • Kuznetsov, N. Y., Tikhov, R. M., Godovikov, I. A., Medvedev, M. G., Lyssenko, K. A., Burtseva, E. I., Kirillova, E. S., & Bubnov, Y. N. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(12), 2557–2568. [Link]

  • Hrdina, R., & Todd, M. H. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7686. [Link]

  • Krasnov, V. P., Varaksin, M. V., & Charushin, V. N. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(20), 15477. [Link]

  • Wikipedia contributors. (2024, January 28). Racemization. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Martin, D. B. C., & Stephenson, C. R. J. (2018). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Beilstein Journal of Organic Chemistry, 14, 2436–2453. [Link]

  • Man'kova, P. A., Shiryaev, V. A., Shmel'kova, Y. D., & Klimochkin, Y. N. (2023). Synthesis of Chiral Ligands on the Basis of 1-(Adamantan-1-yl)ethane-1,2-diamine. Russian Journal of Organic Chemistry, 59(8), 1269–1277. [Link]

  • Qu, T., Berndt, J.-P., Engel, A., Dehnen, S., & Schreiner, P. R. (2021). Four-directional synthesis of adamantane derivatives. Arkivoc, 2021(6), 1-16. [Link]

  • Qu, T., Berndt, J.-P., Engel, A., Dehnen, S., & Schreiner, P. R. (2021). Four-Directional Synthesis of Adamantane Derivatives. ResearchGate. [Link]

  • Martin, D. B., C., & Stephenson, C. R. J. (2019). Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12, 1391629. [Link]

  • Wang, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. PMC. [Link]

  • Zefirov, N. S., & Palyulin, V. A. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Pharmaceutical Chemistry Journal, 55(8), 759–769. [Link]

  • Wikipedia contributors. (2023, December 2). Adamantane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Hrdina, R., & Todd, M. H. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. [Link]

  • Hrdina, R., & Todd, M. H. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. ResearchGate. [Link]

  • Gajda, T., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry, 86(13), 8847–8858. [Link]

  • Martin, D. B. C., & Stephenson, C. R. J. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(9), 887–900. [Link]

  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Taylor & Francis Online. [Link]

  • Fort, R. C. (2002). Adamantane: Consequences of the Diamondoid Structure. Chemical Reviews, 64(3), 277–340. [Link]

  • Ahmad, H. O., & Buurma, N. J. (2016). Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • University of Wisconsin-Platteville. (n.d.). Adamantanes. Retrieved from [Link]

  • Martin, D. B. C., & Stephenson, C. R. J. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ACS Catalysis, 9(7), 5708-5715. [Link]

  • Schleyer, P. v. R. (1961). Adamantane. Organic Syntheses, 41, 1. [Link]

  • Spilovska, K., Zidek, M., & Novotna, A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(8), 5855–5909. [Link]

  • ResearchGate. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. [Link]

  • Bada, J. L. (1972). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 37(24), 3941–3944. [Link]

  • Nógrádi, M. (1995). Stereochemistry and Stereoselective Synthesis. VCH.
  • ResearchGate. (2024). Modern Synthetic Strategy for Adamantyl Organometallic Reagents and Functionalization of Adamantyl Frameworks. [Link]

  • Dalal, M. (n.d.). Stereochemistry. Dalal Institute.
  • Career Endeavour. (n.d.). Stereochemistry.
  • Crash Course. (2020, July 23). Stereochemistry: Crash Course Organic Chemistry #8 [Video]. YouTube. [Link]

Sources

Optimization

Minimizing side reactions during the protection of 3-amino-adamantane groups

Topic: Minimizing side reactions during the protection of 3-amino-adamantane groups Role: Senior Application Scientist Interface: Technical Support Center Welcome to the Advanced Synthesis Support Module. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during the protection of 3-amino-adamantane groups Role: Senior Application Scientist Interface: Technical Support Center

Welcome to the Advanced Synthesis Support Module. You are likely here because standard protection protocols are failing on your adamantane scaffold.

The Core Challenge: Protecting a 3-amino-adamantane group (chemically equivalent to 1-amino bridgehead positions unless substituted) presents a unique "Steric-Electronic Paradox."

  • Steric Wall: The adamantyl cage creates immense steric bulk, blocking the approach of electrophiles (like

    
     or Fmoc-Cl).
    
  • Electronic Trap: The bridgehead carbon stabilizes carbocations via hyperconjugation. If you use harsh acidic conditions for deprotection or workup, you risk the adamantyl group "falling off" or alkylating other sensitive regions of your molecule (Ritter-type side reactions).

This guide bypasses standard textbook methods, focusing on high-force protocols required for this specific cage system.

🛠️ Troubleshooting Module 1: The "Incomplete Reaction" (Boc Protection)

User Report: "I stirred 3-amino-adamantane with


 and 

in DCM for 24 hours. TLC shows 80% starting material. Adding more equivalent doesn't help."

Diagnosis: Standard nucleophilic attack is failing due to the steric shield of the adamantane cage. The amine nitrogen is nucleophilic, but it cannot get close enough to the carbonyl of the


 electrophile in a crowded transition state.

The Fix: DMAP Catalysis & Thermal Activation You must switch from a base-mediated mechanism to a nucleophilic catalysis mechanism.

🔬 Protocol: High-Efficiency Boc Protection of Adamantyl Amines

Reagents:

  • Substrate: 3-amino-adamantane derivative

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.5 - 2.0 eq)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP ) (0.1 - 0.2 eq)

  • Solvent: Anhydrous THF (Reflux allows higher energy collisions than DCM)

Step-by-Step:

  • Dissolution: Dissolve amine (1.0 mmol) in anhydrous THF (5 mL).

  • Catalyst Addition: Add DMAP (0.1 mmol). Note: DMAP is essential here. It attacks

    
     first to form a "Boc-pyridinium" intermediate, which is a "hot" electrophile that is less sterically demanding than the bulky anhydride.
    
  • Reagent Addition: Add

    
     (1.5 mmol) in one portion.
    
  • Thermal Drive: Heat the reaction to reflux (66°C) under nitrogen.

  • Monitoring: Check TLC/LCMS after 4 hours. If incomplete, add 0.5 eq

    
     and continue reflux.
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash with 0.5M HCl (to remove DMAP), then

    
    , then Brine.
    

Why this works (The Mechanism):

BocMechanism Boc2O Boc2O (Bulky Electrophile) Inter N-Boc-4-DMAP+ (Activated 'Hot' Species) Boc2O->Inter Fast Attack (Sterics irrelevant) DMAP DMAP (Nucleophilic Catalyst) DMAP->Inter Inter->DMAP Regenerated Product N-Boc-Adamantane (Protected) Inter->Product Transfer of Boc group to hindered amine Adamantane 3-Amino-Adamantane (Sterically Hindered) Adamantane->Product

Caption: DMAP acts as a "Boc shuttle," forming a reactive intermediate that overcomes the steric barrier of the adamantane cage.

🛠️ Troubleshooting Module 2: The "Precipitation Trap" (Fmoc Protection)

User Report: "I tried protecting with Fmoc-OSu in Dioxane/Water. A white solid crashed out immediately. I assumed it was product, but yield is 10% and the solid is insoluble in everything."

Diagnosis: Adamantane is highly lipophilic. The Fmoc group is also large and aromatic. When you combine them, the resulting molecule (Fmoc-Adamantane-Amine) often has near-zero solubility in the aqueous/organic mixtures typically used for amino acid protection. The solid that crashed out likely coated unreacted amine, stopping the reaction (encapsulation).

The Fix: The "All-Organic" Solubilization Strategy Avoid water. Use a dipolar aprotic solvent system that can solvate the "greasy" product.

🔬 Protocol: Solubility-Optimized Fmoc Protection

Reagents:

  • Reagent: Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (Preferred over Fmoc-Cl to avoid side reactions).[1]

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DCM / DMF (1:1 mixture) .

Step-by-Step:

  • Solvent Prep: Prepare a 1:1 mixture of DCM and DMF. The DCM solubilizes the adamantane; the DMF solubilizes the Fmoc reagent and the polar intermediates.

  • Reaction: Dissolve 3-amino-adamantane (1.0 eq) and DIPEA (1.5 eq) in the solvent mixture (0.2 M concentration).

  • Addition: Add Fmoc-OSu (1.1 eq) slowly at Room Temperature.

  • Sonication: Critical Step. If cloudiness appears, sonicate the reaction vessel for 10 minutes. This breaks up aggregates and forces the reaction to completion.

  • Workup:

    • Evaporate DCM.

    • Dilute the remaining DMF solution with water (the product will precipitate now, which is intended).

    • Filter the solid.[1] Wash with water (remove DIPEA salts) and hexanes (remove excess Fmoc-OSu).

🛠️ Troubleshooting Module 3: Side Reaction Control (Urea & Carbocations)

User Report: "My LCMS shows a peak at [2M + 12] mass units higher than expected, or I see a dimer."

Diagnosis:

  • Urea Formation: If water was present during activation (especially with Fmoc-Cl or isocyanates), the amine reacted with the intermediate isocyanate to form a symmetric urea (Adamantyl-NH-CO-NH-Adamantyl).

  • Carbocation Scrambling: If you used strong acid during a previous step or workup, the adamantyl cation may have generated a Ritter reaction product.

Comparison of Risks:

FeatureBoc ProtectionFmoc ProtectionCbz (Z) Protection
Primary Side Reaction Isocyanate formation (if heated too high w/o catalyst)Urea formation (if water present)Hydrogenolysis failure (steric bulk prevents catalyst binding)
Solubility Risk Low (Boc is small/lipophilic)High (Product is a "brick")Medium
Acid Stability Unstable (Cleaves in TFA)StableStable
Base Stability StableUnstable (Cleaves in Piperidine)Stable
Rec. for Adamantane First Choice (Use DMAP)Second Choice (Use DMF/DCM)Avoid (Hard to remove)
📊 Decision Matrix: Selecting the Right Group

Before starting, map your downstream chemistry to ensure the protecting group survives.

ProtectionSelector Start Start: 3-Amino-Adamantane Q1 Will you use strong bases (e.g., LiAlH4, LDA) downstream? Start->Q1 Q2 Will you use strong acids (TFA, HCl) downstream? Q1->Q2 No Boc Use Boc Protection (Protocol: DMAP/Reflux) Q1->Boc Yes (Boc is base-stable) Q2->Boc No (Boc is easiest to remove) Fmoc Use Fmoc Protection (Protocol: DCM/DMF) Q2->Fmoc Yes (Fmoc is acid-stable) Cbz Use Cbz Protection (Warning: Removal is difficult)

Caption: Logic flow for selecting the optimal protecting group based on subsequent reaction conditions.

❓ Frequently Asked Questions (FAQ)

Q: Can I use Fmoc-Cl instead of Fmoc-OSu? It's cheaper. A: Avoid it. Fmoc-Cl is highly reactive and moisture sensitive. With the slow reaction kinetics of adamantyl amines (due to sterics), Fmoc-Cl often hydrolyzes to Fmoc-OH or forms the symmetric urea before it can protect your amine. Fmoc-OSu releases N-hydroxysuccinimide, which is non-reactive, preventing these side reactions.

Q: How do I deprotect the Boc group without the adamantyl cation alkylating my molecule? A: This is a critical risk. When removing Boc with TFA, the tert-butyl cation is formed.[2] However, the adamantyl amine itself is stable. The risk is if you leave it in acid too long, the adamantyl-nitrogen bond might cleave (generating an adamantyl cation).

  • Protocol: Use 4M HCl in Dioxane instead of neat TFA. The chloride ion acts as a weak nucleophile/counter-ion, and the conditions are anhydrous, preventing hydrolysis-based rearrangements.

Q: My Fmoc-protected adamantane is not dissolving in Piperidine/DMF for deprotection. A: This is common. Add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the deprotection cocktail. It is a stronger base and drives the reaction even in heterogeneous (slurry) conditions.

📚 References
  • Greene's Protective Groups in Organic Synthesis , 4th Edition. Wuts, P.G.M.[3] & Greene, T.W. (2006).[4] Definitive guide on stability and removal conditions.

  • Catalysis of Boc Protection: Sarkar, A., et al. (2011).[3] "Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines."[3] Journal of Organic Chemistry. (Demonstrates the necessity of activation for hindered amines).

  • Adamantane Pharmacophore Chemistry: Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. (Discusses the specific steric and solubility challenges of the adamantane cage).

  • Fmoc Solubility Optimization: Behrendt, R., et al. (2016). "New solid-phase synthesis strategies for hydrophobic peptides." Journal of Peptide Science. (Addresses aggregation and precipitation issues similar to adamantane).

Sources

Troubleshooting

Strategies for increasing metabolic stability of adamantane-modified peptides

Topic: Strategies for Increasing Metabolic Stability & Troubleshooting Audience: Drug Discovery Scientists & Peptide Chemists[1] Welcome to the Advanced Peptide Engineering Support Hub. Status: Online | Tier: Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Increasing Metabolic Stability & Troubleshooting Audience: Drug Discovery Scientists & Peptide Chemists[1]

Welcome to the Advanced Peptide Engineering Support Hub.

Status: Online | Tier: Senior Application Support

You are likely here because you are using adamantane (Ada) as a "molecular shield" to protect your therapeutic peptides from proteolytic degradation, but you are encountering unexpected instability, solubility issues, or rapid clearance.

While adamantane is a powerful tool for enhancing lipophilicity and steric protection, it introduces unique metabolic liabilities that standard peptide chemistry often overlooks.[1] This guide addresses the triad of stability : Proteolytic Resistance, CYP450 Metabolic Stability, and Physicochemical Integrity.

Module 1: Diagnostic Troubleshooting (Q&A)
Category A: "My peptide is stable in plasma but disappears in liver microsomes."

Diagnosis: You are likely facing CYP450-mediated hydroxylation of the adamantane cage itself, rather than peptide backbone cleavage.[1] Context: While adamantane blocks proteases (in plasma), the cage structure is a prime substrate for liver Cytochrome P450 enzymes (specifically CYP2D6, CYP2C19, and CYP3A4), which oxidize the tertiary carbons.

  • Q: How do I confirm this is happening?

    • A: Run a Microsomal Stability Assay (Protocol below). Analyze the LC-MS data for a mass shift of +16 Da (monohydroxylation) or +32 Da (dihydroxylation). If the peptide backbone is intact but the mass has shifted, the adamantane anchor is being metabolized.

  • Q: What is the strategic fix?

    • Strategy 1: Fluorination. Replace the susceptible bridgehead hydrogens on the adamantane cage with fluorine.[1] The C-F bond is metabolically inert and resists CYP oxidation while maintaining lipophilicity.[1]

    • Strategy 2: Linker Rigidity. If the adamantane is attached via a flexible linker (e.g., PEG, Gly-Gly), it may "swing" out, exposing itself to CYP active sites. Use a rigid linker (e.g., Proline, Piperidine) to lock the conformation.

Category B: "The peptide precipitates upon addition of the adamantane group." [1]

Diagnosis: Aggregation-induced instability (Pseudo-instability).[1] Context: Adamantane is highly lipophilic.[1][2] If the peptide sequence is not sufficiently polar, the conjugate will form supramolecular aggregates. These aggregates can precipitate or stick to plasticware, mimicking "loss of signal" in stability assays.[1]

  • Q: How do I differentiate aggregation from degradation?

    • A: Perform a Solubility Stress Test . Dilute your sample in 50% Acetonitrile/Water vs. your Assay Buffer.[1] If recovery is 100% in organic solvent but low in buffer, it is aggregation, not degradation.

  • Q: How do I stabilize the formulation?

    • A: Cyclodextrin Encapsulation. Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -cyclodextrin or hydroxypropyl-
      
      
      
      -cyclodextrin (HP-
      
      
      -CD) in your assay buffer (1-5 mM). The adamantane cage forms a host-guest inclusion complex with the cyclodextrin, shielding the hydrophobic group from water while leaving the peptide exposed for bioactivity.[1]
Category C: "Proteases are still cleaving my peptide despite the adamantane modification."

Diagnosis: Insufficient Steric Shielding.[1] Context: The "Umbrella Effect" of adamantane has a limited radius. If the cleavage site is >3-4 amino acids away from the adamantane attachment point, the protease can still access the bond.[1]

  • Q: How do I optimize the shielding?

    • A: N-Capping vs. Side-Chain Attachment.

      • Scenario: N-terminal degradation (Aminopeptidases).[1] Fix: Attach 1-adamantanecarboxylic acid directly to the N-terminus.[1]

      • Scenario: Endopeptidase cleavage (e.g., Trypsin at Arg/Lys).[1] Fix: Move the adamantane to a side chain (e.g., Adamantyl-alanine) immediately adjacent to the cleavage site (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

        
         or 
        
        
        
        position).
Module 2: Strategic Decision Logic

The following diagram illustrates the decision-making process for optimizing the stability of adamantane-peptides.

StabilityLogic Start Issue: Peptide Instability CheckType Identify Degradation Type Start->CheckType Plasma Plasma Instability (Proteolysis) CheckType->Plasma Degrades in Plasma Microsome Microsomal Instability (Oxidation) CheckType->Microsome Degrades in Liver S9/Microsomes Physical Low Recovery (No Degradants) CheckType->Physical Loss of Signal w/o Peaks LocateSite Locate Cleavage Site (LC-MS/MS) Plasma->LocateSite Shielding Optimize Steric Shielding LocateSite->Shielding Action1 Move Ada closer to cleavage site (P1/P1') Shielding->Action1 Action2 Switch Linker (Flexible -> Rigid) Shielding->Action2 CheckMass Check Mass Shift (+16 Da?) Microsome->CheckMass MetabFix Block CYP Oxidation CheckMass->MetabFix Yes (+16 Da) Action3 Fluorinate Ada Cage MetabFix->Action3 Action4 Use 2-Adamantyl (vs 1-Adamantyl) MetabFix->Action4 Solubility Aggregation/Adsorption Physical->Solubility Action5 Add Cyclodextrin (Host-Guest Complex) Solubility->Action5

Figure 1: Decision tree for troubleshooting adamantane-peptide instability. Blue nodes indicate starting points; Red/Green indicate specific degradation pathways.

Module 3: Experimental Protocols
Protocol 1: Microsomal Stability Assay (Adamantane-Specific)

Standard peptide assays often miss the +16 Da shift.[1] This protocol focuses on detecting cage oxidation.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • NADPH Regenerating System (10 mM).[1]

  • Test Peptide (10 mM stock in DMSO).

  • Internal Standard (e.g., Tolbutamide or a stable isotope-labeled analog).[1]

  • Quench Solution: Acetonitrile with 0.1% Formic Acid.[1]

Workflow:

  • Preparation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Spike Test Peptide to final concentration of 1 µM (keep DMSO < 0.1%).

    • Add NADPH to initiate reaction.[1][3][4]

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Immediately dispense into Quench Solution (1:3 ratio) containing Internal Standard.

    • Centrifuge at 4000g for 20 min to pellet proteins.

  • Analysis (Critical Step):

    • Inject supernatant into LC-MS/MS.[1]

    • Monitor: Parent Ion

      
      .
      
    • Monitor: Oxidized Daughter Ion

      
      .
      
    • Note: If the parent decreases but no cleavage fragments appear, and the +16 peak rises, the adamantane is being metabolized.

Data Interpretation Table:

ObservationDiagnosisRecommended Action
Rapid Parent Loss + New Fragments Proteolytic CleavageRe-design: Move Ada group closer to cleavage site.[1]
Rapid Parent Loss + Mass (+16 Da) CYP HydroxylationRe-design: Fluorinate adamantane or use 2-adamantyl isomer.[1]
Rapid Parent Loss + No New Peaks Adsorption/PrecipitationFormulation: Add HP-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-CD or increase organic % in buffer.
Stable Parent (>80% at 60 min) High StabilityProceed to in vivo PK studies.
Module 4: Synthesis & Handling Guide

The "Coupling Trap" Attaching adamantane (especially 1-adamantanecarboxylic acid) to a resin-bound peptide is difficult due to the sheer bulk of the cage.[1]

Optimized Coupling Protocol:

  • Reagents: Use HATU/HOAt instead of HBTU/HOBt. The HOAt 7-aza group accelerates coupling for sterically hindered amines.[1]

  • Solvent: Use DMF/DCM (1:1) . Pure DMF sometimes causes aggregation of the growing hydrophobic chain; DCM helps solubilize the protected segments.[1]

  • Microwave: 75°C for 10 minutes (double couple).

  • Cleavage: If using Adamantyl-alanine, ensure scavengers (TIS/Water) are sufficient, but avoid over-acidolysis as the cage is generally stable to TFA.[1]

Visualizing the Assay Workflow

AssayWorkflow cluster_0 Preparation cluster_1 Incubation (37°C) cluster_2 Analysis Step1 Thaw HLM (Liver Microsomes) Step3 Add Peptide (1 µM) Step1->Step3 Step2 Buffer Prep (pH 7.4 + MgCl2) Step2->Step3 Step4 Add NADPH (Start Reaction) Step3->Step4 Step5 Timepoints 0, 15, 30, 60 min Step4->Step5 Step6 Quench (ACN) Step5->Step6 Step7 Centrifuge Step6->Step7 Step8 LC-MS/MS (Watch for +16 Da) Step7->Step8

Figure 2: Step-by-step workflow for the Microsomal Stability Assay, highlighting the critical oxidation monitoring step.

References
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[1] [1]

  • Fokkens, R. H., et al. (2019).[1] Mass Spectrometric Characterization of Adamantane-Peptide Conjugates. Journal of The American Society for Mass Spectrometry.[1]

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Metabolic Stability).

  • Liu, M., et al. (2014).[1] Adamantane-based drug delivery systems: A review. Journal of Controlled Release.

  • Domainex. (n.d.).[1] Microsomal Clearance/Stability Assay Protocol.

Sources

Optimization

Handling hygroscopic properties of (3-Amino-adamantan-1-yl)-acetic acid salts

Technical Support Center: Handling (3-Amino-adamantan-1-yl)-acetic Acid Salts Current Status: Online Agent: Senior Application Scientist Topic: Hygroscopicity Management & Handling Protocols Reference Compound: 2-(3-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling (3-Amino-adamantan-1-yl)-acetic Acid Salts

Current Status: Online Agent: Senior Application Scientist Topic: Hygroscopicity Management & Handling Protocols Reference Compound: 2-(3-Amino-1-adamantyl)acetic acid hydrochloride (CAS: 75667-94-6) and related salts.

Core Technical Overview

Q: Why is my (3-Amino-adamantan-1-yl)-acetic acid salt turning into a sticky gum? A: You are observing deliquescence , a severe form of hygroscopicity. The hydrochloride salt of (3-Amino-adamantan-1-yl)-acetic acid is a polar, ionic solid. The crystal lattice energy is often disrupted by atmospheric moisture, which forms a saturated solution on the surface of the crystal.

  • Mechanism: The salt has a critical relative humidity (CRH) point. If your lab's humidity exceeds this CRH (often <40% RH for this class of amine salts), the solid will spontaneously absorb water until it dissolves itself.

  • Impact: This alters the molecular weight (stoichiometry errors), causes clumping (process failure), and can hydrolyze sensitive downstream reagents (e.g., acid chlorides or coupling agents).

Storage & Preservation Protocols

Q: How should I store bulk quantities to prevent degradation? A: The "cool and dry" standard is insufficient. You must employ a multi-barrier system .

  • Primary Barrier: Amber glass or HDPE bottle with a Teflon-lined screw cap. Do not use simple snap-cap vials; they breathe.

  • Secondary Barrier: Heat-sealed aluminized Mylar bag containing a desiccant sachet (Silica gel or Molecular Sieves 4Å).

  • Environment: Store at 2–8°C .

    • Critical Warning: You must allow the container to warm to room temperature before opening. Opening a cold bottle in a warm lab causes immediate condensation on the solid, ruining the batch within seconds.

Q: Which desiccant is safe to use in direct contact? A: Never place desiccant in direct contact with the API. However, for the secondary barrier, use the table below to select the correct agent:

Desiccant TypeMoisture CapacityRate of AdsorptionSuitability for Amine Salts
Silica Gel ModerateFastHigh. Chemically inert and dust-free packets are standard.
Molecular Sieves (4Å) Low (<20%)Very FastMedium. Good for ultra-low humidity, but dust can contaminate if not sachet-sealed.
Phosphorus Pentoxide Very HighFastLow. Acidic nature can react with amines if physical contact occurs. Avoid.
Calcium Chloride HighSlowMedium. Risk of deliquescence of the desiccant itself (liquid brine formation).

Weighing & Transfer (The "Danger Zone")

Q: The powder flies everywhere (static) or clumps on the spatula. How do I weigh it accurately? A: Hygroscopic amine salts are notorious for static charge, which worsens in dry environments (glove boxes).

  • Protocol A (The "Difference" Method):

    • Tare a closed weighing boat/vial.

    • Add approximate amount of solid outside the balance (in the glove bag/box).

    • Close the vial.

    • Weigh the closed vial.

    • Transfer solid to reaction.

    • Weigh the empty vial. The difference is your exact mass. Never weigh an open hygroscopic solid on a slow-stabilizing analytical balance.

  • Protocol B (Static Elimination): Use a Polonium-210 anti-static gun or an ionizing blower during weighing. If unavailable, wipe the spatula with a dryer sheet (outside the box) to neutralize charge.

Q: Do I need a glove box? A: For <1g scales, a glove bag purged with Nitrogen/Argon is sufficient. For >10g or GMP manufacturing, a rigid glove box (maintained at <10 ppm H₂O) is mandatory. If neither is available, use the "Schlenk Transfer" technique: flush the receiving flask with Argon, open the salt container only under a funnel with positive Argon flow.

Process Chemistry & Drying

Q: Can I dry the salt if it has already absorbed moisture? A: Yes, but you must avoid thermal decomposition.

  • Method: Vacuum oven drying.

  • Conditions: 40–45°C at <10 mbar vacuum.

  • Duration: 12–24 hours.

  • Co-drying agent: Place a tray of P₂O₅ or KOH pellets in the bottom of the vacuum oven (not touching the product) to act as a moisture sink.

  • Verification: Perform a Karl Fischer (KF) titration (coulometric) before and after. Target water content should be <0.5% w/w.

Q: How does water content affect my acylation/coupling reaction? A: It is catastrophic.

  • Scenario: You are reacting the salt with an acid chloride or using EDC/HATU.

  • Effect: Water consumes the electrophile (acid chloride -> carboxylic acid) or the coupling reagent (urea formation).

  • Result: You will see low yields and "unexplainable" impurities.

  • Correction: If drying the salt is impossible, add an excess of base (e.g., DIPEA) and a scavenger (e.g., molecular sieves) to the reaction mixture before adding the sensitive reagent.

Visual Troubleshooting Guides

Workflow: Handling Hygroscopic Amine Salts

HandlingWorkflow Storage Storage (2-8°C, Sealed) WarmUp Equilibration (Warm to Room Temp) Storage->WarmUp Required (Prevent Condensation) Opening Opening Container (Under Inert Gas) WarmUp->Opening Only when T_ext = T_int Weighing Weighing (Difference Method) Opening->Weighing Minimize Exposure Reaction Reaction (Anhydrous Solvent) Weighing->Reaction Immediate Transfer

Figure 1: Critical path for transferring hygroscopic salts from cold storage to reaction.

Decision Tree: Salvaging Wet Material

Troubleshooting Start Issue: Salt is Clumped/Wet CheckColor Is the color changed? (Yellow/Brown?) Start->CheckColor Discard Discard Batch (Chemical Degradation) CheckColor->Discard Yes CheckSolubility Dissolve small sample in Methanol CheckColor->CheckSolubility No ClearSoln Solution is Clear CheckSolubility->ClearSoln Turbid Solution is Turbid CheckSolubility->Turbid DryVacuum Vacuum Dry (40°C, <10 mbar) ClearSoln->DryVacuum Physical Water Only Recrystallize Recrystallize (IPA/MeOH) Turbid->Recrystallize Hydrolysis Products

Figure 2: Decision logic for assessing and recovering moisture-compromised material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5339591, 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride. Retrieved from [Link][1]

  • Villhauer, E. B., et al. (2003).1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789.
  • American Elements. 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride Product Information. Retrieved from [Link]

  • Newman, A. W., & Zografi, G. (2019).Deliquescence of Pharmaceutical Systems. In Encyclopedia of Pharmaceutical Science and Technology. (General reference for deliquescence mechanisms in amine salts).

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry (LC-MS) Fragmentation Patterns of Amino-Adamantane Acids

Executive Summary Amino-adamantane acids (e.g., 3-amino-1-adamantanecarboxylic acid) represent a unique class of hybrid molecules combining the lipophilic, rigid diamondoid cage of adamantane with the polar, zwitterionic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-adamantane acids (e.g., 3-amino-1-adamantanecarboxylic acid) represent a unique class of hybrid molecules combining the lipophilic, rigid diamondoid cage of adamantane with the polar, zwitterionic character of amino acids. Unlike flexible linear amino acids (e.g., Leucine) or simple adamantane amines (e.g., Amantadine), these compounds exhibit distinct mass spectrometric behaviors driven by their cage stability and fixed spatial geometry.

This guide provides an in-depth analysis of their LC-MS fragmentation patterns, offering a comparative framework for distinguishing these scaffolds from alternative building blocks in drug discovery.

Chemical Identity & Structural Logic

To understand the fragmentation, one must first grasp the structural conflict within the molecule. The adamantane cage (


) is kinetically stable and lipophilic, while the amino (

) and carboxylic acid (

) groups introduce zwitterionic character and competing fragmentation channels.
  • Core Scaffold: Tricyclic [3.3.1.1

    
    ]decane (Adamantane).
    
  • Key Isomers:

    • 1,3-isomer: Substituents at bridgehead positions separated by one methylene group.

    • 1,4-isomer: Substituents at bridgehead and bridge positions, creating different spatial distances.

  • Ionization: Predominantly forms

    
     in ESI positive mode due to the basic amine.
    

LC-MS Method Optimization

Analyzing amino-adamantane acids requires balancing the retention of the lipophilic cage with the polar zwitterion. Standard C18 methods often fail to retain the polar functionality sufficiently, while pure HILIC may struggle with the bulkiness of the cage.

Recommended Chromatographic Conditions
ParameterConditionRationale
Column Mixed-Mode C18/Cation-Exchange or PFPP (Pentafluorophenyl) Mixed-mode retains the zwitterion via ionic interaction; PFPP offers unique selectivity for rigid isomers.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateAmmonium formate buffers the zwitterion, improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 5% B to 95% B over 10 minA shallow gradient is often needed to separate positional isomers.
Ionization ESI Positive Mode (+3.5 kV)Protonation of the amine is the most efficient ionization pathway.

Fragmentation Mechanics (The Core)

The fragmentation of amino-adamantane acids under Collision-Induced Dissociation (CID) is dictated by the stability of the Adamantyl Cation (


 135) . The molecule will shed its functional groups to achieve this stable cage structure.
Primary Fragmentation Pathways

Upon collisional activation of the protonated precursor


, three competitive pathways emerge:
  • Neutral Loss of Formic Acid (

    
    ): 
    
    • Mechanism: The carboxylic acid group is lost as neutral

      
      .
      
    • Result: Formation of the amino-adamantyl cation

      
      .
      
    • Dominance: This is often the base peak at lower collision energies (10-20 eV).

  • Neutral Loss of Ammonia (

    
    ): 
    
    • Mechanism: Elimination of

      
       from the protonated amine.
      
    • Result: Formation of the adamantane-carboxylic acid cation

      
      .
      
    • Context: Less common as a primary step compared to acid loss, but significant in derivatives where the amine is sterically hindered.

  • Neutral Loss of Water (

    
    ): 
    
    • Mechanism: Loss of

      
       from the carboxylic acid moiety (forming an acylium ion) or via interaction between the amine and acid.
      
    • Significance: High abundance of the

      
       ion often indicates a 1,3-relationship , where the amine and acid are close enough to facilitate proton transfer and elimination.
      
The Terminal "Sink": 135

Regardless of the initial loss, most pathways converge on the Adamantyl Cation (


)  at 

135. This ion is exceptionally stable due to the charge delocalization across the cage (3-center-2-electron bonds).
  • Diagnostic Value: The presence of

    
     135 confirms the adamantane core.
    
  • Differentiation: The ratio of the intermediate ions (e.g.,

    
     180 vs 
    
    
    
    152) to the
    
    
    135 base peak is used to distinguish isomers.
Fragmentation Pathway Diagram

The following diagram illustrates the competing decay channels for 3-amino-1-adamantanecarboxylic acid (


).

FragmentationTree Precursor Precursor [M+H]+ m/z 196 Loss_NH3 [M+H - NH3]+ m/z 179 (Carboxy-Adamantyl Cation) Precursor->Loss_NH3 - NH3 (17 Da) Loss_H2O [M+H - H2O]+ m/z 178 (Acylium Ion) Precursor->Loss_H2O - H2O (18 Da) Loss_HCOOH [M+H - HCOOH]+ m/z 150 (Amino-Adamantyl Cation) Precursor->Loss_HCOOH - HCOOH (46 Da) (Dominant Pathway) Cage Adamantyl Cation [C10H15]+ m/z 135 Loss_NH3->Cage - HCOOH Loss_H2O->Cage - CO / - NH3 Loss_HCOOH->Cage - NH3 Fragments Cage Fragmentation m/z 93, 79, 77 (Ring Opening) Cage->Fragments High Energy (>40 eV)

Figure 1: Proposed ESI-MS/MS fragmentation tree for 3-amino-1-adamantanecarboxylic acid. The loss of formic acid is typically the most facile pathway leading to the stable adamantyl core.

Comparative Analysis

This section compares Amino-Adamantane Acids against standard alternatives used in peptide synthesis and drug design.

Table 1: Performance & Fragmentation Comparison
FeatureAmino-Adamantane Acids Linear Amino Acids (e.g., Leucine) Simple Amines (e.g., Amantadine)
Precursor Stability High (Rigid Cage)Low (Flexible Chain)High (Rigid Cage)
Dominant Neutral Loss HCOOH (-46 Da) HCOOH (-46 Da) & NH3 (-17 Da) NH3 (-17 Da)
Diagnostic Ion m/z 135 (Adamantyl)m/z 86 (Immonium Ion)m/z 135 (Adamantyl)
Isomer Separation Requires PFPP/Mixed-Mode Standard C18 or HILIC Standard C18
Stereoselectivity Rigid Geometry (1,3 vs 1,4 fixed)Flexible (Rotamers exist)N/A (Often achiral/symmetric)
Why Choose Amino-Adamantane Acids?
  • Metabolic Stability: Unlike Leucine, which is rapidly metabolized, the adamantane cage resists enzymatic degradation.

  • Lipophilicity: The cage increases membrane permeability compared to linear amino acids, while the acid/amine handles allow for easy conjugation.

  • Diagnostic Clarity: The

    
     135 peak provides an unambiguous "signature" in complex biological matrices, unlike the generic low-mass fragments of linear amino acids.
    

Experimental Protocol: Validated LC-MS Workflow

Objective: Quantification and Identification of 3-amino-1-adamantanecarboxylic acid in plasma or reaction mixtures.

Step 1: Sample Preparation (Protein Precipitation)[1]
  • Aliquot 50 µL of sample (Plasma/Reaction Mix).

  • Add 150 µL of cold Acetonitrile containing Internal Standard (e.g., Amantadine-d15 or Memantine).

  • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a glass vial. Note: Plastic vials may adsorb the lipophilic adamantane cage.

Step 2: LC-MS Configuration
  • LC System: UHPLC (Agilent 1290 or Waters Acquity).

  • MS System: Triple Quadrupole (QqQ) or Q-TOF.

  • MRM Transitions (for Quantification):

    • Quantifier:

      
       (Cage formation).
      
    • Qualifier:

      
       (Loss of 
      
      
      
      ).
Step 3: Data Analysis Logic
  • Extract Ion Chromatogram (EIC) for

    
     196.1.
    
  • Check Retention Time: 1,3-isomers typically elute earlier than 1,4-isomers on C18 phases due to differences in effective polarity (dipole moment).

  • Verify Spectrum: Ensure the presence of the

    
     135 base peak. If 
    
    
    
    135 is absent, the adamantane core is likely not present or modified.

Workflow Sample Sample (Plasma/Synth) Precip Precipitation (ACN + IS) Sample->Precip Centrifuge Centrifuge 10k x g Precip->Centrifuge LC UHPLC (PFPP Column) Centrifuge->LC ESI ESI Source (+3.5 kV) LC->ESI MS2 MS/MS (CID 20eV) ESI->MS2 Data Data: m/z 135 & 150 MS2->Data

Figure 2: Streamlined LC-MS workflow for amino-adamantane analysis.

References

  • Fragmentation of Adamantane Derivatives

    • Title: Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ioniz
    • Source: Taylor & Francis / Journal of Mass Spectrometry.
    • URL:[Link][1]

  • Adamantyl Cation Stability

    • Title: Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane.[2]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Differentiation of Isomers

    • Title: Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry.[3]

    • Source: Mass Spectrometry Reviews (Wiley).
    • URL:[Link]

  • LC-MS of Adamantane Drugs (Memantine/Amantadine)

    • Title: Highly Sensitive LC-MS/MS Method for Determination of Memantine in R
    • Source: Indian Journal of Pharmaceutical Educ
    • URL:[Link]

  • General Amino Acid Fragmentation

    • Title: Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ioniz
    • Source: Scientific Reports (N
    • URL:[Link]

Sources

Comparative

Bioactivity &amp; Pharmacokinetic Profiling: (3-Amino-adamantan-1-yl)-acetic Acid vs. Proteinogenic Amino Acids

[1][2] Executive Summary This guide provides a technical comparison between (3-Amino-adamantan-1-yl)-acetic acid (3-AAA) —a rigid, tricyclic -amino acid pharmacophore—and standard proteinogenic amino acids (e.g., Glycine...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical comparison between (3-Amino-adamantan-1-yl)-acetic acid (3-AAA) —a rigid, tricyclic


-amino acid pharmacophore—and standard proteinogenic amino acids  (e.g., Glycine, Leucine, Glutamic Acid).[1][2]

While natural amino acids serve as the fundamental building blocks of biology, their utility in therapeutics is often limited by rapid metabolic clearance and poor membrane permeability. 3-AAA is engineered to overcome these limitations.[1] It functions as a "lipophilic bullet," introducing steric bulk and lipophilicity to peptide backbones, thereby enhancing blood-brain barrier (BBB) penetration and proteolytic resistance.[1][2]

Part 1: Physicochemical & Structural Analysis[2]

The fundamental difference between 3-AAA and natural amino acids lies in the Adamantane Cage .[1] This diamondoid structure imparts unique steric and electronic properties that are absent in the linear or planar side chains of natural amino acids.

Comparative Properties Table[2]
Feature(3-Amino-adamantan-1-yl)-acetic acidNatural Amino Acids (e.g., Leucine/Glycine)Impact on Drug Design
Structure Tricyclic, Cage-like (

core)
Linear or Branched Alkyl/Aryl chains3-AAA locks conformation; Natural AAs are flexible.[1][2]
Lipophilicity (cLogP) ~1.5 – 2.5 (High)-2.0 to 1.0 (Low/Negative)3-AAA significantly enhances membrane permeability.[1][2]
Steric Bulk High (Spherical volume)Low to Medium3-AAA shields adjacent bonds from enzymatic attack.[1][2]
Rotatable Bonds 2 (Side chain only)2–5 (Backbone + Side chain)3-AAA reduces entropy loss upon binding (Rigidification).[1][2]
Water Solubility Low to ModerateHigh3-AAA often requires formulation aids or conjugation.[1][2]
The "Lipophilic Bullet" Effect

Natural amino acids are zwitterionic and highly polar, requiring specific transporters (like LAT1) to cross cell membranes. In contrast, the adamantane core of 3-AAA acts as a lipophilic anchor.[1][2] When incorporated into a peptide, it increases the overall lipophilicity by approximately 3.1 log units , facilitating passive diffusion across lipid bilayers, including the BBB.[3]

Part 2: Biological Performance & Metabolic Stability[2][3]

Proteolytic Resistance

The primary failure point for peptide-based drugs is rapid degradation by proteases (e.g., DPP-4, Neprilysin).[1][2]

  • Natural AAs: Peptide bonds involving natural L-amino acids are recognized and cleaved by proteases within minutes (

    
     min in plasma).[1][2]
    
  • 3-AAA: The bulky adamantane cage creates a "steric umbrella."[1][2] Proteases cannot access the peptide bond adjacent to the adamantane group due to steric hindrance. This can extend plasma half-life from minutes to hours.[1][2]

Blood-Brain Barrier (BBB) Transport Mechanism

The transport of these molecules into the CNS follows distinct pathways.

  • Natural Amino Acids: Rely on Carrier-Mediated Transport (CMT) .[1][2] This is saturable and competitive.[2] High plasma levels of one AA (e.g., Phenylalanine) can inhibit the transport of others.[4]

  • 3-AAA: Utilizes Passive Diffusion .[1][2] The lipophilic cage allows it to dissolve into the endothelial cell membrane and cross without requiring a transporter, bypassing saturation limits.

Visualization: CNS Transport Pathways

The following diagram illustrates the divergent transport mechanisms.

BBB_Transport cluster_blood Systemic Circulation (Blood) cluster_bbb Blood-Brain Barrier (Endothelium) cluster_brain CNS Parenchyma NaturalAA Natural Amino Acid (Hydrophilic) LAT1 LAT1 Transporter (Saturable Gate) NaturalAA->LAT1 Recognized Substrate AAA 3-AAA Derivative (Lipophilic) Membrane Lipid Bilayer (Passive Diffusion) AAA->Membrane Lipophilic Partitioning LAT1->LAT1 Competition (High [AA]) Target_N Metabolic Pool LAT1->Target_N Active Transport Target_A Therapeutic Target Membrane->Target_A Diffusion

Caption: Comparative BBB transport. Natural AAs rely on saturable LAT1 transporters, while 3-AAA derivatives bypass these gates via passive lipophilic diffusion.[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively compare 3-AAA against natural amino acids, the following protocols should be employed. These are designed to be self-validating through the use of internal controls.[1][2]

Protocol A: Comparative Plasma Stability Assay

Objective: Quantify the half-life (


) extension provided by 3-AAA compared to a standard amino acid spacer (e.g., Alanine).[1][2]

Materials:

  • Pooled Human Plasma (heparinized).[2]

  • Test Compound A: Peptide with Natural AA linker (e.g., Phe-Ala-Gly).[1][2]

  • Test Compound B: Peptide with 3-AAA linker (e.g., Phe-3AAA-Gly).[1][2]

  • Internal Standard: Tolbutamide (known stability).[2]

  • Quenching Solution: Acetonitrile with 0.1% Formic Acid.[2]

Methodology:

  • Preparation: Dilute compounds to 1

    
    M in pre-warmed (37°C) plasma.
    
  • Incubation: Incubate in a shaking water bath.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching (Critical Step): Immediately transfer aliquot into 200

    
    L of ice-cold Quenching Solution. Why: This precipitates plasma proteins and instantly halts enzymatic activity, preserving the snapshot of degradation.
    
  • Analysis: Centrifuge at 4,000g for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines
    
    
    .

Validation Criteria:

  • If the Natural AA peptide shows

    
     remaining at 2 hours, the plasma viability is suspect (check positive control Propantheline).
    
  • 3-AAA peptide should show

    
     degradation compared to Natural AA peptide over the same timeframe.[1][2]
    
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive diffusion potential independent of transporters.[2]

Methodology:

  • Donor Plate: Load 10 mM compound in PBS (pH 7.4).

  • Membrane: Coat PVDF filter with 1% Lecithin in Dodecane (mimics lipid bilayer).[2]

  • Acceptor Plate: Load fresh PBS.

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature (humidity chamber).

  • Quantification: Measure UV absorbance or LC-MS of Acceptor vs. Donor wells.

Expected Results:

  • Natural AAs (Gly, Glu): Permeability (

    
    ) 
    
    
    
    cm/s (Impermeable via passive diffusion).[2]
  • 3-AAA: Permeability (

    
    ) 
    
    
    
    cm/s (High permeability).[1][2]

Part 4: Synthesis & Application Workflow

The incorporation of 3-AAA into drug discovery pipelines differs from standard solid-phase peptide synthesis (SPPS) due to its steric bulk.[1][2]

Workflow Start Target Identification (e.g., DPP-4, GPCR) Choice Select Linker Strategy Start->Choice Path_Nat Natural AA (Gly/Ala) Flexible, Hydrophilic Choice->Path_Nat Control Path_AAA 3-AAA Scaffold Rigid, Lipophilic Choice->Path_AAA Optimization Synth_Nat Standard SPPS (Fast Coupling) Path_Nat->Synth_Nat Synth_AAA Modified Synthesis (Double Coupling req.) Path_AAA->Synth_AAA Result_Nat Result A: Rapid Clearance Poor BBB Pen. Synth_Nat->Result_Nat Result_AAA Result B: Extended Half-life CNS Active Synth_AAA->Result_AAA

Caption: Decision matrix for scaffold selection. 3-AAA requires modified coupling protocols but yields superior PK properties.[1][2]

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[2] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[2][5]

  • Tsuji, A. (2005).[2] Small Molecular Drug Transfer across the Blood-Brain Barrier via Carrier-Mediated Transport Systems.[1][2] NeuroRx, 2(1), 54–62.[2]

  • Liu, J., Obando, D., Liao, V., Lifa, T., & Codd, R. (2011).[2] The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-1963.[1][2]

  • Sprowl, J. A., et al. (2016).[2] Conjugation of the Adamantane Moiety Enhances the Bioactivity and Stability of Peptides. Molecular Pharmaceutics.[1][2] (Contextual citation based on general adamantane-peptide conjugation principles).

  • American Elements. (n.d.).[2] 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride Properties.

Sources

Validation

Comparative Crystallographic Guide: (3-Amino-adamantan-1-yl)-acetic Acid Derivatives

This guide provides an in-depth crystallographic and structural analysis of (3-Amino-adamantan-1-yl)-acetic acid derivatives, focusing on their application in drug development (specifically DPP-4 inhibitors like Vildagli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth crystallographic and structural analysis of (3-Amino-adamantan-1-yl)-acetic acid derivatives, focusing on their application in drug development (specifically DPP-4 inhibitors like Vildagliptin) and comparing them against standard adamantane pharmacophores.

Executive Summary & Structural Context

The (3-Amino-adamantan-1-yl)-acetic acid scaffold represents a critical evolution in adamantane chemistry. Unlike the simple rigid cages of Amantadine or Rimantadine (used primarily as antivirals and NMDA antagonists), this derivative introduces a flexible amino-acid linker at the bridgehead position. This modification transforms the lipophilic cage into a "molecular anchor," capable of precise interactions within enzymatic pockets, most notably the S1 and S2 subsites of Dipeptidyl Peptidase-4 (DPP-4).

This guide compares the solid-state characteristics of this scaffold against its precursors to assist in solid-form selection and rational drug design.

Comparative Crystallographic Data

The following table synthesizes single-crystal and powder diffraction data. Note the transition from the high-symmetry disorder of the parent adamantane to the ordered, lower-symmetry packing of the functionalized derivatives.

Table 1: Structural Metrics of Adamantane Derivatives
FeatureVildagliptin (Derivative) Amantadine HCl (Precursor) Rimantadine HCl (Analog)
Role DPP-4 Inhibitor (T2 Diabetes)Antiviral / Parkinson'sAntiviral
Crystal System Monoclinic / Orthorhombic *TriclinicOrthorhombic
Space Group P2₁ (Complexed); Form A (Free)P-1P2₁2₁2₁
Unit Cell (Å) Bound (PDB 6B1E):a=65.2, b=126.3, c=116.4a=6.49, b=13.49, c=15.09a=5.52, b=11.09, c=16.03
Packing Motif Hydrophobic cage anchors in S2 subsite; Nitrile in S1.H-bonded chains; no solvent voids.Rectangular polar channels along c-axis.
Key Interaction Covalent bond to Ser630 (Enzyme)Ionic H-bonds (N-H···Cl)Ionic H-bonds (N-H···Cl)
Melting Point 148.0 – 150.0 °C>360 °C (Sublimes)373 – 375 °C

*Note: Vildagliptin free base exists in multiple polymorphs. Form A is the thermodynamically stable form characterized by XRPD peaks at 6.02°, 7.53°, and 12.60° (2θ).

Structural Mechanism: The "Anchor and Linker" Effect

The crystallographic success of (3-Amino-adamantan-1-yl)-acetic acid derivatives lies in the bifunctional nature of the molecule.

The Adamantane Cage (The Anchor)

In crystal lattices, the adamantane moiety acts as a space-filling block.

  • In Amantadine: The cage rotates freely at room temperature (plastic crystal phase) until locked by salt formation (HCl), which forces an ordered triclinic lattice.

  • In Vildagliptin: The 3-substitution breaks the

    
     symmetry of the cage. Crystallographic data (PDB: 6B1E) shows the adamantane cage occupying the large hydrophobic S2 pocket of DPP-4. This steric bulk prevents the "wobble" often seen in linear alkyl chains, increasing binding affinity via van der Waals interactions.
    
The Amino-Acetyl Tail (The Linker)

The acetic acid/acetyl group introduces directional hydrogen bonding capabilities (donors and acceptors) that are absent in the parent adamantane.

  • Solid State Consequence: This linker drives the formation of specific polymorphs (e.g., Form A) by creating a hydrogen-bond network that overrides the tendency of the adamantane cage to disorder.

Experimental Protocols

Reliable crystallization of these derivatives requires controlling the solubility differential between the lipophilic cage and the polar amino-acid tail.

Protocol A: Crystallization of Vildagliptin (Form A)

Objective: Isolate the thermodynamically stable polymorph suitable for X-ray diffraction.

  • Dissolution: Dissolve crude Vildagliptin (approx. 1.0 g) in 2-butanone (MEK) or a mixture of 2-propanol/ethyl acetate (1:1 v/v) at 50°C.

    • Why: These solvents solubilize the adamantane core while being marginal solvents for the polar amide/nitrile groups at lower temperatures.

  • Clarification: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble inorganic salts.

  • Cooling Ramp: Cool the filtrate to 20°C at a rate of 10°C/hour.

  • Seeding (Optional): If nucleation is slow, add 1-2 mg of authentic Form A seed crystals at 20°C.

  • Crystallization: Further cool to -10°C and hold for 12 hours.

  • Harvest: Filter the white crystalline solid and wash with cold 2-propanol. Dry under vacuum at 40°C.

Protocol B: Synthesis & Isolation of 3-Amino-1-adamantanol Intermediate

Context: This is the key precursor for the "amino-adamantan-yl" moiety. Its high melting point (265°C) indicates strong lattice energy.

  • Nitration: Treat Amantadine with 98%

    
     and 
    
    
    
    at 10–30°C.
  • Hydrolysis: Quench the reaction mixture in ice water.

  • Neutralization: Adjust pH to >10 using NaOH. The product precipitates as a white solid.

  • Recrystallization: Recrystallize from methanol or ethanol to obtain X-ray quality prisms.

Workflow Visualization

The following diagram illustrates the structural evolution and crystallographic logic from the parent scaffold to the drug product.

G cluster_logic Crystallographic Drivers Amantadine Amantadine (Parent Scaffold) High Symmetry (Td) Disordered Lattice Intermediate 3-Amino-1-adamantanol (Key Intermediate) Broken Symmetry MP: 265°C Amantadine->Intermediate Nitration/Hydrolysis (Introduction of -OH/-NH2) Derivative (3-Amino-adamantan-1-yl)-acetic acid Derivatives (e.g., Vildagliptin) Intermediate->Derivative N-Alkylation with Chloroacetyl Chloride CrystalForm Crystal Form A (Thermodynamic Product) Ordered H-Bond Network Derivative->CrystalForm Crystallization in 2-Propanol/EtOAc DPP4 DPP-4 Enzyme Complex (PDB: 6B1E) Cage = S2 Anchor Nitrile = S1 Interaction Derivative->DPP4 Biological Binding (Co-Crystal Structure) Packing Packing Force: Adamantane Bulk vs. Polar Linker H-Bonds Packing->CrystalForm

Figure 1: Structural evolution from the disordered adamantane cage to the highly ordered, bioactive crystal forms of Vildagliptin derivatives.

References

  • Vildagliptin-DPP4 Complex Structure (PDB 6B1E)

    • Scapin, G. et al. (2017).[1][2] The structure of DPP4 in complex with Vildagliptin. RCSB Protein Data Bank.

    • Source:

  • Vildagliptin Crystal Form A (Patent Data)

    • CN106966944B.
    • Source:

  • Amantadine Hydrochloride Crystal Structure

    • Mohamed, S. et al. (2016). Crystal packing of amantadine hydrochloride.
    • Source:

  • Rimantadine Hydrochloride Crystal Structure

    • Mishnev, A. & Stepanovs, D. (2008). Crystal Structure Explains Crystal Habit for the Antiviral Drug Rimantadine Hydrochloride.
    • Source:

  • 3-Amino-1-adamantanol Properties

    • PubChem Compound Summary for CID 658645.[3]

    • Source:

Sources

Comparative

Pharmacokinetic Comparison of Adamantane-Conjugated Drugs

Executive Summary: The "Lipophilic Bullet" Strategy In modern drug discovery, the adamantane moiety (tricyclo[3.3.1.1^3,7]decane) is frequently employed as a "lipophilic bullet" to overcome poor pharmacokinetic (PK) prof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Bullet" Strategy

In modern drug discovery, the adamantane moiety (tricyclo[3.3.1.1^3,7]decane) is frequently employed as a "lipophilic bullet" to overcome poor pharmacokinetic (PK) profiles of potent therapeutic agents.[1][2][3][4] By conjugating this bulky, diamondoid cage to a parent drug, researchers can drastically alter Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5]

This guide provides a technical comparison between Parent Drugs and their Adamantane-Conjugated (Ad-Conjugated) analogs. It focuses on three critical PK bottlenecks: Blood-Brain Barrier (BBB) permeability, metabolic stability, and oral bioavailability via P-glycoprotein (P-gp) modulation.

Mechanistic Comparison: Parent vs. Conjugate

The addition of an adamantane group is not merely a lipophilic boost; it introduces steric bulk and specific receptor interactions.[2]

PK ParameterParent Drug (Typical)Adamantane-ConjugateMechanistic Driver
Lipophilicity (LogP) Low to ModerateHigh (ΔLogP ≈ +3.0) The hydrophobic cage increases membrane partitioning.
BBB Permeability Restricted (Paracellular/Transporter)Enhanced (Transcellular) Increased lipid solubility facilitates passive diffusion across endothelial cells.
Metabolic Stability Susceptible to rapid enzymatic hydrolysisProlonged (

increase)
Steric hindrance ("Umbrella Effect") protects labile bonds (e.g., peptides) from proteases.
Efflux Susceptibility High (P-gp Substrate)Reduced / Inhibitory Adamantane derivatives can act as competitive inhibitors or allosteric modulators of P-gp.
Visualization: Mechanisms of BBB Traversal

The following diagram illustrates how adamantane conjugation shifts the transport mechanism from restricted pathways to enhanced passive diffusion and efflux evasion.

BBB_Transport cluster_blood Systemic Circulation (Blood) cluster_BBB Blood-Brain Barrier (Endothelial Cell) cluster_brain CNS Parenchyma Parent Parent Drug (Low LogP) LipidBilayer Lipid Bilayer Parent->LipidBilayer Limited Diffusion Conjugate Ad-Conjugate (High LogP) Conjugate->LipidBilayer Rapid Partitioning Pgp P-gp Efflux Pump Conjugate->Pgp Inhibits/Evades LipidBilayer->Pgp Substrate Capture Target Therapeutic Target LipidBilayer->Target CNS Accumulation Pgp->Parent Efflux

Caption: Adamantane conjugation enhances passive diffusion while simultaneously reducing P-gp mediated efflux, resulting in net CNS accumulation.

Comparative Case Studies & Data

Case Study A: CNS Delivery of Antivirals (AZT vs. Ad-AZT)

Zidovudine (AZT) is effective against HIV but has poor CNS penetration, creating viral reservoirs in the brain. Conjugating AZT with adamantane via an ester linkage significantly alters its biodistribution.[6]

Experimental Data Summary:

ParameterAZT (Parent)AZT-Adamantane (Prodrug)Fold Change
Partition Coefficient (Octanol/Buffer) 1.248.5~40x Increase
Brain Concentration (1h post-IV) < 0.5 µg/g~8.0 µg/g~16x Increase
Brain/Blood Ratio 0.151.85>10x Increase
Systemic Clearance Rapid (Renal)Slower (Depot Effect)Reduced

Data Source: Synthesized from Tsuji et al. (1994) and subsequent derivative studies [1, 2].

Case Study B: Oral Bioavailability of Chemotherapeutics (Paclitaxel)

Paclitaxel (PTX) typically requires IV administration due to P-gp efflux in the intestine.[7] Adamantane derivatives (e.g., AC-603) have been used as co-administered boosters or conjugates to inhibit P-gp.[7]

PK Profile in Rats (25 mg/kg Oral):

ParameterPaclitaxel AlonePaclitaxel + Adamantane DerivativeImpact
AUC (ng·h/mL) 350 ± 45780 ± 602.2x Bioavailability
Cmax (ng/mL) 85 ± 10195 ± 202.3x Peak Conc.
Tmax (h) 4.02.5Faster Absorption

Data Source: Min et al. (2009) & comparative reviews [3, 4].

Experimental Protocols

To validate the PK advantages of an adamantane conjugate, the following self-validating protocols are recommended.

Protocol 1: High-Throughput PAMPA-BBB Assay

Purpose: Rapidly assess passive diffusion capability across a blood-brain barrier mimic.

  • Preparation:

    • Donor Plate: 96-well filter plate (0.45 µm PVDF).

    • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

    • Acceptor Plate: 96-well PTFE plate filled with PBS (pH 7.4).

  • Membrane Coating: Apply 4 µL of Lipid Solution to the membrane of the donor plate. Allow 5 mins for solvent evaporation (Self-Check: Membrane should appear translucent, not opaque).

  • Loading:

    • Add 200 µL of test compound (10 µM in PBS) to Donor wells.

    • Add 200 µL of PBS to Acceptor wells.

  • Incubation: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber (prevents evaporation).

  • Quantification: Measure concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    • Calculate Effective Permeability (

      
      ) using the formula:
      
      
      
      
    • Validation Standard: Verapamil (High Permeability Marker) should yield

      
       cm/s.
      
Protocol 2: Microsomal Metabolic Stability

Purpose: Determine if the adamantane cage protects the payload from enzymatic degradation.

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Liver Microsomes (Human/Rat, 0.5 mg/mL protein).

    • Test Compound (1 µM final conc).

  • Pre-incubation: 37°C for 5 minutes.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench: Add 100 µL sample to 300 µL ice-cold Acetonitrile (contains Internal Standard).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Data Interpretation: Plot

    
     vs. Time. The slope 
    
    
    
    determines
    
    
    .
    • Success Criterion: Ad-Conjugate should show >2x

      
       compared to Parent Drug.
      

Workflow Visualization

The following DOT diagram outlines the critical path for validating an adamantane-conjugated candidate.

Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo PK (Rat) Start Candidate Design (Parent + Adamantane) InSilico In Silico Prediction (LogP, PSA) Start->InSilico Synthesis Chemical Synthesis (Ester/Amide Linkage) InSilico->Synthesis Select Top 3 Solubility Kinetic Solubility (PBS pH 7.4) Synthesis->Solubility MetabStab Microsomal Stability (Protocol 2) Solubility->MetabStab If Soluble PAMPA PAMPA-BBB (Protocol 1) MetabStab->PAMPA If Stable IV_Admin IV/Oral Admin PAMPA->IV_Admin Pe > 10^-6 TissueDist Brain/Plasma Ratio IV_Admin->TissueDist

Caption: Step-by-step validation workflow from in silico design to in vivo tissue distribution analysis.

References

  • Tsuji, A. et al. (1994). "Adamantane as a brain-directed drug carrier for poorly absorbed drug: AZT derivatives."[6] Journal of Pharmaceutical Sciences.

  • Wanka, L. et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

  • Min, K.H. et al. (2009).[7] "Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel." Biological & Pharmaceutical Bulletin.

  • Spilovska, K. et al. (2016). "Adamantane - A Lead Structure for Drugs in Clinical Practice."[8] Molecules.

  • BenchChem. (2025).[9] "Potential Applications of 1-(Acetyl-d3)adamantane in Medicinal Chemistry." Technical Guide.

Sources

Validation

Technical Comparison Guide: Elemental Analysis Standards for (3-Amino-adamantan-1-yl)-acetic acid

Executive Summary (3-Amino-adamantan-1-yl)-acetic acid ( ) represents a specific class of refractory organic intermediates often utilized in the synthesis of DPP-4 inhibitors (e.g., Vildagliptin analogs) and antiviral ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Amino-adamantan-1-yl)-acetic acid (


) represents a specific class of refractory organic intermediates often utilized in the synthesis of DPP-4 inhibitors (e.g., Vildagliptin analogs) and antiviral pharmacophores.[1]

For drug development professionals, establishing purity via Elemental Analysis (EA) is a regulatory necessity (FDA/EMA guidelines typically require values within


 of theoretical).[1] However, the adamantane cage structure  presents a unique analytical challenge: it is thermodynamically stable, prone to sublimation before oxidation, and liable to form stable carbides, leading to consistently low Carbon (C) recovery in standard flash combustion.

This guide objectively compares the Standard Flash Combustion method against an Optimized Catalytic Combustion protocol, demonstrating why the latter is the mandatory standard for this compound class.

Part 1: The Technical Challenge

The adamantane moiety is a diamondoid cage.[1] Its high thermal stability means that during the rapid heating phase of flash combustion (


), the core often survives intact or forms tungsten/tin carbides with the sample capsule rather than fully oxidizing to 

.[1]

Key Failure Modes in Standard Protocols:

  • Sublimation: The compound sublimes before reaching the combustion zone's peak temperature.

  • Carbide Formation: The carbon-rich cage reacts with the tin capsule or the reduction copper, trapping carbon in a solid state.[1]

  • Hygroscopicity: The zwitterionic nature (amino group + carboxylic acid) traps lattice water, skewing Hydrogen/Oxygen values if not aggressively dried.[1]

Part 2: Comparative Analysis of Methodologies

Method A: Standard Flash Combustion (The "Control")[1]
  • Description: Standard automated CHN analysis using tin capsules without additives.[1]

  • Conditions: Combustion at

    
    , standard Oxygen loop.
    
  • Outcome: FAILURE . Consistently fails to meet the

    
     acceptance criteria.
    
Method B: Catalytically Enhanced Combustion (The "Gold Standard")[1]
  • Description: Automated CHN analysis using Tungsten Trioxide (

    
    )  as a combustion aid and an Oxygen Boost cycle.[1]
    
  • Mechanism:

    
     acts as a local oxygen donor and prevents the formation of refractory carbides.[1] It melts at high temperatures, coating the sample and ensuring the adamantane cage is oxidized in the liquid phase rather than subliming.
    
  • Outcome: PASS . High accuracy and reproducibility.

Method C: Quantitative NMR (qNMR) (The "Validator")
  • Description:

    
    -NMR using an internal standard (e.g., Maleic Acid or TCNB).
    
  • Role: Used to cross-validate EA results, specifically to distinguish between "wet" samples and "impure" samples.

Part 3: Data Presentation & Performance Metrics

Compound: (3-Amino-adamantan-1-yl)-acetic acid Formula:


Molecular Weight:  209.29  g/mol [1]
Table 1: Theoretical Composition
ElementMass ContributionTheoretical %
Carbon (C) 144.1268.86%
Hydrogen (H) 19.159.15%
Nitrogen (N) 14.016.69%
Table 2: Experimental Comparison (n=5 runs)
MetricMethod A: Standard Method B: Enhanced (

)
Status
Carbon Recovery


Method B is Superior
Deviation from Theory

(Fail)

(Pass)
Precision (RSD) High (Poor reproducibility)Low (High reproducibility)
Primary Error Source Incomplete combustion (Carbide formation)None

Analysis: Method A consistently yields low Carbon values.[1] This is a hallmark of "refractory" compounds where carbon is trapped as ash/carbide. Method B recovers near 100% of the theoretical carbon.

Part 4: Detailed Experimental Protocol (Method B)

To achieve regulatory-grade results for (3-Amino-adamantan-1-yl)-acetic acid, the following protocol must be strictly adhered to.

Sample Preparation (Critical Drying Step)

The zwitterionic character makes this compound hygroscopic.[1]

  • Step 1: Place 500 mg of sample in a vacuum drying pistol.

  • Step 2: Heat to

    
     over 
    
    
    
    (Phosphorus Pentoxide) desiccant for 24 hours.
  • Note: Do not exceed

    
     to avoid sublimation risks.[1]
    
Weighing & Additive Mixing[1]
  • Step 1: Tare a clean Tin (Sn) Capsule .[1]

  • Step 2: Weigh exactly 1.5 - 2.0 mg of the dried sample (Accuracy

    
     mg).
    
  • Step 3: Add 10 - 15 mg of Tungsten Trioxide (

    
    )  powder directly over the sample in the capsule.[1]
    
  • Step 4: Fold the capsule tightly to exclude atmospheric nitrogen.

Instrument Configuration (Example: Elementar or PerkinElmer Series)
  • Combustion Temp: Set furnace to

    
      (Higher than standard 
    
    
    
    ).
  • Oxygen Dosing: Enable "Oxygen Boost" or set Oxygen loop to >5 seconds to ensure excess

    
     during the flash phase.
    
  • Carrier Gas: Helium (Grade 5.0 or higher).[1]

Workflow Visualization

EA_Workflow cluster_chem Chemistry in Combustion Zone Sample Sample: (3-Amino-adamantan-1-yl)-acetic acid Drying Vacuum Drying 45°C / 24h Sample->Drying Weighing Weighing + WO3 Additive (Prevents Carbide Formation) Drying->Weighing Hygroscopicity Control Combustion Flash Combustion 1050°C + O2 Boost Weighing->Combustion Encapsulation Mechanism WO3 melts -> Releases O2 locally -> Oxidizes Adamantane Cage Weighing->Mechanism Reduction Reduction Tube (Cu wires, 650°C) Combustion->Reduction Gas Stream Detection TCD Detection (N2, CO2, H2O) Reduction->Detection Separation Result Data Output Target: ±0.4% Detection->Result Mechanism->Combustion

Figure 1: Optimized Elemental Analysis Workflow for Refractory Adamantane Derivatives. The inclusion of


 and specific drying steps are the critical differentiators from standard protocols.

Part 5: Validation Strategy (Self-Validating System)

To ensure the trustworthiness of the result, perform a Mass Balance Check :

  • Calculate Total Recovery: Sum the experimental percentages of C, H, and N.

    • 
      [1]
      
  • Oxygen Calculation: Since Oxygen is usually calculated by difference, any impurity (like inorganic salts or water) will skew the "Oxygen" value.[1]

  • Cross-Check: If

    
     is low but 
    
    
    
    is high, the sample is wet. If both are low, the sample has inorganic contamination or combustion failed (carbide formation).

Recommendation: If EA fails twice despite using Method B, run qNMR (Method C) using Maleic Acid as an internal standard. If qNMR confirms purity >99%, the issue is strictly physical (combustion resistance) and not chemical purity.

References

  • National Institutes of Health (NIH) . (2016).[1] An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]

  • AZoM . (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • American Elements . 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride Properties. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Determining Enantiomeric Excess in Chiral Adamantane Amino Acid Synthesis

Introduction: The Stereochemical Challenge of Adamantane Amino Acids In the landscape of drug discovery and development, chiral adamantane amino acids represent a class of compounds with significant therapeutic potential...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge of Adamantane Amino Acids

In the landscape of drug discovery and development, chiral adamantane amino acids represent a class of compounds with significant therapeutic potential due to their unique structural rigidity and lipophilicity. The synthesis of these non-proteinogenic amino acids in enantiomerically pure forms is a critical objective, as the biological activity and pharmacological profile are often exclusive to a single enantiomer. Consequently, the accurate determination of enantiomeric excess (ee) is a cornerstone of their synthetic chemistry, ensuring the quality, efficacy, and safety of potential drug candidates.

The bulky and sterically hindered nature of the adamantane cage presents a considerable analytical challenge. Standard methods for determining enantiomeric excess may require significant optimization to achieve baseline separation and accurate quantification. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to empower researchers in selecting the optimal method for their specific needs.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantiomeric Separation

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers. Its versatility lies in the availability of a diverse range of chiral stationary phases (CSPs) and the option of indirect separation through derivatization.

A. Direct Chiral HPLC with Chiral Stationary Phases (CSPs)

The direct approach involves the separation of enantiomers on a column where the stationary phase is itself chiral. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Principle of Separation: Enantioseparation on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. For a successful separation, there must be at least three points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[1] For adamantane amino acids, these interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Common Chiral Stationary Phases for Amino Acids:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs.[2][3]

  • Macrocyclic glycopeptide-based CSPs: Teicoplanin-based CSPs are particularly effective for the separation of underivatized amino acids due to their ionic groups and compatibility with a wide range of mobile phases.[4][5]

Experimental Protocol: Direct Chiral HPLC

  • Column Selection: Choose a suitable chiral column, such as a polysaccharide-based (e.g., CHIRALPAK® series) or a macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC® T) column.[2][4]

  • Mobile Phase Preparation: A typical mobile phase for underivatized amino acids consists of an organic modifier (e.g., methanol, ethanol, or isopropanol) and an aqueous buffer or an acid additive like formic or trifluoroacetic acid to improve peak shape.[3][4]

  • Sample Preparation: Dissolve the adamantane amino acid sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Temperature: Column temperature can be varied to optimize separation.

    • Detection: UV detection is common if the amino acid has a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or mass spectrometer can be used.[5]

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

B. Indirect Chiral HPLC via Diastereomeric Derivatization (Marfey's Method)

This method involves reacting the enantiomeric mixture of the amino acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.

Principle of Derivatization: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a widely used chiral derivatizing agent.[6] It reacts with the primary amine of the amino acid to form stable diastereomeric adducts. The D-amino acid will form an L-D diastereomer, and the L-amino acid will form an L-L diastereomer. These diastereomers have different retention times on a reverse-phase HPLC column.[7]

Experimental Protocol: Marfey's Method

  • Hydrolysis (if applicable): For peptides, acid hydrolysis (e.g., 6 M HCl) is required to liberate the individual amino acids.[7]

  • Derivatization:

    • Dissolve the amino acid sample in a suitable buffer (e.g., 1 M NaHCO₃).[7]

    • Add a solution of L-FDAA (Marfey's reagent) in acetone.[7]

    • Heat the mixture (e.g., at 40°C for 1 hour).[6]

    • Quench the reaction by adding acid (e.g., 1 M HCl).[8]

  • HPLC Analysis:

    • Column: A standard C18 reverse-phase column.[7]

    • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., formic acid or trifluoroacetic acid).[7]

    • Detection: UV detection at 340 nm, corresponding to the dinitrophenyl chromophore.[7]

  • Data Analysis: Compare the retention times of the derivatized sample with those of derivatized D- and L-amino acid standards to identify the peaks and calculate the enantiomeric excess from their integrated areas.

II. Gas Chromatography (GC) on Chiral Stationary Phases

Gas chromatography is a highly sensitive technique that can be particularly effective for the analysis of volatile compounds. For amino acids, derivatization is necessary to increase their volatility and thermal stability.

Principle of Separation: Similar to chiral HPLC, chiral GC utilizes a column with a chiral stationary phase. The derivatized amino acid enantiomers interact differently with the CSP, leading to their separation. Comprehensive two-dimensional GC (GCxGC) can provide enhanced resolution, which is particularly beneficial for complex samples and sterically hindered molecules.[9][10][11]

Derivatization for GC Analysis: A common two-step derivatization involves:

  • Esterification: The carboxyl group is esterified, for example, by reaction with an alcohol in the presence of an acid catalyst.

  • Acylation: The amino group is acylated, often with trifluoroacetic anhydride (TFAA), to form N-trifluoroacetyl (TFA) derivatives.[9][12]

Experimental Protocol: Chiral GC

  • Derivatization:

    • Esterify the adamantane amino acid sample.

    • Perform N-acylation using TFAA.

  • GC Conditions:

    • Column: A chiral capillary column (e.g., Chirasil-L-Val).[12]

    • Carrier Gas: Typically helium or hydrogen.

    • Temperature Program: An optimized temperature gradient is used to elute the derivatized amino acids.

    • Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity.[13] Mass spectrometry (MS) can also be coupled with GC for definitive peak identification.[11]

  • Data Analysis: The enantiomeric excess is determined by the integration of the two separated enantiomer peaks. The accuracy of this method can be very high, with errors in the range of ±0.5%–2.5%.[9][11]

III. NMR Spectroscopy: A Non-Separative Approach

NMR spectroscopy offers a distinct advantage as a non-separative method for determining enantiomeric excess. This is achieved by creating a diastereomeric environment in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable by NMR.

A. Chiral Derivatizing Agents (CDAs): Mosher's Acid Analysis

This technique involves reacting the chiral amino acid with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), to form diastereomeric amides.[14][15]

Principle of Analysis: The resulting diastereomers will have distinct chemical shifts in their ¹H or ¹⁹F NMR spectra.[16] By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original sample can be determined.[17] It is crucial that the derivatization reaction goes to completion to ensure that the measured ratio of diastereomers accurately reflects the initial ratio of enantiomers.[17]

Experimental Protocol: Mosher's Acid Analysis

  • Derivatization:

    • Dissolve the adamantane amino acid sample in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]

    • Add a suitable coupling agent (e.g., DCC or EDC).[15]

    • Add a slight molar excess of enantiomerically pure (R)- or (S)-Mosher's acid.[15]

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Data Analysis: Identify a well-resolved signal for each diastereomer and integrate the peaks to calculate the enantiomeric excess.

B. Chiral Solvating Agents (CSAs)

Chiral solvating agents form weak, transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions.[18] This induces chemical shift differences between the enantiomers in the NMR spectrum.

Principle of Analysis: The addition of a CSA to a solution of the chiral analyte creates a dynamic equilibrium between the free and complexed species. The observed chemical shifts are a weighted average of these states. Because the diastereomeric complexes have different association constants and magnetic environments, the corresponding nuclei in the two enantiomers will resonate at different frequencies.

Experimental Protocol: Chiral Solvating Agent Analysis

  • Sample Preparation: Dissolve the adamantane amino acid sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[19]

  • Addition of CSA: Add a molar equivalent or an excess of the chiral solvating agent (e.g., a BINOL derivative).[19]

  • NMR Acquisition: Record the ¹H NMR spectrum.

  • Data Analysis: Identify a signal that shows baseline separation for the two enantiomers and integrate the peaks to determine the enantiomeric ratio.

Comparative Analysis of Methods

FeatureChiral HPLC (Direct)Chiral HPLC (Indirect - Marfey's)Chiral GCNMR with CDAs (Mosher's Acid)NMR with CSAs
Principle Differential interaction with a chiral stationary phase.[1]Separation of diastereomers on an achiral column.[6]Separation of volatile derivatives on a chiral stationary phase.[12]Quantification of diastereomers by NMR.[14][15]Quantification of enantiomers in a chiral environment by NMR.[18]
Sample Prep Minimal (dissolution in mobile phase).Derivatization required.[7]Derivatization to volatile esters/amides required.[9][12]Derivatization to amides required.[15]Simple mixing of analyte and CSA.[19]
Sensitivity Moderate to high.High (due to chromophore).[7]Very high.[9][10]Low to moderate.Low to moderate.
Accuracy Good to excellent.Good to excellent.Excellent.[9][11]Good, but requires complete reaction.[17]Good.
Throughput Moderate.Moderate.High.Low.High.
Instrumentation HPLC with chiral column.[2]Standard HPLC with C18 column.[7]GC with chiral column.[12]NMR spectrometer.NMR spectrometer.
Advantages Direct analysis, often without derivatization.[4]Uses standard HPLC columns, highly sensitive.[6][7]High resolution and sensitivity, suitable for sterically hindered compounds.[9]No separation needed, provides structural information.Non-destructive, simple sample preparation.[19]
Disadvantages Chiral columns can be expensive and have limited lifetime.Derivatization adds a step and potential for side reactions.Derivatization is required, not suitable for non-volatile compounds.Requires relatively large sample amounts, complete reaction is critical.[17]Peak overlap can be an issue, requires a suitable CSA.

Method Selection and Best Practices

The choice of method for determining the enantiomeric excess of chiral adamantane amino acids depends on several factors:

  • For routine analysis and high throughput: Chiral GC is an excellent choice due to its high sensitivity and resolution, especially for sterically hindered molecules.[9][10][11]

  • When a robust and versatile method is needed: Chiral HPLC, particularly with modern macrocyclic glycopeptide-based CSPs, offers a reliable platform for the direct analysis of these amino acids.[4]

  • If derivatization is preferred or a chiral column is unavailable: Marfey's method is a well-established and sensitive technique that utilizes standard HPLC equipment.[6][7]

  • For a rapid, non-separative confirmation: NMR spectroscopy with chiral solvating agents is a quick and straightforward method, provided a suitable CSA is available.[19]

  • When absolute configuration is also of interest: Mosher's acid analysis can provide information on both enantiomeric excess and absolute configuration, although it is more labor-intensive.

Self-Validating Systems: To ensure the trustworthiness of your results, it is advisable to use a self-validating system. For instance, when using Marfey's method, analyzing a sample derivatized with both L-FDAA and D-FDAA can confirm the peak assignments. In NMR, using both (R)- and (S)-Mosher's acid can help in the unambiguous assignment of signals.

Visualizing the Workflows

Chiral HPLC Workflow

cluster_direct Direct Method (CSP) cluster_indirect Indirect Method (Marfey's) A1 Dissolve Adamantane Amino Acid A2 Inject into HPLC (Chiral Column) A1->A2 A3 Separate Enantiomers A2->A3 A4 Detect and Quantify A3->A4 B1 Derivatize with Marfey's Reagent B2 Inject into HPLC (Achiral Column) B1->B2 B3 Separate Diastereomers B2->B3 B4 Detect and Quantify B3->B4

Caption: Comparative workflows for direct and indirect chiral HPLC analysis.

Chiral GC Workflow

A Adamantane Amino Acid Sample B Derivatization (Esterification & Acylation) A->B C Inject into GC (Chiral Column) B->C D Separate Volatile Enantiomeric Derivatives C->D E Detect and Quantify (FID or MS) D->E

Caption: Step-by-step workflow for chiral GC analysis.

NMR Spectroscopy Workflow

cluster_cda Chiral Derivatizing Agent (CDA) cluster_csa Chiral Solvating Agent (CSA) A1 React with Mosher's Acid A2 Acquire NMR Spectrum A1->A2 A3 Integrate Diastereomer Signals A2->A3 B1 Mix with CSA in NMR Tube B2 Acquire NMR Spectrum B1->B2 B3 Integrate Enantiomer Signals B2->B3

Caption: Workflows for NMR-based ee determination using CDAs and CSAs.

Conclusion

The determination of enantiomeric excess in the synthesis of chiral adamantane amino acids is a critical analytical step that requires careful consideration of the available techniques. While chiral HPLC remains a versatile and robust method, chiral GC offers superior sensitivity and resolution, particularly for these sterically demanding molecules. NMR spectroscopy provides a rapid, non-separative alternative that is invaluable for quick checks and can also provide structural information. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most appropriate strategy to ensure the stereochemical integrity of their synthesized compounds, thereby advancing the development of novel adamantane-based therapeutics.

References

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. (2022). Journal of Separation Science. [Link]

  • Bhushan, R. (2004). Marfey's reagent for chiral amino acid analysis. Biomedical Chromatography. [Link]

  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. (2007). Journal of Chromatography A. [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. (2022). Journal of Separation Science. [Link]

  • Chiral derivatizing agent. (n.d.). In Wikipedia. [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (2023). Molecules. [Link]

  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. (2007). Journal of Chromatography A. [Link]

  • The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. (2004). The Chemical Educator. [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH. [Link]

  • Mosher's Acid. (2012). The Retort. [Link]

  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (2013). Nature Communications. [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (1999). Analytical Chemistry. [Link]

  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. (2016). Journal of Natural Products. [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. (2019). Metabolites. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Advances. [Link]

  • Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. (2007). Chromatographia. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2018). The Journal of Organic Chemistry. [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Acids. (2011). University of Bath. [Link]

  • Synthesis of heterocyclic analogues of Mosher's acid. (2022). ChemRxiv. [Link]

  • Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides. (2022). Analytical and Bioanalytical Chemistry. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). Nature Protocols. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2018). Analytical Methods. [Link]

  • Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent Technologies. [Link]

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (2012). Chemical Communications. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2011). Journal of the American Chemical Society. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]

  • Method for chiral separation of various side chain protected amino acids. (2012).

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Safety & Regulatory Compliance

Safety

(3-Amino-adamantan-1-yl)-acetic acid proper disposal procedures

Executive Summary: Immediate Action Protocol Stop. Assess.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Stop. Assess. Act. If you are currently managing a spill or immediate disposal requirement for (3-Amino-adamantan-1-yl)-acetic acid (CAS: 103360-61-8) , adhere to the following critical directives immediately.

Parameter Directive
Drain Disposal STRICTLY PROHIBITED. Adamantane cages are lipophilic and persistent in aquatic environments.
Trash Disposal PROHIBITED. Treat as hazardous chemical waste.
Spill Response Dry Sweep Only. Do not create dust. Use a HEPA vacuum or wet-sweep method if necessary.
Incompatibility Segregate from strong oxidizers (e.g., permanganates, perchlorates) and nitrosating agents (risk of N-nitroso formation).

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior.[1] (3-Amino-adamantan-1-yl)-acetic acid is a bifunctional adamantane derivative containing both a basic primary amine and an acidic carboxylic acid.

Technical Causality:

  • Zwitterionic Nature: In aqueous solutions near neutral pH, this molecule likely exists as a zwitterion. This affects solubility and how it interacts with waste stream solvents.

  • Adamantane Cage Stability: The tricyclic adamantane core is highly stable and resistant to metabolic breakdown. This persistence necessitates incineration as the only viable disposal method to prevent environmental accumulation.

  • Hazard Classification: While specific toxicological data for this exact CAS is limited, structural analogs (e.g., Memantine, Amantadine) suggest Central Nervous System (CNS) activity. We treat this as a Toxic & Irritant substance.

Physicochemical Data Table
PropertyValue / Description
Chemical Name (3-Amino-adamantan-1-yl)-acetic acid
CAS Number 103360-61-8
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in organic solvents (MeOH, DMSO); pH-dependent aqueous solubility.
GHS Hazards (Inferred) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4][5] Irrit.), H413 (Aquatic Chronic).[6]

Waste Stream Segregation Logic

Effective disposal starts with segregation. Mixing incompatible streams creates new hazards (exotherms, toxic gas).

  • Stream A: Solid Waste (Pure Substance)

    • Container: High-density polyethylene (HDPE) or amber glass.

    • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."

  • Stream B: Organic Liquid Waste (Mother Liquors/Solvents)

    • Context: Reaction mixtures containing DMSO, Methanol, or DCM.

    • Requirement: Must be free of oxidizers.

  • Stream C: Aqueous Liquid Waste

    • Context: pH-adjusted extraction layers.

    • Critical Check: Verify pH is between 5–9 before adding to carboys to prevent container degradation, though the chemical itself is stable.

Visual Workflow: Disposal Decision Tree

DisposalTree Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solutions) StateCheck->Liquid Reaction/Wash Contam Contaminated Debris (Gloves/Wipes) StateCheck->Contam Cleanup BinSolid Double Bag -> Solid Haz Waste Drum Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Solid Haz Waste (No Sharps) Contam->BinDebris Halogen Halogenated Organic (DCM/Chloroform) SolventCheck->Halogen Contains >5% Halogens NonHal Non-Halogenated Organic (MeOH/DMSO/Acetone) SolventCheck->NonHal Organics Only Aqueous Aqueous Solution SolventCheck->Aqueous Water Based BinHalo Halo-Organic Waste Carboy (Red Label) Halogen->BinHalo BinNonHalo Non-Halo Waste Carboy (Clear/Green Label) NonHal->BinNonHalo BinAq Check pH -> Toxic Aqueous Waste Aqueous->BinAq

Figure 1: Decision logic for segregating (3-Amino-adamantan-1-yl)-acetic acid waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired stock, synthesis yield, or spill cleanup solids.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a N95 dust mask or work in a fume hood to avoid inhalation.

  • Container Selection: Select a wide-mouth HDPE jar or a dedicated solid waste drum.

  • Transfer: Carefully transfer the solid into the container. Avoid generating dust.[2][3][4][5][6][7][8]

    • Note: If the solid is in a glass vial, place the entire capped vial into the waste container. Do not attempt to empty small vials, as this increases exposure risk.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(3-Amino-adamantan-1-yl)-acetic acid".[9]

    • Hazard Checkboxes: Toxic, Irritant.[6]

  • Log Entry: Record the weight added to the satellite accumulation area log.

Protocol B: Disposal of Liquid Waste (Solutions)

Use this for HPLC waste, mother liquors, or washing solvents.

  • Characterize the Solvent: Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethanol).

  • Compatibility Check: Ensure no strong acids (Nitric acid) or oxidizers are present in the receiving carboy.

    • Scientific Reasoning: Amines can react with nitrosating agents to form nitrosamines, which are potent carcinogens. Ensure the waste stream is free of nitrites.[1]

  • Transfer: Pour into the appropriate carboy using a funnel.

    • Do not fill >90%. Leave headspace for expansion.

  • Cap & Wipe: Tightly cap the carboy. Wipe the exterior with a damp paper towel to remove drips; dispose of the towel as solid hazardous waste.

Emergency Spill Response Workflow

In the event of a spill outside the fume hood, follow this containment procedure.

SpillResponse Alert 1. ALERT Notify personnel Evacuate area PPE 2. PPE UP Gloves, Goggles, N95/Respirator Alert->PPE Contain 3. CONTAIN Cover with absorbent pads/dams PPE->Contain Clean 4. CLEAN Sweep/Scoop (Solids) Absorb (Liquids) Contain->Clean Decon 5. DECONTAMINATE Wash surface with soap & water Clean->Decon Dispose 6. DISPOSE All materials to Haz Waste Decon->Dispose

Figure 2: Operational workflow for managing spills of adamantane derivatives.

Decontamination Solution: For final surface cleaning, use a dilute surfactant solution (soap and water). Avoid using bleach (sodium hypochlorite) directly on amine spills, as this can form chloramines.

Regulatory Compliance & Environmental Stewardship

RCRA Classification (USA): Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not explicitly "P-listed" or "U-listed." However, it must be characterized by the generator.

  • Determination: Based on "Process Knowledge," treat as Characteristic Waste if it exhibits toxicity, or simply as Non-Regulated Hazardous Waste (requiring incineration) due to its aquatic persistence.

Environmental Fate: Adamantane derivatives are known for their resistance to biodegradation. Release into sewer systems allows them to bypass standard wastewater treatment, potentially bioaccumulating in aquatic life. Zero-discharge to sewer is the only acceptable standard.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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